molecular formula C7H6ClNO B039946 1-(4-Chloropyridin-3-YL)ethanone CAS No. 116922-73-7

1-(4-Chloropyridin-3-YL)ethanone

Cat. No.: B039946
CAS No.: 116922-73-7
M. Wt: 155.58 g/mol
InChI Key: NTNGUMAHAAURPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloropyridin-3-YL)ethanone is a high-value, multi-functional chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a reactive acetyl group adjacent to a chlorinated pyridine ring, making it a versatile scaffold for constructing more complex molecular architectures via nucleophilic aromatic substitution and carbonyl chemistry. Its primary research value lies in its application as a key synthetic intermediate in the development of potential therapeutic agents, particularly kinase inhibitors. The chloropyridine moiety serves as an excellent leaving group, allowing for efficient coupling with various nitrogen-containing heterocycles (e.g., piperazines, aminopyrazoles) to create diverse compound libraries for biological screening. The ketone functionality can be further modified through reduction, condensation, or conversion into heterocyclic systems like pyrazoles and isoxazoles, which are privileged structures in drug discovery. Researchers utilize this compound to explore structure-activity relationships (SAR) in the quest for novel treatments targeting cancer, inflammatory diseases, and central nervous system (CNS) disorders. Supplied with comprehensive analytical data (NMR, LC-MS, HPLC) to ensure identity and purity, this reagent is an essential tool for accelerating innovation in synthetic organic chemistry and lead optimization programs.

Properties

IUPAC Name

1-(4-chloropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNGUMAHAAURPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chloropyridin-3-yl)ethanone: Properties, Synthesis, and Reactivity for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Chloropyridin-3-yl)ethanone is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and strategically positioned functional groups—an acetyl moiety and a reactive chlorine atom on a pyridine scaffold—make it a versatile precursor for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical and physical properties, outlines a common synthetic pathway, details its critical role in palladium-catalyzed cross-coupling reactions, and explores its applications in the development of novel therapeutics. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Compound Identification and Core Properties

Precise identification and understanding of core physicochemical properties are foundational to the successful application of any chemical intermediate in a research and development setting.

Nomenclature and Identifiers
IdentifierValueSource
IUPAC Name This compound-
CAS Number 116922-73-7[1]
Molecular Formula C₇H₆ClNO[2]
InChI Key NTNGUMAHAAURPE-UHFFFAOYSA-N[2]
Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Weight 155.58 g/mol [2]
Exact Mass 155.013794 Da[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 87.3 ± 21.8 °C[2]
Refractive Index 1.535[2]
LogP (XLogP3) 1.2[2]

Spectroscopic Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons. The proton at C2 (adjacent to the nitrogen) would likely appear furthest downfield, followed by the proton at C6. The proton at C5 would be the most upfield of the aromatic signals. A sharp singlet integrating to three protons, corresponding to the acetyl methyl group (CH₃), would be expected in the aliphatic region, typically around 2.4-2.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum would feature seven signals. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (~195-200 ppm). Five signals would correspond to the pyridine ring carbons, with their chemical shifts influenced by the electronegativity of the nitrogen and chlorine atoms. The methyl carbon would appear as a distinct signal in the aliphatic region (~25-30 ppm).[3]

  • Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 155. A characteristic (M+2) peak at m/z 157, with approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom. A prominent fragment would be the loss of the methyl group ([M-15]⁺) at m/z 140.

Synthesis and Manufacturing

The synthesis of 3-acylpyridines can be challenging via traditional electrophilic aromatic substitution methods like Friedel-Crafts acylation.[4][5] The pyridine ring is electron-deficient, and the nitrogen atom readily complexes with Lewis acid catalysts, further deactivating the ring.[6] Therefore, alternative strategies involving metallation or radical additions are often employed.[6]

While a specific, detailed industrial synthesis for this compound is not publicly documented, a plausible and common laboratory-scale approach involves the directed ortho-metallation of 4-chloropyridine followed by acylation.

Conceptual Synthetic Workflow

The workflow leverages a strong base to deprotonate the pyridine ring at the C3 position, creating a nucleophilic intermediate that can then react with an acetylating agent.

G cluster_0 Step 1: Directed Metallation cluster_1 Step 2: Acylation 4-Chloropyridine 4-Chloropyridine LDA LDA / THF -78 °C 4-Chloropyridine->LDA Intermediate 3-Lithio-4-chloropyridine (In Situ) LDA->Intermediate AcylatingAgent N-Methoxy-N-methylacetamide Intermediate->AcylatingAgent Reaction Product This compound AcylatingAgent->Product Purification Purification Product->Purification Aqueous Workup & Column Chromatography

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Directed Metallation and Acylation

This protocol is a representative method based on established procedures for pyridine functionalization.

  • Preparation: To an oven-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes.

  • Metallation: Add a solution of 4-chloropyridine in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours to ensure complete formation of the 3-lithiated intermediate.

  • Acylation: Slowly add N-methoxy-N-methylacetamide (Weinreb amide) to the reaction mixture. The Weinreb amide is an effective acylating agent that minimizes over-addition by forming a stable tetrahedral intermediate.

  • Quenching: After stirring for an additional 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product, this compound.

Chemical Reactivity and Key Reactions

The utility of this compound as a building block stems from the reactivity of its chloro substituent. The C4-Cl bond is activated towards nucleophilic aromatic substitution and, more importantly, participates readily in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups at this position, a critical transformation in drug discovery for exploring structure-activity relationships (SAR).

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[7] It involves the coupling of an organoboron species (like a boronic acid) with an organohalide (like our chloropyridine) using a palladium catalyst and a base.[8] This reaction is favored in pharmaceutical chemistry due to its tolerance of a wide range of functional groups, mild reaction conditions, and the generally low toxicity of the boron-containing reagents.[2]

The electron-withdrawing nature of the pyridine nitrogen and the acetyl group enhances the reactivity of the C-Cl bond towards the initial oxidative addition step in the catalytic cycle, making even the relatively unreactive chloro-substituent a viable coupling partner.[9]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism is a well-established catalytic cycle involving three primary steps: oxidative addition, transmetallation, and reductive elimination.

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (this compound) pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) ox_add->pd_complex transmetal Transmetallation pd_complex->transmetal [R²-B(OR)₂(Base)]⁻ pd_r1r2 R¹-Pd(II)L₂-R² transmetal->pd_r1r2 r2bo R²-B(OR)₂ + Base → [R²-B(OR)₂(Base)]⁻ r2bo->transmetal red_elim Reductive Elimination pd_r1r2->red_elim product R¹-R² (Coupled Product) red_elim->product product->pd0 Regeneration R1 R¹ = 3-acetylpyridin-4-yl R2 R² = Aryl, Heteroaryl, etc. X X = Cl L L = Ligand (e.g., PPh₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol is based on established methods for coupling heteroaryl chlorides and can be adapted for various boronic acids.[10]

  • Reaction Setup: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like triphenylphosphine (PPh₃) or XPhos (2-10 mol%).

  • Addition of Base and Solvent: Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv.), and a solvent system such as a mixture of dioxane and water or toluene and water.

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography to isolate the desired biaryl product.

Applications in Research and Drug Development

This compound is a valuable starting material for synthesizing compounds targeting a wide range of biological pathways. Its structure is frequently incorporated into scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to functionalize the C4 position via Suzuki coupling allows for the rapid generation of libraries of analogues to optimize potency, selectivity, and pharmacokinetic properties.[11][12]

For instance, derivatives of this scaffold have been explored in the development of inhibitors for kinases crucial in cancer progression, such as c-KIT kinase in gastrointestinal stromal tumors (GIST).[13] The pyridine nitrogen can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site, while the substituted group at the C4 position can be tailored to occupy specific hydrophobic pockets.

Safety and Handling

As with any chlorinated organic compound, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[2]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[2] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth and seek medical advice.

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a high-value intermediate for the pharmaceutical and agrochemical industries. Its defined structure, predictable reactivity, and amenability to powerful synthetic transformations like the Suzuki-Miyaura coupling make it an indispensable tool for the modern medicinal chemist. A thorough understanding of its properties, synthesis, and reactivity enables researchers to efficiently design and synthesize novel chemical entities with the potential to become next-generation therapeutics.

References

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Kornobis, K., Szymański, P., & Foks, H. (2009).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • OChemOnline. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube.
  • Tunyugina, E. V., et al. (2018). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. ResearchGate.
  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube.
  • Singh, V., et al. (2007). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate.
  • MedChemica. (n.d.). Publications & Patents.
  • Alchem Pharmtech. (n.d.). CAS 116922-73-7 | this compound.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • Anderson, K. W., et al. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Charles River Laboratories. (n.d.). Drug Discovery Patents.
  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
  • PubChem. (n.d.). 3-Acetyl-2-chloropyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). Medical use of pharmaceutical combination or composition - Patent US-12364700-B2. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Chloropyridine. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. Wiley.
  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.

Sources

A Technical Guide to the Structural Elucidation of 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive confirmation of a chemical structure is the bedrock of all subsequent research and development, from medicinal chemistry to materials science. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of 1-(4-chloropyridin-3-yl)ethanone (CAS No: 116922-73-7), a substituted heterocyclic ketone. We will move beyond a simple recitation of data to explain the causal logic behind the application of orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each step is designed to be a self-validating component of a comprehensive analytical workflow, ensuring the highest degree of confidence in the final structural assignment.

Introduction and Strategic Overview

This compound is a compound featuring a pyridine ring, a common scaffold in pharmaceutical development, substituted with both a chlorine atom and an acetyl group.[1][2] The precise arrangement of these substituents is critical to its chemical properties and potential biological activity. Any ambiguity in its structure—for instance, mistaking it for an isomer like 1-(2-chloropyridin-4-yl)ethanone—could invalidate years of research.

Our strategy is to systematically build a complete structural picture, starting with foundational molecular data and progressively adding layers of detailed conformational evidence.

G cluster_title Molecular Structure of this compound cluster_structure s C₇H₆ClNO MW: 155.58 mol

Caption: Molecular Structure of this compound.

The elucidation process follows a logical workflow where each technique provides unique, complementary information. Mass spectrometry will confirm the elemental composition and molecular weight. Infrared spectroscopy will identify the key functional groups present. Finally, 1D NMR spectroscopy will map the precise connectivity of the atoms, leaving no doubt as to the isomeric identity.

workflow start Hypothesized Structure: This compound ms Part 1: Mass Spectrometry (MS) start->ms Confirm Formula ir Part 2: Infrared (IR) Spectroscopy ms->ir Identify Functional Groups nmr Part 3: NMR Spectroscopy (¹H & ¹³C) ir->nmr Map Connectivity conclusion Final Structure Confirmed nmr->conclusion Unambiguous Assignment

Caption: Workflow for unambiguous structure elucidation.

Foundational Analysis: Mass Spectrometry (MS)

Expertise: Mass spectrometry serves as the first checkpoint. It validates the molecular formula by providing a high-resolution measurement of the molecule's mass. For halogenated compounds, the isotopic distribution pattern is a crucial and definitive piece of evidence. The choice of a "soft" ionization technique like Electrospray Ionization (ESI) is ideal for confirming the molecular ion with minimal fragmentation, while a "hard" technique like Electron Ionization (EI) is used to induce fragmentation, providing clues to the molecule's substructures.[3]

Expected Data (High-Resolution ESI-MS): The molecular formula C₇H₆ClNO gives an exact mass of 155.0138.[4] A key confirmatory feature is the presence of chlorine. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 3:1.

IonCalculated m/z (for C₇H₆ClNO)Expected Relative IntensityPurpose
[M+H]⁺ (with ³⁵Cl)156.0211100%Confirms mass with primary isotope
[M+H+2]⁺ (with ³⁷Cl)158.0182~32%Confirms the presence of one chlorine atom

Expected Fragmentation Pattern (EI-MS): Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a dominant fragmentation pathway for ketones.[5]

Fragment Ion (m/z)Structure / LossSignificance
140[M - CH₃]⁺Loss of the acetyl methyl group
112[M - COCH₃]⁺ (Chloropyridinyl cation)Loss of the acetyl group
43[CH₃CO]⁺ (Acylium ion)Confirms the presence of an acetyl (ethanone) moiety
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve 0.1-1.0 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation (ESI-MS):

    • Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Mode: Positive ion mode.

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to achieve a stable signal for the [M+H]⁺ ion.

    • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured m/z to the calculated exact mass.

    • Verify the presence and correct intensity ratio (~3:1) of the [M+H+2]⁺ isotopic peak.

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each bond type (C=O, C-H, C=C, C-Cl) vibrates at a characteristic frequency when irradiated with infrared light. The presence of a strong, sharp absorption in the carbonyl region is a definitive indicator of a ketone or aldehyde.[6] For this molecule, we are specifically looking for the ketone carbonyl, aromatic ring vibrations, and the carbon-chlorine bond.

Expected Data (ATR-IR): The spectrum is anticipated to be dominated by a strong carbonyl stretch, with additional peaks corresponding to the aromatic system and substituents.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceSignificance
~3100-3000Aromatic C-H StretchWeak to mediumConfirms aromatic protons on the pyridine ring.
~2950-2850Aliphatic C-H StretchWeakConfirms the methyl group protons.
~1690 C=O Stretch (Ketone) Strong, sharp Primary diagnostic peak for the ketone functional group. [5]
~1600-1450Aromatic C=C & C=N StretchesMedium to weakCharacteristic of the pyridine ring system.
~800-600C-Cl StretchMediumConfirms the carbon-chlorine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrumentation:

    • Instrument: FTIR Spectrometer with an ATR accessory.

    • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

    • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum (e.g., baseline correction).

    • Identify the key absorption bands and compare them to the expected frequencies in the table above. The most critical peak to identify is the strong C=O stretch around 1690 cm⁻¹.

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the definitive atomic connectivity map. It distinguishes between isomers by showing the precise chemical environment and neighbor relationships of each proton (¹H NMR) and carbon (¹³C NMR) atom. The predicted chemical shifts and coupling patterns are unique to the this compound structure.[7][8]

Proton (¹H) NMR Spectroscopy

Trustworthiness: The ¹H NMR spectrum provides a unique fingerprint. The number of signals corresponds to the number of chemically distinct proton environments. The integration (area under each signal) corresponds to the number of protons in that environment. The splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected Spectrum (in CDCl₃, 400 MHz): The structure has three distinct proton environments on the pyridine ring and one environment for the methyl group.

LabelPositionIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
H-2C21HSinglet (s)~8.9Adjacent to the electron-withdrawing nitrogen; no adjacent protons.
H-5C51HDoublet (d)~8.6Adjacent to nitrogen and coupled to H-6.
H-6C61HDoublet (d)~7.4Coupled to H-5.
-CH₃Acetyl3HSinglet (s)~2.6Deshielded by the adjacent carbonyl group; no adjacent protons.[9]
Carbon (¹³C) NMR Spectroscopy

Trustworthiness: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. This is particularly powerful for confirming the substitution pattern on the aromatic ring, as the chemical shifts are highly sensitive to the electronic effects of the substituents.

Expected Spectrum (in CDCl₃, 100 MHz): The structure contains 7 unique carbon atoms, which should result in 7 distinct signals.

LabelPositionApprox. Chemical Shift (δ, ppm)Rationale
C=OAcetyl~195Ketone carbonyl carbons are highly deshielded.
C-2Pyridine Ring~153Adjacent to nitrogen, highly deshielded.
C-5Pyridine Ring~151Adjacent to nitrogen.
C-4Pyridine Ring~148Attached to the electronegative chlorine atom.
C-3Pyridine Ring~135Point of attachment for the acetyl group.
C-6Pyridine Ring~122Least deshielded aromatic carbon.
-CH₃Acetyl~26Aliphatic carbon, deshielded slightly by the adjacent carbonyl.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Probe Tuning: Tune and match the probe for ¹H and ¹³C frequencies.

    • Shimming: Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from CDCl₃.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Set the spectral width to cover 0-12 ppm. Use a 30-degree pulse and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover 0-220 ppm. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Integrate the ¹H signals and analyze their chemical shifts and multiplicities.

    • Assign each peak in the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Conclusion: Synthesis of Evidence

The structural elucidation of this compound is confirmed through the convergence of orthogonal analytical data.

  • Mass Spectrometry confirms the molecular formula C₇H₆ClNO via the accurate mass of the molecular ion and the characteristic 3:1 isotopic pattern of a single chlorine atom.

  • Infrared Spectroscopy provides definitive evidence for the core functional groups: a ketone (strong C=O stretch at ~1690 cm⁻¹) and an aromatic system.

  • NMR Spectroscopy provides the final, unambiguous proof of the substitution pattern. The ¹H NMR shows the expected three distinct aromatic protons and a methyl singlet, while the ¹³C NMR shows the seven unique carbon environments, with chemical shifts consistent with the assigned 1,3,4-trisubstituted pyridine ring.

References

  • Vertex AI Search Grounding: Supporting Information document with example NMR and MS data for various organic compounds. [Source: vertexaisearch.cloud.google.com]
  • Echemi: Product page for this compound providing basic chemical information such as molecular formula and weight. [Source: echemi.com]
  • Alchem Pharmtech: Product page for this compound confirming the CAS number. [Source: alchem.pharmtech]
  • ChemicalBook: General chemical inform
  • ResearchGate: "Structural Diversity in Substituted Pyridinium Halocuprates(II)". Provides context on the structural chemistry of pyridine derivatives.
  • ResearchGate: "Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives". Discusses the use of spectral data for structure elucidation of related heterocyclic systems.
  • Amanote Research: "Structures of Substituted Pyridine N-Oxide With Manganese(II) Acetate". General reference for pyridine structures. [Source: research.amanote.com]
  • Arkivoc: "The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives". Provides synthetic context for related compounds.
  • ACS Publications: "A Simple, Modular Synthesis of Substituted Pyridines". Highlights the importance and synthesis of substituted pyridines. [Source: pubs.acs.org]
  • PubMed: "Synthesis and structure-activity relationships of 5-substituted pyridine analogues". Demonstrates the relevance of substituted pyridines in medicinal chemistry. [Source: pubmed.ncbi.nlm.nih.gov]
  • ACS Publications: "Infrared and Ultraviolet Spectroscopic Studies on Ketones". Foundational reference for the spectroscopy of ketones. [Source: pubs.acs.org]
  • ResearchGate: Figure S14. 13C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Example spectrum of a related compound.
  • University of Wisconsin - Organic Chemistry Data: "NMR Spectroscopy :: 13C NMR Chemical Shifts". A reference database for predicting ¹³C NMR chemical shifts.
  • PubChem: Database entry for a related compound, 1-(6-Chloropyridazin-4-YL)ethanone. [Source: pubchem.ncbi.nlm.nih.gov]
  • YouTube - Benjamin Shepler: "Spectroscopic analysis of aldehydes and ketones". Educational video covering IR and NMR of ketones. [Source: youtube.com]
  • ACS Publications: Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions...". Contains example NMR data for substituted pyridines. [Source: pubs.acs.org]
  • Lab-Chemicals.Com: Product page for a related compound. [Source: lab-chemicals.com]
  • BLDpharm: Product page for this compound hydrochloride. [Source: bldpharm.com]
  • ChemicalBook: ¹H NMR data for an isomeric compound, 1-(2-chloro-pyridin-4-yl)-ethanone. [Source: chemicalbook.com]
  • University of Wisconsin - Organic Chemistry Data: "NMR Spectroscopy :: 1H NMR Chemical Shifts". A reference database for predicting ¹H NMR chemical shifts.
  • ChemicalBook: Product page for a related compound. [Source: chemicalbook.com]
  • Frontier Specialty Chemicals: Product page for 1-(4-Bromopyridin-2-yl)ethanone with links to relevant literature. [Source: frontierspecialtychemicals.com]
  • NIST WebBook: Mass spectrum data for 1-(4-chlorophenyl)-ethanone, a structural analog. [Source: webbook.nist.gov]
  • BLDpharm: Product page for a rel
  • Chemistry LibreTexts: "Spectroscopy of Aldehydes and Ketones". A detailed educational resource on the spectroscopic properties of ketones. [Source: chem.libretexts.org]
  • DTIC: "Mass Spectrometry of Heterocyclic Compounds". General reference on the mass spectrometry of heterocyclic molecules. [Source: discover.dtic.mil]
  • Synblock: Product page for a rel
  • YouTube - Roxi Hulet: "Spectroscopy of Ketones and Aldehydes". Educational video covering spectroscopy of ketones. [Source: youtube.com]
  • Google Patents: Patent describing synthesis of a related pyridinyl ethanone derivative.
  • NIST WebBook: General data page for 1-(4-chlorophenyl)-ethanone. [Source: webbook.nist.gov]
  • NIST WebBook: IR Spectrum for 1-(4-chlorophenyl)-ethanone. [Source: webbook.nist.gov]
  • SpectraBase: ¹³C NMR data for 1-(4-Chlorophenyl)-ethanone. [Source: spectrabase.com]
  • ChemicalBook: ¹H NMR data for a related compound. [Source: chemicalbook.com]
  • NIST WebBook: IR Spectrum for 1-(2-chlorophenyl)-ethanone. [Source: webbook.nist.gov]
  • ChemicalBook: IR data for a ketone-containing compound. [Source: chemicalbook.com]
  • GovInfo: EPA/NIH Mass Spectral D
  • MDPI: Supporting Information with example NMR spectra. [Source: mdpi.com]

Sources

An In-Depth Technical Guide to 1-(4-Chloropyridin-3-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

1-(4-Chloropyridin-3-yl)ethanone, registered under CAS Number 116922-73-7, is a key heterocyclic ketone that has garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] Its strategic placement of a chlorine atom and an acetyl group on the pyridine ring renders it a highly versatile intermediate for the synthesis of a wide array of complex molecules with diverse biological activities. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen influences the reactivity of the acetyl group and the aromatic ring, providing multiple avenues for synthetic modification. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and its critical role as a precursor in the development of novel therapeutic agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 116922-73-7[1][2]
Molecular Formula C7H6ClNO[1]
Molecular Weight 155.58 g/mol [1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 87.3 ± 21.8 °C[1]
Refractive Index 1.535[1]
XLogP3 1.2[1]

Handling and Storage:

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, should be worn to avoid contact with skin and eyes.[1] It is recommended to store the compound in a tightly sealed container in a cool, dry place.

Synthesis and Mechanistic Insights

While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed journals, its synthesis can be conceptually understood through established organometallic and heterocyclic chemistry principles. A plausible and commonly employed synthetic strategy involves the acylation of a suitable 4-chloropyridine precursor. One such conceptual pathway is the reaction of a Grignard reagent derived from 3-bromo-4-chloropyridine with an acetylating agent.

A more likely industrial synthesis would involve the use of 4-chloropyridine-3-carbonitrile as a starting material. This approach offers a robust and scalable route.

Caption: Conceptual Grignard reaction pathway for the synthesis of this compound.

Reaction Mechanism:

The synthesis of ketones from nitriles using Grignard reagents is a classic and reliable transformation. The mechanism proceeds as follows:

  • Nucleophilic Attack: The highly nucleophilic carbon of the methylmagnesium bromide (CH3MgBr) attacks the electrophilic carbon of the nitrile group in 4-chloropyridine-3-carbonitrile.

  • Formation of an Imine Salt: This addition results in the formation of an intermediate magnesium salt of an imine.

  • Hydrolysis: Subsequent acidic workup (e.g., with H3O+) hydrolyzes the imine salt to the corresponding ketone, this compound.

This method is favored for its high yield and the ready availability of the starting materials.

Characterization and Spectroscopic Analysis

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the chlorine atom, the acetyl group, and the pyridine nitrogen.

  • Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 will likely be the most deshielded due to the inductive effect of the adjacent nitrogen and the carbonyl group. The protons at positions 5 and 6 will also exhibit characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with each other.

  • Methyl Protons: A sharp singlet for the three protons of the acetyl group, typically appearing in the upfield region (around δ 2.5-3.0 ppm).

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm, characteristic of a ketone.

  • Aromatic Carbons: Five distinct signals in the aromatic region (approximately δ 120-160 ppm). The carbon bearing the chlorine atom and the carbons adjacent to the nitrogen will have their chemical shifts significantly influenced.

  • Methyl Carbon: A signal in the upfield region (around δ 25-30 ppm).

Mass Spectrometry:

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+): An intense molecular ion peak is expected at m/z 155, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 157 with an intensity of approximately one-third of the M+ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Pattern: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This would result in the formation of an acylium ion [M-CH₃]⁺ at m/z 140.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

Applications in Drug Discovery and Development

The synthetic utility of this compound is most evident in its application as a key building block for the synthesis of biologically active molecules, particularly kinase inhibitors. The chlorine atom at the 4-position is amenable to nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities.

Role in the Synthesis of Kinase Inhibitors:

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. This compound serves as a valuable scaffold for the construction of such inhibitors.

For instance, this building block can be utilized in the synthesis of inhibitors targeting kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Aurora kinases.[3][4]

Caption: General synthetic scheme illustrating the use of this compound in the synthesis of kinase inhibitors.

A common synthetic strategy involves the reaction of the acetyl group to form a more complex side chain, followed by modification of the pyridine ring, often through substitution of the chlorine atom. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the construction of complex molecular architectures. As the demand for new and effective therapeutic agents continues to grow, the importance of key intermediates like this compound in driving innovation in drug discovery is undeniable.

References

  • Alchem.Pharmtech. CAS 116922-73-7 | this compound. [Link]
  • Gentile, G., et al. (2011). Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4823-4827. [Link]
  • Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chloropyridin-3-YL)ethanone is a heterocyclic ketone of interest in medicinal chemistry and drug development due to its presence as a structural motif in various pharmacologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of directly published experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with a chlorine atom at the 4-position and an acetyl group at the 3-position. This substitution pattern dictates a unique electronic environment for each atom, which in turn governs its spectroscopic behavior.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

2.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three aromatic protons on the pyridine ring and one signal for the methyl protons of the acetyl group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.8 - 9.0Singlet (or narrow doublet)-
H-6~8.6 - 8.8Doublet~5.0
H-5~7.4 - 7.6Doublet~5.0
-CH₃~2.6 - 2.8Singlet-

2.2. Rationale and Interpretation

  • Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom.

    • H-2: This proton is situated ortho to the nitrogen atom and ortho to the acetyl group, both of which are electron-withdrawing. This cumulative effect leads to significant deshielding, placing its resonance at the furthest downfield position.

    • H-6: This proton is also ortho to the nitrogen atom, resulting in a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-5.

    • H-5: This proton is meta to the nitrogen and ortho to the chlorine atom. It will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-6.

  • Methyl Protons (-CH₃): The protons of the acetyl group are adjacent to a carbonyl group, which deshields them. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

2.3. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

3.1. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O~195 - 205
C-2~150 - 155
C-6~148 - 152
C-4~140 - 145
C-3~135 - 140
C-5~120 - 125
-CH₃~25 - 30

3.2. Rationale and Interpretation

  • Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear at the furthest downfield position.

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom, the chlorine atom, and the acetyl group.

    • C-2 and C-6: These carbons, adjacent to the nitrogen, are significantly deshielded.

    • C-4: The carbon bearing the chlorine atom will also be downfield.

    • C-3: The carbon attached to the acetyl group.

    • C-5: This carbon is expected to be the most upfield of the aromatic carbons.

  • Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear in the aliphatic region of the spectrum.

3.3. Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a spectrometer with a carbon probe (e.g., 75 MHz for a 300 MHz instrument).

  • Data Acquisition: Obtain a standard proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

4.1. Predicted Mass Spectrum Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Ion Predicted m/z Interpretation
[M]⁺155/157Molecular ion peak (with isotopic pattern for Cl)
[M-CH₃]⁺140/142Loss of a methyl radical
[M-CO]⁺127/129Loss of carbon monoxide
[C₅H₃ClN]⁺112/114Pyridine ring fragment

4.2. Rationale and Interpretation

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 155, corresponding to the molecular weight of the compound (C₇H₆ClNO). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 157 with about one-third the intensity of the M peak is expected.

  • Fragmentation Pattern:

    • Loss of a Methyl Radical: A common fragmentation pathway for ketones is the alpha-cleavage, leading to the loss of the methyl group (•CH₃), resulting in a fragment at m/z 140/142.

    • Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral CO molecule to give a fragment at m/z 112/114.

Mass_Spec_Fragmentation M [M]⁺˙ m/z 155/157 M_minus_CH3 [M-CH₃]⁺ m/z 140/142 M->M_minus_CH3 - •CH₃ M_minus_CO [M-CO]⁺˙ m/z 127/129 M->M_minus_CO - CO

Figure 2: Predicted major fragmentation pathways for this compound.

4.3. Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate method (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Utilize an ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy

5.1. Predicted IR Absorption Bands

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (aromatic)3000 - 3100Medium-Weak
C-H (aliphatic)2850 - 3000Medium-Weak
C=O (ketone)1690 - 1710Strong
C=C, C=N (aromatic)1400 - 1600Medium-Strong
C-Cl700 - 800Strong

5.2. Rationale and Interpretation

  • C=O Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic of an aryl ketone.

  • Aromatic C-H and C=C/C=N Stretches: The pyridine ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and several bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N bond stretching.

  • Aliphatic C-H Stretch: The methyl group will show C-H stretching absorptions just below 3000 cm⁻¹.

  • C-Cl Stretch: A strong band in the fingerprint region (700-800 cm⁻¹) can be attributed to the C-Cl stretching vibration.

5.3. Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl). For solutions, a suitable solvent that does not have interfering absorptions in the regions of interest should be used.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently identify and characterize this important heterocyclic ketone. The provided rationales for the predicted spectral features, grounded in fundamental principles of spectroscopy, offer a framework for the interpretation of experimental data.

References

While direct experimental data for the target molecule was not found in the initial searches, the principles and typical spectral ranges are well-established in the field of organic spectroscopy. For further reading on the interpretation of spectroscopic data for organic compounds, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook: [Link] (A valuable resource for spectroscopic data of various compounds, including those with similar structural motifs).

A Technical Guide to 1-(4-Chloropyridin-3-yl)ethanone: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-chloropyridin-3-yl)ethanone, a pivotal heterocyclic ketone in modern drug discovery. The document details its chemical properties, synthesis, spectroscopic characterization, and reactivity. Furthermore, it highlights its critical role as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, thereby offering valuable insights for researchers in medicinal chemistry and pharmaceutical development.

Introduction: The Strategic Importance of this compound

This compound, a substituted pyridyl ketone, has emerged as a significant building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive acetyl group and a strategically positioned chlorine atom on the pyridine ring, offers multiple avenues for chemical modification. This unique combination of functional groups makes it an ideal scaffold for constructing molecules designed to interact with specific biological targets, most notably protein kinases, which are crucial regulators of cellular processes and are frequently implicated in diseases such as cancer.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

Molecular Formula and Weight
PropertyValue
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
CAS Number 116922-73-7
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group and the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants of the pyridine protons will be influenced by the positions of the chloro and acetyl substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: A prominent absorption band is expected in the region of 1685-1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.[1][2] The exact position of this band can be influenced by the electronic effects of the chloropyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic cleavages of the chloropyridine ring.[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of a Grignard reagent with a corresponding pyridine carbonitrile precursor.

Proposed Synthetic Protocol: Grignard Reaction

This protocol describes a plausible and widely used method for the synthesis of ketones from nitriles.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Nitrile cluster_2 Step 3: Hydrolysis MeBr Methyl Bromide MeMgBr Methylmagnesium Bromide MeBr->MeMgBr Mg Magnesium Mg->MeMgBr Et2O Anhydrous Diethyl Ether Et2O->MeMgBr Solvent Nitrile 4-Chloropyridine-3-carbonitrile Imine_Complex Intermediate Imine-Magnesium Complex Nitrile->Imine_Complex MeMgBr2 Methylmagnesium Bromide MeMgBr2->Imine_Complex Nucleophilic Addition Imine_Complex2 Intermediate Imine-Magnesium Complex Product This compound Imine_Complex2->Product H3O Aqueous Acid (e.g., HCl) H3O->Product Work-up

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.[5][6]

  • Reaction with 4-Chloropyridine-3-carbonitrile: Once the Grignard reagent formation is complete, a solution of 4-chloropyridine-3-carbonitrile in anhydrous diethyl ether is added dropwise at a controlled temperature (often 0 °C) to the stirred Grignard reagent. The reaction mixture is then typically stirred at room temperature for a specified period to ensure complete reaction.[7][8]

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step hydrolyzes the intermediate imine to the desired ketone.

  • Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[5]

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Controlled Addition: The dropwise addition of reactants helps to control the exothermic nature of the reactions, ensuring safety and preventing side reactions.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.

G cluster_0 Reactivity of this compound cluster_1 Reactions at the Acetyl Group cluster_2 Reactions at the 4-Chloro Position A This compound Acetyl Group 4-Chloro Position B Condensation Reactions A:f1->B C Reduction to Alcohol A:f1->C D Alpha-Halogenation A:f1->D E Nucleophilic Aromatic Substitution (SNAr) A:f2->E

Caption: Key reaction sites on this compound.

Reactivity of the 4-Chloro Substituent

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[9][10] This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for introducing diverse functionalities at this position. This reactivity is a cornerstone of its utility in constructing libraries of compounds for structure-activity relationship (SAR) studies.

Reactivity of the Acetyl Group

The acetyl group offers a rich platform for chemical transformations. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in a wide range of reactions, including aldol condensations and alkylations. The carbonyl group can also be reduced to a secondary alcohol.[11]

Application in the Synthesis of Kinase Inhibitors

This compound is a well-documented intermediate in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

Intermediate in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of certain cancers, including non-small cell lung cancer.[12][13] Several ALK inhibitors have been developed, and this compound serves as a key starting material for some of these drug candidates. The synthesis of these inhibitors often involves a nucleophilic substitution at the 4-position of the pyridine ring, followed by modifications of the acetyl group.

Potential Precursor for Dasatinib Analogs

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). While the primary synthesis routes for Dasatinib may vary, the structural motif of a substituted pyridine is present in related kinase inhibitors. The reactivity profile of this compound makes it a plausible starting material for the synthesis of novel Dasatinib analogs, where modifications at the 3- and 4-positions of the pyridine ring could be explored to optimize potency, selectivity, and pharmacokinetic properties.[14][15][16][17][18]

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined reactivity at both the chloropyridine ring and the acetyl group provides a versatile platform for the synthesis of complex, biologically active molecules. As the demand for targeted therapeutics, particularly kinase inhibitors, continues to grow, the importance of strategic building blocks like this compound in the pharmaceutical industry is set to increase. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this key molecule in the development of next-generation medicines.

References

  • Reactions of acetylpyridines 3–11 with dicyclopentylzinc in the presence of catalyst. (n.d.).
  • Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. (2025). Filo.
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange.
  • Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. (2025).
  • Synthesis route 1 of dasatinib. (n.d.).
  • The Application and Synthesis of 3-Acetylpyridine. (2025). ChemicalBook.
  • Nucleophilic Aromatic Substitution: Videos & Practice Problems. (n.d.). Pearson+.
  • Synthesis route 3 of dasatinib. (n.d.).
  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).
  • rsc.li/chemical-science Chemical Science. (2022).
  • SAFETY D
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • A convenient new and efficient commercial synthetic route for das
  • Mass Spectrometry - Fragmentation P
  • 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. (n.d.).
  • US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).
  • Safety Data Sheet: 3-Acetylpyridine. (n.d.). Carl ROTH.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.
  • mass spectra - fragmentation p
  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. (n.d.). PubMed Central.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
  • IR handout.pdf. (n.d.).
  • 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis. (n.d.). ChemicalBook.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • FTIR spectra with peak focused on carbonyl stretching vibration (C=O)... (n.d.).
  • Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1³,⁷.1⁹,¹³]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles. (2011). PubMed.
  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform
  • Grignard Reaction, Mechanism, Reagent and Che
  • Mass fragmentation pattern for complexes 1-4. (n.d.).
  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Grignard Reagents. (n.d.). Sigma-Aldrich.
  • 3 - Organic Syntheses Procedure. (n.d.).
  • Ethanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook.
  • IR: carbonyl compounds. (n.d.).
  • 1H NMR Coupling Constants. (n.d.).
  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (n.d.).
  • Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Can anybody suggest a method of synthesis of 4-Chloropyridine? (2015).
  • CN103360306A - Method for synthesizing 4-chloro-pyridine. (n.d.).
  • ALK inhibitor. (n.d.). Wikipedia.
  • Anaplastic Lymphoma Kinase (ALK) as a therapeutic target in non-small cell lung cancer. (n.d.).
  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). MDPI.

Sources

Introduction: A Versatile Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 1-(4-Chloropyridin-3-YL)ethanone

This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring activated by a chlorine atom at the C4 position and possessing a reactive acetyl group at C3, provides a versatile platform for a multitude of chemical transformations. The electron-deficient nature of the pyridine ring, combined with the specific substitution pattern, governs a rich and predictable reactivity profile. This guide offers an in-depth exploration of this profile, providing not only detailed protocols but also the underlying mechanistic principles that drive experimental design. Understanding the electronic and steric factors that influence its reactions is paramount for researchers aiming to leverage this scaffold in the synthesis of complex molecular architectures, including novel pharmaceutical agents and functional materials.[1][2][3]

Part 1: The Dichotomy of the C4-Chloro Group: Nucleophilic Aromatic Substitution vs. Cross-Coupling

The primary hub of reactivity on the this compound core is the carbon-chlorine bond at the C4 position. The strategic decision for its functionalization typically lies between two major pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice is dictated by the nature of the incoming nucleophile and the desired bond construction (C-N, C-O, C-S vs. C-C).

G start Starting Material: This compound decision Desired Bond Formation? start->decision snar Nucleophilic Aromatic Substitution (SNAr) decision->snar  C-Heteroatom (Strong Nucleophile) coupling Pd-Catalyzed Cross-Coupling decision->coupling  C-C or C-N (Weaker Nucleophile/ Catalyst Required) snar_bonds C-N (Amines) C-O (Alcohols) C-S (Thiols) snar->snar_bonds coupling_bonds C-C (Suzuki, Sonogashira) C-N (Buchwald-Hartwig) coupling->coupling_bonds

Caption: Logical workflow for functionalizing the C4-position.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen acts as a powerful electron-withdrawing group, significantly activating the C4 position (para) towards nucleophilic attack. This effect stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, making the SNAr pathway highly favorable for strong nucleophiles.[4] This intrinsic reactivity often makes it the most direct and atom-economical method for introducing heteroatom nucleophiles.

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. Subsequent elimination of the chloride ion restores aromaticity. The stability of this intermediate is the primary reason why substitution at C4 is more facile than at C3.[4][5]

Typical Nucleophiles:

  • Primary and Secondary Amines (e.g., morpholine, piperidine)

  • Alkoxides (e.g., sodium methoxide)

  • Thiolates (e.g., sodium thiophenoxide)

Field-Proven Protocol: SNAr with Morpholine

Objective: To synthesize 1-(4-morpholinopyridin-3-yl)ethanone.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent and Reagents: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add morpholine (1.5 eq.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

    • Scientist's Note: The excess of the amine drives the reaction to completion. The base is crucial to neutralize the HCl formed during the reaction, preventing protonation of the amine nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. This will precipitate the product and dissolve the inorganic salts.

  • Purification: Filter the resulting solid, wash with water, and dry under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon or carbon-nitrogen bonds with less nucleophilic partners, palladium-catalyzed cross-coupling reactions are indispensable. While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyridine ring facilitates the initial, often rate-limiting, oxidative addition step.[1][6]

The Suzuki coupling is a robust method for forming biaryl structures by coupling the chloropyridine with an organoboron reagent, typically a boronic acid or ester.[7] This reaction is valued for its functional group tolerance and the relatively benign nature of its boron-containing byproducts.[1][7]

Catalytic Cycle Explained: The reaction is initiated by the oxidative addition of the C-Cl bond to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1][8]

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)(Cl)L₂ oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex Ar-Pd(II)(R)L₂ transmetal->pd_r_complex reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 arcl Ar-Cl arcl->oxidative_add rboh R-B(OH)₂ + Base rboh->transmetal product Ar-R product->reductive_elim

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Field-Proven Protocol: Suzuki Coupling with Phenylboronic Acid

Objective: To synthesize 1-(4-phenylpyridin-3-yl)ethanone.

Methodology:

  • Inert Atmosphere: Assemble a Schlenk flask containing a stir bar, and subject it to three cycles of vacuum and backfilling with an inert gas (N₂ or Ar).

  • Reagent Loading: Under a positive pressure of inert gas, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.03 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq.).

    • Scientist's Note: The choice of catalyst and ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be required.[6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

When direct SNAr is challenging (e.g., with weakly nucleophilic amines like anilines or in the presence of base-sensitive functional groups), the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[9][10] This reaction requires a carefully selected palladium catalyst and a specialized ligand to facilitate the coupling of an amine with the aryl chloride.[6][11]

Key Experimental Considerations: The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[6] Success hinges on several factors:

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential to promote the challenging oxidative addition and subsequent reductive elimination steps.[6]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective, though other bases like K₃PO₄ can be used for sensitive substrates.[6]

  • Inert Conditions: The Pd(0) catalyst is highly sensitive to oxygen, necessitating strict anaerobic conditions.[6]

Field-Proven Protocol: Buchwald-Hartwig Amination with Aniline

Objective: To synthesize 1-(4-(phenylamino)pyridin-3-yl)ethanone.

Methodology:

  • Glovebox or Schlenk Line: All manipulations should be performed under a strictly inert atmosphere.

  • Reagent Loading: To an oven-dried Schlenk tube, add a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 0.02 eq.), the appropriate biarylphosphine ligand (0.04 eq.), and the base, NaOtBu (1.4 eq.).

  • Addition of Reactants: Add this compound (1.0 eq.) and aniline (1.2 eq.).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction Conditions: Seal the tube and heat in an oil bath at 90-110 °C. The reaction is typically complete within 12-24 hours.

    • Scientist's Note: Low conversion is often due to catalyst deactivation or an insufficiently active catalyst system for the C-Cl bond. Increasing catalyst loading or switching to a more robust ligand system can resolve this.[6]

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the chloropyridine and a terminal alkyne.[12][13] This reaction is traditionally co-catalyzed by palladium and copper(I) and is fundamental for synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in many areas of chemistry.[13][14]

Reaction Summary:

ComponentTypical ReagentsPurpose
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Facilitates oxidative addition and reductive elimination.[15]
Co-catalyst Copper(I) Iodide (CuI)Forms a copper acetylide, which facilitates transmetalation.[13]
Base Amine base (e.g., Et₃N, DIPEA)Deprotonates the alkyne and acts as a solvent.[16]
Solvent THF, DMF, or the amine base itselfDissolves reagents.

Field-Proven Protocol: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 1-(4-(phenylethynyl)pyridin-3-yl)ethanone.

Methodology:

  • Inert Setup: To a Schlenk flask under N₂, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N). Add phenylacetylene (1.1 eq.) dropwise via syringe.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl to remove copper salts.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Part 2: Reactivity of the Acetyl Side Chain

While the C-Cl bond is the primary site for diversification, the acetyl group at the C3 position offers orthogonal reactivity. Standard ketone chemistry can be employed, often after the functionalization of the C4 position, to further elaborate the molecule.

  • Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can participate in aldol or Claisen-type condensation reactions to build more complex side chains.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing a chiral center if a stereoselective reduction is employed.

  • Derivatization: The carbonyl group can be converted into other functional groups such as oximes, hydrazones, or imines, which can serve as handles for further conjugation or as pharmacophores themselves.[17]

Conclusion

This compound presents a predictable and highly versatile reactivity profile centered on the electronically activated C4-chloro substituent. A judicious choice between nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions allows for the controlled installation of a wide array of functional groups. By understanding the mechanistic underpinnings of these transformations—from the stabilization of SNAr intermediates to the nuances of catalyst and ligand selection in cross-coupling—researchers can effectively harness this building block for the efficient synthesis of complex and high-value molecules. The orthogonal reactivity of the acetyl group further enhances its utility, solidifying its role as a powerful scaffold in modern drug discovery and chemical synthesis.

References

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(01), 45-48.
  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Gagnon, A. et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • Lu, J., Paci, I., & Vokins, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12592-12601.
  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947.
  • ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Kornicka, A. et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica, 66(2), 143-151.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
  • Jin, L. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938555.
  • PubMed. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. Clinical Pharmacology.

Sources

A Technical Guide to the Biological Potential of Chloropyridine Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a fundamental scaffold in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1][2] When functionalized with both a chloro- group and an ethanone side chain, the resulting chloropyridine ethanone derivatives emerge as a versatile class of compounds with a wide spectrum of potential biological activities. This technical guide synthesizes current research to provide drug development professionals with an in-depth overview of the demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these molecules. We will delve into the mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols necessary for the effective evaluation of these promising compounds.

Introduction: The Chloropyridine Ethanone Scaffold

The chloropyridine ethanone core structure combines the electron-withdrawing properties of a chlorine atom with the versatile chemistry of a ketone, all anchored to the aromatic pyridine ring. This unique combination of functional groups allows for extensive chemical modification, enabling the synthesis of large libraries of analogues. These modifications can dramatically influence the compound's steric, electronic, and lipophilic properties, thereby fine-tuning its interaction with biological targets. Research has shown that pyridine derivatives, in general, exhibit a vast range of biological effects, including antitumor, antimicrobial, antiviral, and anti-inflammatory actions.[1][3][4] This guide focuses specifically on derivatives containing the ethanone moiety, which serves as a key pharmacophore and a synthetic handle for further derivatization.

Key Biological Activities and Mechanistic Insights

Chloropyridine ethanone derivatives have been investigated for a multitude of therapeutic applications. The following sections highlight the most prominent and well-documented biological activities.

Anticancer and Antiproliferative Activity

The search for novel, more effective, and safer anticancer agents is a primary focus of modern drug discovery.[3] Pyridine-based compounds, including chloropyridine derivatives, have shown significant promise in this area.[1][2][3]

Mechanistic Rationale: Many cyanopyridine derivatives, which share structural similarities, have been identified as potent inhibitors of oncogenic kinases, such as PIM-1, a serine/threonine kinase involved in cancer cell survival.[5][6] By blocking the ATP-binding site of such kinases, these compounds can halt downstream signaling pathways that promote cell proliferation and induce apoptosis.[6] For example, certain 3-cyanopyridine derivatives have demonstrated potent activity against breast cancer (MCF-7) cell lines by inhibiting PIM-1 kinase.[6]

Reported Activities:

  • Cytotoxicity: Novel 2-chloro-pyridine derivatives incorporating flavone moieties have been synthesized and shown to exhibit inhibitory effects against gastric cancer cells (SGC-7901).[7]

  • Kinase Inhibition: Several studies have reported that cyanopyridine derivatives can act as potent inhibitors of kinases like PIM-1 and VEGFR-2, which are crucial for tumor growth and angiogenesis.[6][8] Compounds have shown IC50 values in the low micromolar range against breast cancer cell lines like MCF-7.[6]

  • Apoptosis Induction: The cytotoxic effects are often linked to the ability of these compounds to trigger programmed cell death (apoptosis). One study showed that a potent cyanopyridine derivative arrested the tumor cell cycle in the S phase and induced both early and late apoptosis.[6]

A summary of representative antiproliferative data is presented below.

Table 1: Example Antiproliferative Activity of Pyridine Derivatives

Compound Class Cell Line Target/Mechanism Reported IC50 (µM) Reference
3-Cyanopyridine Derivative (7h) MCF-7 (Breast) PIM-1 Kinase Inhibition 1.89 [6]
3-Cyanopyridine Derivative (8f) MCF-7 (Breast) PIM-1 Kinase Inhibition 1.69 [6]
2-Chloro-pyridine-flavone (6f) SGC-7901 (Gastric) Telomerase Inhibition 18.45 µg/mL [7]

| Cyanopyridone Derivative (5e) | MCF-7 (Breast) | VEGFR-2/HER-2 Inhibition | 1.39 |[8] |

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have long been recognized for their antibacterial and antifungal properties.[9][10]

Mechanistic Rationale: The precise mechanisms are varied, but it is believed that these compounds can disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity conferred by the aromatic rings and halogen substituents can facilitate passage through the microbial cell wall.

Reported Activities:

  • Broad Spectrum: Various synthesized series of chloropyridine derivatives have demonstrated modest to potent activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[11][12][13]

  • Antifungal Properties: Activity has also been observed against fungal strains such as Aspergillus niger and Candida albicans.[12][13]

  • Structure-Activity Relationship (SAR): Studies on Schiff bases of 2-amino-4-chloropyridine derivatives revealed that specific substitutions on the phenyl ring significantly influenced the antimicrobial effect, highlighting the tunability of these scaffolds.[11]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest.

Mechanistic Rationale: A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. Chalcones and other heterocyclic compounds derived from ethanone precursors have been shown to be effective and selective COX-2 inhibitors.[14] By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation.

Reported Activities:

  • COX-2 Inhibition: Pyrimidine derivatives, which can be synthesized from ethanone precursors, have shown selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[15]

  • In Vivo Efficacy: In animal models, such as the dextran-induced paw edema model in rats, certain thienopyridine and dihydropyridine derivatives have demonstrated potent anti-inflammatory effects, in some cases surpassing reference drugs like nimesulide and acetylsalicylic acid.[16]

  • Antioxidant Properties: The anti-inflammatory effects are often correlated with antioxidant activity, as these compounds can scavenge free radicals and reduce oxidative stress, a key component of the inflammatory response.[15]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[17] Developing agents that can protect neurons from damage is a major therapeutic goal.

Mechanistic Rationale: The neuroprotective effects of pyridine derivatives are often multifactorial.[18] They can involve:

  • Antioxidant Effects: Scavenging reactive oxygen species (ROS) that cause oxidative stress, a major contributor to neuronal cell death.[19][20]

  • Cholinesterase Inhibition: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase levels of the neurotransmitter acetylcholine, a strategy used in Alzheimer's therapy.[18]

  • Modulation of Apoptotic Pathways: Preventing the activation of cell death pathways, such as those involving caspases.[20]

Reported Activities:

  • Multi-target Agents: 2-chloropyridine-3,5-dicarbonitriles have been identified as "multipotent" molecules that exhibit modest, selective inhibition of AChE and/or BuChE and also show neuroprotection in cell-based assays against oxidative stress.[18]

  • Protection Against Ischemia: A novel hydroxypyridine compound demonstrated the ability to protect brain cells against ischemic damage both in vitro and in vivo, an effect linked to its antioxidant properties and ability to target necrotic and apoptotic cell death.[21]

  • Cell Viability: In studies using SH-SY5Y neuroblastoma cells stressed with toxins, certain chloropyridine derivatives showed significant neuroprotection, preserving cell viability.[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of chloropyridine ethanone derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings.

  • Enhancing Antiproliferative Activity: A recent review highlighted that the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups tend to enhance antiproliferative activity. Conversely, bulky groups or additional halogens can sometimes decrease activity.[1][4]

  • Modulating Antimicrobial Effects: For antimicrobial Schiff base derivatives, substitutions on the aldehyde-derived phenyl ring (e.g., hydroxyl, methoxy, chloro groups) were found to be critical for potent activity against the tested microorganisms.[11]

  • Impact of Chlorine Position: In a series of 1,4-dihydropyridine derivatives, the position of a chlorine atom on a phenyl ring (ortho-, meta-, or para-) directly correlated with the compound's antioxidant capacity and its neuroprotective effect.[19]

The general relationship can be visualized as follows:

SAR cluster_0 Chloropyridine Ethanone Core cluster_1 Substitutions (R) cluster_2 Biological Outcome Core Core Scaffold R1 Position/Nature of Substituents Core->R1 R2 Electronic Effects (e.g., -OMe, -Cl) Core->R2 R3 Steric Effects (Bulky Groups) Core->R3 Activity Potency & Selectivity (Anticancer, Antimicrobial, etc.) R1->Activity R2->Activity R3->Activity

Caption: Structure-Activity Relationship (SAR) logic flow.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, standardized assays must be employed. Below are detailed, step-by-step protocols for assessing key biological activities.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced, measured by spectrophotometry, is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (DMSO only) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.[11][12]

Causality: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized suspension of microorganisms. If the compound is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's antimicrobial potency.

Methodology:

  • Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly swab the entire surface of the agar plates with the suspension.

  • Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Compound Loading: Add a fixed volume (e.g., 50 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

  • Controls: Use a negative control (solvent only, e.g., DMSO) and a positive control (a standard antibiotic like Streptomycin or an antifungal like Fusidic Acid).[12][13]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Caption: General workflow for evaluating bioactive compounds.

Future Directions and Conclusion

The existing body of research strongly supports the continued investigation of chloropyridine ethanone derivatives as a rich source of potential therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and they have demonstrated significant activity across several key therapeutic areas, including oncology, infectious diseases, and neurology.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways modulated by the most potent compounds.

  • Lead Optimization: Systematically modifying hit compounds to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox).

  • In Vivo Studies: Advancing the most promising leads into relevant animal models to validate their efficacy and safety profiles.

References

  • Sam-Bajo, C., et al. (2010). Multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer and neuronal vascular diseases. I. Synthesis, biological assessment, and molecular modeling of simple and readily available 2-aminopyridine-, and 2-chloropyridine-3,5-dicarbonitriles. PubMed.
  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate.
  • Hossan, A. S. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules.
  • Hossan, A. S. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. MDPI.
  • Various Authors. (n.d.). Structure activity relationship. ResearchGate.
  • Perez-Alonso, M., et al. (2022). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI.
  • El-Tayyeb, M. M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry.
  • El-Sayed, N. N. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.
  • Wang, S. F., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. PubMed.
  • El-Sayed, M. A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed.
  • Al-Harbi, S. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules.
  • El-Sharkawy, K. A., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. BMC Chemistry.
  • Various Authors. (n.d.). Biological active pyridine derivatives synthesis from cyclohexane-1,3-diones. ResearchGate.
  • Chuvilin, A. N., et al. (2023). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. MDPI.
  • Iacob, A. O., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals.
  • Villa-Reyna, A-L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
  • Various Authors. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • Al-Suwaidan, I. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • Sonawane, V., et al. (2024). In silico Evaluation of Anti-Inflammatory Potential of Pyrimidine based Molecules. ResearchGate.
  • Cruz, J. C., et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI.
  • Villa-Reyna, A-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.
  • Kumar, P., & Kumar, R. (2021). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab.
  • Ghorab, M. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.
  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science.
  • Abdel-Maksoud, M. S., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Scientia Pharmaceutica.
  • Zhang, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. PubMed.
  • Lee, S., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed.
  • El-Sayed, M. A. A., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Molecules.
  • Ivashchenko, A., et al. (2022). Synthesis and evaluation of bioactivity of 6-(2-pyridinyloxy)imidazo[2,1-b][12][18]thiazine derivatives. ResearchGate.
  • Uddin, M. S., et al. (2024). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. MDPI.
  • Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI.
  • Bibik, O. Y., et al. (2022). Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Acta Biomedica Scientifica.

Sources

The Strategic Utility of 1-(4-Chloropyridin-3-YL)ethanone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chloropyridin-3-yl)ethanone has emerged as a pivotal heterocyclic building block in the landscape of synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive acetyl group and a strategically positioned chlorine atom on the pyridine ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, key chemical properties, and diverse applications of this compound, with a special focus on its role as a precursor to pharmacologically active agents. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its utility in the synthesis of kinase inhibitors and other therapeutic candidates are presented to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Ascendancy of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Its presence is often critical for establishing key interactions with biological targets, influencing pharmacokinetic properties, and modulating overall efficacy. Within this class of heterocycles, this compound (Figure 1) has garnered significant attention as a highly versatile and synthetically tractable intermediate.

Figure 1. Chemical Structure of this compound

Chemical structure of this compound

The strategic placement of the acetyl and chloro substituents on the pyridine ring unlocks a diverse range of chemical transformations. The acetyl group serves as a handle for condensation and cyclization reactions, while the chlorine atom is amenable to various cross-coupling reactions, enabling the introduction of a wide array of substituents. This dual reactivity makes this compound a valuable starting material for the synthesis of complex heterocyclic systems, including those with demonstrated therapeutic potential.

This technical guide will delve into the practical aspects of utilizing this building block, providing not just procedural details but also the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 116922-73-7[1]
Molecular Formula C₇H₆ClNO[2]
Molecular Weight 155.58 g/mol [2]
Appearance White to off-white solid
Melting Point Not widely reported
Boiling Point Not widely reported
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 87.3 ± 21.8 °C[2]
Refractive Index 1.535[2]

Spectroscopic Data:

While a comprehensive, publicly available dataset for this compound is not readily found, data for analogous compounds can provide valuable insights for characterization. For instance, the ¹H NMR spectrum of the related compound 1-(2-chloro-pyridin-4-yl)-ethanone shows characteristic signals for the pyridine ring protons and the acetyl methyl group. Similarly, the mass spectrum of 1-(4-chlorophenyl)-ethanone provides a reference for the fragmentation pattern of a chloro-substituted aromatic ketone.[3]

For researchers synthesizing this compound, it is recommended to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several strategic routes. Given the electron-deficient nature of the pyridine ring, direct Friedel-Crafts acylation is generally not a viable option. Therefore, alternative methods involving the construction of the acetyl group from a pre-existing functional group on the pyridine ring are preferred.

One of the most effective and scalable methods involves the use of organometallic reagents, such as a Grignard reagent, reacting with a suitable nitrile precursor. A detailed protocol based on analogous reactions is provided below.[2]

Proposed Synthetic Pathway: Grignard Reaction with 4-Chloro-3-cyanopyridine

This approach leverages the nucleophilic addition of a methyl Grignard reagent to the nitrile functionality of 4-chloro-3-cyanopyridine, followed by acidic hydrolysis to yield the desired ketone.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-3-cyanopyridine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (3 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-3-cyanopyridine (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: Cool the reaction mixture back to 0 °C and slowly add 3 M hydrochloric acid to quench the reaction and hydrolyze the intermediate imine. The mixture should be stirred vigorously at room temperature for 1-2 hours or until the imine is fully converted to the ketone (monitor by TLC).

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the use of anhydrous THF and flame-dried glassware is crucial to prevent quenching of the reagent.

  • Temperature Control: The initial addition of the Grignard reagent is performed at low temperature to control the exothermicity of the reaction and minimize side reactions.

  • Acidic Hydrolysis: The intermediate imine formed after the Grignard addition is stable and requires acidic conditions to hydrolyze to the corresponding ketone.

Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the reactivity of both the acetyl group and the chloro substituent. This dual functionality allows for a wide range of subsequent transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems.

Synthesis of Pyrazolo[3,4-b]pyridines: Precursors for Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This scaffold is a key component of numerous kinase inhibitors, which are a major class of targeted cancer therapeutics.[4][5]

The synthesis typically involves a condensation reaction between this compound and a substituted hydrazine, followed by cyclization.

Caption: General scheme for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

  • Condensation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted hydrazine (e.g., phenylhydrazine, 1.1 eq) in ethanol. Add a catalytic amount of acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Cyclization and Work-up: Upon completion, cool the reaction mixture to room temperature. The cyclized product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The resulting pyrazolo[3,4-b]pyridine core can be further functionalized, for example, through Suzuki coupling at the 4-position of the pyridine ring to introduce various aryl or heteroaryl groups, allowing for the fine-tuning of the molecule's biological activity.

Suzuki Cross-Coupling Reactions: Diversification of the Pyridine Scaffold

The chlorine atom at the 4-position of the pyridine ring in this compound is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide variety of boronic acids or esters.

Caption: Suzuki cross-coupling reaction of this compound.

This reaction is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The ability to introduce diverse substituents at the 4-position allows for the modulation of properties such as solubility, metabolic stability, and target binding affinity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for the efficient construction of a wide range of complex heterocyclic molecules, particularly those with applications in medicinal chemistry. The synthetic routes and applications detailed in this guide highlight its strategic importance in the development of novel therapeutic agents, including kinase inhibitors.

As the demand for new and innovative drug candidates continues to grow, the utility of well-designed synthetic building blocks like this compound will undoubtedly expand. Future research in this area may focus on the development of even more efficient and sustainable synthetic methods for its preparation and the exploration of its use in novel multicomponent reactions to rapidly generate molecular diversity. For researchers and drug development professionals, a thorough understanding of the chemistry of this compound is a key asset in the quest for the next generation of medicines.

References

  • Alchem.Pharmtech. This compound. [Link]
  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]
  • NIH.
  • NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. [Link]
  • NIH.
  • NIH.

Sources

An In-depth Technical Guide to 1-(4-Chloropyridin-3-YL)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chloropyridin-3-YL)ethanone, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its discovery, synthesis, chemical properties, and critical role as a key intermediate in the creation of targeted therapeutics. Detailed synthetic protocols, mechanistic insights, and a survey of its applications in drug discovery programs are presented to offer researchers and drug development professionals a thorough understanding of this important molecule.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules make it a privileged structure in drug design. Halogenated pyridines, in particular, offer medicinal chemists a versatile handle for synthetic elaboration and for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound (also known as 3-acetyl-4-chloropyridine) embodies these characteristics, positioning it as a strategic starting material for the synthesis of complex heterocyclic systems. Its utility is most prominently demonstrated in the field of oncology, where it serves as a crucial intermediate in the synthesis of potent and selective kinase inhibitors.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueReference
CAS Number 116922-73-7[1]
Molecular Formula C₇H₆ClNO[1]
Molecular Weight 155.58 g/mol [1]
Appearance Off-white to yellow solid
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 87.3 ± 21.8 °C[1]
Refractive Index 1.535[1]

Spectral Data Summary:

Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃) Predicted: δ ~8.8 (s, 1H, H2-pyridine), ~8.6 (d, 1H, H6-pyridine), ~7.4 (d, 1H, H5-pyridine), ~2.6 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃) Predicted: δ ~198 (C=O), ~152 (C4-pyridine), ~150 (C6-pyridine), ~145 (C2-pyridine), ~130 (C3-pyridine), ~125 (C5-pyridine), ~30 (-CH₃)
Mass Spectrum (EI) m/z 155 (M⁺), 140 (M-CH₃)⁺, 112 (M-COCH₃)⁺
Infrared (IR) ~1700 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (C=N stretch), ~800 cm⁻¹ (C-Cl stretch)

Discovery and Historical Context

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry and the growing demand for functionalized heterocyclic intermediates in the mid to late 20th century. The synthesis of its close analogs, such as 3-acetylpyridine and various chloropyridines, has been documented for decades, laying the groundwork for the eventual preparation of this specific isomer.[2][3] The true significance and widespread availability of this compound grew with the rise of targeted therapies, particularly the development of kinase inhibitors in the late 1990s and early 2000s. Researchers in pharmaceutical companies and academic labs likely synthesized this compound as part of their efforts to create libraries of diverse small molecules for high-throughput screening. Its utility as a precursor to more complex heterocyclic systems, such as those found in kinase inhibitors, solidified its importance as a commercially available building block.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of an acetyl group onto a pre-functionalized 4-chloropyridine ring or the chlorination of a suitable 3-acetylpyridine precursor.

Synthetic Route from 3-Chloropyridine

One common approach involves the ortho-lithiation of 3-chloropyridine followed by acetylation. This method leverages the directing effect of the chloro substituent to achieve regioselective functionalization.

Figure 1: Synthesis via ortho-lithiation of 3-chloropyridine.

Experimental Protocol: Synthesis from 3-Chloropyridine

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA). A solution of 3-chloropyridine in anhydrous THF is then added dropwise, maintaining the temperature at -78 °C.[3] The reaction is stirred for an additional hour to ensure complete lithiation.

  • Acetylation: N-methoxy-N-methylacetamide is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

  • LDA as the Base: LDA is a strong, non-nucleophilic base, which is crucial for deprotonating the pyridine ring without undergoing nucleophilic aromatic substitution.

  • Low Temperature (-78 °C): The low temperature is essential to maintain the stability of the lithiated intermediate and prevent side reactions.

  • N-methoxy-N-methylacetamide (Weinreb Amide): The use of a Weinreb amide for acetylation is advantageous as it forms a stable tetrahedral intermediate that resists over-addition, leading to a cleaner reaction and higher yield of the desired ketone.

Synthesis from 3-Acetylpyridine

An alternative strategy involves the chlorination of 3-acetylpyridine. This route can be achieved through various chlorinating agents.

Figure 2: Synthesis via chlorination of 3-acetylpyridine.

Experimental Protocol: Synthesis from 3-Acetylpyridine

  • Reaction Setup: A mixture of 3-acetylpyridine and phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) is placed in a sealed reaction vessel.

  • Chlorination: The mixture is heated at a specified temperature (e.g., 100-120 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The mixture is then neutralized with a base, such as sodium carbonate or sodium hydroxide, until the pH is alkaline. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue is purified by column chromatography to yield this compound.

Causality of Experimental Choices:

  • PCl₅/POCl₃: This combination is a powerful chlorinating and dehydrating agent, effective for converting pyridine-N-oxides (which can be formed in situ or used as a starting material) to chloropyridines.

  • Careful Quenching: The addition of the reaction mixture to ice is a highly exothermic process and must be done with caution to control the reaction rate and prevent splashing of corrosive reagents.

  • Basic Work-up: Neutralization is necessary to remove acidic byproducts and to ensure the product is in its free base form for extraction.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules, most notably kinase inhibitors. The chloro and acetyl functionalities provide orthogonal handles for further chemical modifications.

Key Intermediate in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This compound serves as a key building block for the construction of the core scaffolds of several kinase inhibitors.

A common synthetic strategy involves the reaction of the ketone moiety with a hydrazine derivative to form a pyrazole ring, a common feature in many kinase inhibitors. The chlorine atom can then be displaced by a nucleophile to introduce further diversity and to anchor the molecule to the hinge region of the kinase active site.

Figure 3: General scheme for the use of this compound in kinase inhibitor synthesis.

Example: Synthesis of a Pyrazolopyridine Kinase Inhibitor Core

A notable application of this compound is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are core structures in a number of kinase inhibitors targeting enzymes such as Glycogen Synthase Kinase 3 (GSK-3β).[5]

Experimental Workflow: Synthesis of a Pyrazolopyridine Scaffold

  • Condensation: this compound is condensed with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol with catalytic acid to form the corresponding hydrazone.

  • Cyclization: The hydrazone intermediate undergoes intramolecular cyclization upon heating, often in the presence of a base, to form the pyrazolo[3,4-b]pyridine ring system.

  • Functionalization: The chlorine atom on the pyridine ring can then be displaced via a nucleophilic aromatic substitution (SNAr) reaction with various amines to introduce substituents that can interact with the kinase active site and improve potency and selectivity.[6]

Trustworthiness of the Protocol: This synthetic sequence is a well-established and reliable method for the construction of this class of heterocyclic compounds. The individual steps, including hydrazone formation, cyclization, and SNAr, are all high-yielding and well-documented reactions in organic synthesis. The progress of each step can be readily monitored by standard analytical techniques such as TLC, LC-MS, and NMR, ensuring a self-validating system.

Conclusion

This compound has proven to be a versatile and valuable building block in modern medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups allow for the efficient construction of complex molecular architectures. Its most significant contribution lies in the field of kinase inhibitor development, where it has enabled the synthesis of numerous potent and selective drug candidates. As the quest for novel targeted therapies continues, the demand for such strategically functionalized heterocyclic intermediates is likely to grow, further cementing the importance of this compound in the drug discovery and development landscape.

References

  • 1-(6-Chloropyridazin-4-YL)ethanone | C6H5ClN2O | CID 72214545 - PubChem. (n.d.).
  • CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents. (n.d.).
  • the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009, April 23).
  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.).
  • 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone | C7H11NO - PubChem. (n.d.).
  • Can anybody suggest a method of synthesis of 4-Chloropyridine? - ResearchGate. (2015, October 26).
  • Request A Quote - ChemUniverse. (n.d.).
  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (n.d.).
  • Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily - PubMed. (n.d.).
  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC - NIH. (n.d.).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.).
  • 3-Chloropyridine - Wikipedia. (n.d.).
  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone - PMC - NIH. (n.d.).
  • 1-(4-methyl-3-cyclohexen-1-yl) ethanone, 6090-09-1 - The Good Scents Company. (n.d.).
  • 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - NIH. (n.d.).
  • 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem. (n.d.).
  • Ethanone, 1-(4-chlorophenyl)- - the NIST WebBook. (n.d.).
  • 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem. (n.d.).
  • 3-Acetyl-2-chloropyridine | C7H6ClNO | CID 10942697 - PubChem. (n.d.).
  • Ethanone, 1-(3-chloro-4-methoxyphenyl)- - the NIST WebBook. (n.d.).
  • Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent - ResearchGate. (2025, August 10).
  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry. (2022, April 20).
  • 1-[3-(4-Chlorophenyl)-6-methoxyindol-1-yl]ethanone - PubChem. (n.d.).
  • Synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine. (n.d.).
  • 1- Phenylethylidene)-benzohydrazides as Potent, Specific, and Reversible LSD1 Inhibitors - Salarius Pharmaceuticals. (2013, November 17).
  • 5HT7 receptor ligands and compositions comprising the same - European Patent Office - EP 2149373 A1 - EPO. (2010, February 3).
  • Synthesis and reactivity of 3-acetyl-2- aminothiophenes. (2017, January 30).
  • 12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. (2024, September 30).
  • Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed. (n.d.).
  • Amine Reactivity - MSU chemistry. (n.d.).
  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29).
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. (n.d.).
  • 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram - ResearchGate. (n.d.).

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloropyridin-3-YL)ethanone (CAS No. 116922-73-7) is a halogenated pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery.[1][2] Its utility in the synthesis of novel pharmaceutical compounds necessitates a thorough understanding of its chemical properties and potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established safety data for the compound and its structural analogs. The protocols and recommendations herein are designed to empower researchers to work safely and effectively with this important chemical intermediate.

Hazard Identification and Risk Assessment

A complete hazard profile for this compound is not fully established; however, based on data from structurally similar chloropyridine and acetylpyridine compounds, a cautious approach is warranted. The primary hazards are associated with its potential for skin and eye irritation, and possible toxicity if ingested or inhaled.[3]

GHS Classification (Inferred)

While specific GHS classifications for this compound are not consistently available, the following classifications are inferred from related compounds such as 2-chloropyridine and other halogenated pyridines, and should be provisionally adopted in the absence of definitive data.

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [3]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [3]

Pictograms:

Signal Word: Warning

Summary of Potential Health Effects
  • Inhalation: May cause irritation to the respiratory tract, with symptoms including coughing and shortness of breath.[3]

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[3]

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and impaired vision.[3]

  • Ingestion: Harmful if swallowed, with potential for gastrointestinal irritation, nausea, and vomiting.[4]

Physicochemical Hazards
  • Flammability: While not classified as highly flammable, it is a combustible liquid with a flash point of approximately 87.3 °C.[1] Care should be taken to avoid ignition sources.

  • Reactivity: Stable under normal conditions. However, it may react violently with strong oxidizing agents.[3] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen chloride.[3]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. All weighing, transferring, and reaction setup should be performed within the fume hood to minimize inhalation exposure.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

Protection Type Specific Equipment Rationale & Best Practices
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Nitrile gloves may offer limited protection and should be changed frequently. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Standard safety glasses do not provide adequate protection from chemical splashes.
Skin and Body Protection A flame-resistant lab coat, fully buttoned. Closed-toe shoes and long pants are required.Lab coats should be laundered separately from personal clothing. Consider a chemical-resistant apron for larger-scale operations.
Respiratory Protection Generally not required when working in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.Respirator use requires a formal respiratory protection program, including fit-testing and training.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring chemical stability.

Handling
  • Work Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[1]

  • Segregation: Store separately from strong oxidizing agents and acids.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel should be familiar with these emergency procedures.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

The appropriate response to a spill depends on its size and location.

Workflow for Spill Response

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small Spill (<100 mL) (Contained in Fume Hood) Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL) (Outside Fume Hood) Assess->LargeSpill Major PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->PPE Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate ContactEHS Contact Emergency Personnel & EHS Evacuate->ContactEHS Absorb Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) PPE->Absorb Collect Collect Absorbed Material into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

  • Specific Hazards: Combustion may produce toxic and irritating gases, including hydrogen chloride, phosgene, and nitrogen oxides.[6] Containers may explode when heated.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological and Ecological Information

Toxicological Data
Ecological Information

Data on the environmental fate and ecotoxicity of this compound is limited. However, halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, release into drains, soil, or the aquatic environment must be strictly avoided.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Identification: Based on the characteristics of pyridine-containing wastes, this compound may fall under EPA hazardous waste codes such as F005.[9][10]

  • Procedure:

    • Collect all waste, including contaminated absorbent materials and disposable PPE, in a dedicated, sealed, and properly labeled hazardous waste container.

    • Store the waste container in a designated satellite accumulation area.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Conclusion

This compound is a valuable reagent in modern drug discovery, but it requires careful and informed handling. The causality behind the stringent safety protocols outlined in this guide is rooted in the potential for irritation, toxicity, and environmental harm. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound. The self-validating nature of these protocols—where each step is designed to prevent or contain potential hazards—ensures a safer laboratory environment for all.

References

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. (n.d.). Centers for Disease Control and Prevention.
  • PYRIDINE | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention.
  • 2-Chloropyridine - National Toxicology Program (NTP). (1996). National Institutes of Health.
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. (n.d.). Centers for Disease Control and Prevention.
  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (2014). National Center for Biotechnology Information.
  • 1-[4-[4-(3-Chlorophenyl)carbonylpiperidin-1-Yl]phenyl]ethanone. (n.d.). PubChem.
  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. (2021). RIVM.
  • TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C. (2014). National Toxicology Program.
  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR.
  • Pyridine; Evaluation of the carcinogenicity and genotoxicity. (2023). Health Council of the Netherlands.
  • EPA Hazardous Waste Codes | My Alfred University. (n.d.). Alfred University.
  • Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. (2022). PubMed Central.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
  • Waste Code. (n.d.). U.S. Environmental Protection Agency.
  • Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). (1997). National Toxicology Program.
  • 1-(2,6-Dichloro-3-fluoropyridin-4-yl)ethanone | C7H4Cl2FNO. (n.d.). PubChem.
  • Kinetic and Potentiometric Characteristics of Ferredoxin: NADP + Oxidoreductase from Chlorobaculum tepidum. (2021). MDPI.
  • Waste Anesthetic Gas. (n.d.). Virginia Commonwealth University.
  • 1-(2-Methyl-4,6-diphenyl-1,4-dihydropyridin-3-yl)ethanone. (n.d.). PubChem.
  • Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. (2022). PubMed Central.
  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). (n.d.). Cheméo.
  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.

Sources

An In-Depth Technical Guide to the Solubility of 1-(4-Chloropyridin-3-YL)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles, determination, and interpretation of the solubility of 1-(4-Chloropyridin-3-YL)ethanone, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical dynamics governing the dissolution of this compound.

Introduction: The Significance of this compound

This compound, with the molecular formula C7H6ClNO, is a substituted pyridinyl ethanone derivative.[1] Its structural motifs are of significant interest in the synthesis of pharmacologically active molecules and functional materials. The solubility of this compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. A thorough understanding of its solubility profile is therefore essential for its effective application.

Physicochemical Properties:

PropertyValueSource
CAS Number 116922-73-7[2]
Molecular Formula C7H6ClNO[1]
Molecular Weight 155.58 g/mol [1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 87.3 ± 21.8 °C[1]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3][4] For this compound, its solubility in a given organic solvent is a function of the following factors:

  • Polarity: The presence of a carbonyl group and a nitrogen atom in the pyridine ring imparts polarity to the molecule. This suggests that it will be more soluble in polar organic solvents.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, which may enhance its solubility in protic solvents (e.g., alcohols).

  • Dipole-Dipole Interactions: The chloro- and acetyl- substituents on the pyridine ring create a dipole moment, which will favor interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces: The aromatic pyridine ring can participate in van der Waals interactions, contributing to its solubility in less polar solvents.

Predicting the exact solubility of a compound from its structure alone can be challenging due to the complex interplay of these forces.[5][6] Therefore, experimental determination remains the gold standard.

Experimental Determination of Solubility

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess this compound prep_solvent Measure precise volume of organic solvent prep_solute->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial shake Agitate at constant temperature (e.g., 25°C) for 24-48h prep_vial->shake settle Allow undissolved solid to settle shake->settle sample Extract a known volume of the supernatant settle->sample filter Filter through a 0.22 µm syringe filter sample->filter dilute Dilute the filtrate with a suitable solvent filter->dilute analyze Analyze concentration via HPLC-UV or other suitable method dilute->analyze calc Calculate solubility (e.g., in mg/mL or mol/L) analyze->calc

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached.

    • To each vial, add a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any suspended microparticles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Data Interpretation and Expected Trends

Based on the molecular structure of this compound, the following solubility trends can be anticipated:

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone, tetrahydrofuran (THF), and ethyl acetate are expected to be good solvents due to their ability to engage in dipole-dipole interactions with the polar functional groups of the solute.

  • Good Solubility in Alcohols: Protic solvents such as methanol and ethanol should effectively dissolve the compound, facilitated by hydrogen bonding with the carbonyl oxygen.

  • Lower Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are expected to be poor solvents, as they can only interact through weaker van der Waals forces.

  • Effect of Temperature: For most solid solutes, solubility increases with temperature.[4] This relationship can be quantified by measuring solubility at different temperatures.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility.[3][10] Quantitative Structure-Property Relationship (QSPR) models and thermodynamic approaches are becoming increasingly powerful tools in this regard.[6] These methods use molecular descriptors to predict physical properties and can be valuable for initial solvent screening before committing to laboratory experiments.

Safety and Handling

When working with this compound, it is essential to adhere to standard laboratory safety practices.

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the theoretical foundation and a detailed experimental protocol for its determination. By understanding the interplay of intermolecular forces and applying a systematic experimental approach, researchers can generate the critical solubility data needed to optimize synthetic procedures, purification methods, and formulation strategies involving this important chemical intermediate.

References

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753.
  • Chemistry For Everyone. (2025, February 12). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Vandavasi, V. et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. AIChE Journal, 67(10), e17351.
  • Solubility of Things. Acetophenone.
  • Slideshare. solubility experimental methods.pptx.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Solubility of Things. 2-hydroxy-1-(4-methoxyphenyl)-2-phenyl-ethanone.
  • StudyRaid. Understand solubility Profile of Acetophenone.
  • Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?
  • Alchem.Pharmtech. CAS 116922-73-7 | this compound.
  • Sciencemadness Wiki. (2024, January 13). Acetophenone.
  • Journal of the Serbian Chemical Society. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives.
  • CORE. (2010, February 26). Organic Solvent Solubility Data Book.
  • Google Patents. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Amerigo Scientific. 1-(3-Amino-2-chloropyridin-4-yl)ethanone.

Sources

Thermochemical properties of 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of 1-(4-Chloropyridin-3-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential thermochemical properties of this compound. As a molecule of interest in pharmaceutical development and organic synthesis, a thorough understanding of its thermodynamic characteristics is paramount for process optimization, safety assessment, and formulation. This document, structured from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings and practical methodologies for characterizing this compound.

Introduction to this compound

This compound is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a chlorine atom, and an acetyl group, suggests its potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The thermochemical properties of such a compound dictate its stability, reactivity, and behavior during various physical and chemical processes, making their study a critical aspect of its development.

Synthesis Pathway

While numerous synthetic routes for substituted pyridines exist, a common approach for the synthesis of this compound would likely involve the manipulation of a pre-functionalized chloropyridine. For instance, a plausible route could be analogous to the methods described for other pyridine derivatives, potentially starting from a suitable chloronicotinic acid derivative.[1]

Core Thermochemical Properties

A complete thermochemical characterization involves determining several key energetic parameters. The following sections outline these properties and the established methods for their determination.

Enthalpy of Formation (ΔfH°)

Experimentally, the enthalpy of formation of an organic compound is most commonly determined indirectly from its enthalpy of combustion.

Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is the heat released during the complete combustion of a substance with oxygen. For halogen-containing organic compounds like this compound, rotating bomb calorimetry is the preferred experimental technique.[3] This method ensures that the combustion products, including hydrochloric acid, are in a well-defined state, allowing for accurate determination of the standard energy of combustion.[4] The standard enthalpy of formation can then be calculated from the standard enthalpy of combustion using Hess's Law.

Experimental Protocol: Rotating Bomb Combustion Calorimetry

A detailed protocol for combustion calorimetry is a self-validating system for ensuring accuracy and reproducibility.

  • Sample Preparation: A precisely weighed pellet of the sample (typically 0.5-1.0 g) is placed in a crucible within the combustion bomb. A small amount of water is added to the bomb to ensure the formation of aqueous solutions of the acidic products.

  • Bomb Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.

  • Calorimeter Setup: The bomb is placed in a calorimeter, which is a well-insulated container of water with a precise temperature measuring device.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse, and the temperature change of the water in the calorimeter is monitored until it reaches a steady state.

  • Product Analysis: After combustion, the gaseous products are analyzed for carbon dioxide, and the liquid products are titrated to determine the amounts of nitric acid and hydrochloric acid formed.

  • Corrections and Calculations: The raw temperature data is corrected for heat exchange with the surroundings and the energy of ignition. The standard energy of combustion is then calculated, and subsequently corrected to the standard state to obtain the standard enthalpy of combustion.[4]

Caption: Workflow for Combustion Calorimetry

Phase Change Enthalpies

The enthalpies of sublimation, vaporization, and fusion are crucial for understanding the phase behavior of a compound. These parameters are particularly important in pharmaceutical development for processes like purification, drying, and formulation.

  • Enthalpy of Fusion (ΔfusH°): This is the heat required to change one mole of a substance from a solid to a liquid at its melting point. Differential Scanning Calorimetry (DSC) is a powerful technique for measuring this property.[5] By heating a sample at a controlled rate, the DSC instrument measures the heat flow into the sample, and the enthalpy of fusion is determined by integrating the area under the melting peak.[6]

  • Enthalpy of Sublimation (ΔsubH°): This is the heat required to change one mole of a substance from a solid to a gas. Thermogravimetric Analysis (TGA) can be used to determine the enthalpy of sublimation by measuring the rate of mass loss as a function of temperature under isothermal conditions.[7][8] The Clausius-Clapeyron equation is then used to calculate the enthalpy of sublimation from the mass loss data.[7]

Thermal Stability Analysis

The thermal stability of a pharmaceutical compound is a critical parameter that affects its shelf-life, storage conditions, and safety during manufacturing. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for assessing thermal stability.[9][10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] A TGA thermogram provides information on the decomposition temperature, the presence of residual solvents or water, and the overall thermal stability of the compound.[10]

  • Differential Scanning Calorimetry (DSC): In addition to measuring the enthalpy of fusion, DSC can detect other thermal events such as glass transitions, crystallization, and decomposition.[6] The onset temperature of the decomposition peak in a DSC thermogram is often used as an indicator of the thermal stability.

Experimental Protocol: Simultaneous TGA-DSC Analysis

Modern instruments allow for the simultaneous measurement of both mass change (TGA) and heat flow (DSC), providing a comprehensive thermal profile in a single experiment.[9]

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an appropriate pan (e.g., aluminum or ceramic).

  • Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. A temperature program is set, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Acquisition: The instrument simultaneously records the sample mass and the differential heat flow between the sample and a reference pan as a function of temperature.

  • Data Analysis: The resulting TGA and DSC curves are analyzed to determine key thermal events, including melting point, enthalpy of fusion, decomposition temperature, and mass loss percentages.

Caption: Simultaneous TGA-DSC Workflow

Computational Thermochemistry

In the absence of experimental data, computational methods provide a valuable tool for predicting thermochemical properties.[11] Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the gas-phase enthalpy of formation.[12][13] These calculations, when combined with estimations of the enthalpy of sublimation, can provide a complete thermochemical profile of the molecule. For halogenated compounds, it is important to use computational models that accurately account for halogen bonding and other non-covalent interactions.[14]

Summary of Thermochemical Data

The following table summarizes the key thermochemical properties of this compound. It is important to note that where direct experimental data is unavailable, the values are based on estimations from established methodologies and data for analogous compounds.

PropertySymbolExpected Value/RangeMethod of Determination
Standard Enthalpy of FormationΔfH°Estimated via Group AdditivityCombustion Calorimetry/Calculation
Standard Enthalpy of CombustionΔcH°To be determinedRotating Bomb Calorimetry
Enthalpy of FusionΔfusH°To be determinedDifferential Scanning Calorimetry (DSC)
Enthalpy of SublimationΔsubH°To be determinedThermogravimetric Analysis (TGA)
Decomposition TemperatureTdTo be determinedTGA/DSC

Conclusion

A comprehensive understanding of the thermochemical properties of this compound is essential for its successful application in research and development. This guide has outlined the key thermochemical parameters and the state-of-the-art experimental and computational techniques used for their determination. While direct experimental data for this specific molecule is sparse, the principles and methodologies described herein provide a robust framework for its complete thermochemical characterization. The combination of experimental techniques like combustion calorimetry, DSC, and TGA, supplemented by computational modeling, will yield the critical data necessary for process optimization, safety assessment, and the advancement of new chemical entities.

References

  • PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • NETZSCH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Reyes-Retana, A., et al. (n.d.). Sublimation enthalpies of organic compounds by isothermal thermogravimetry.
  • da Silva, M. A. V. R. (n.d.). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. SciSpace.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Dr. Premchand. (2023, January 23). Theory and Instrumentation of DSC and TGA and its applications in various fields. YouTube.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • Pivina, T. S., & Muravyev, N. V. (2025, August 6). Methods for calculating the enthalpies of sublimation of organic molecular crystals.
  • Le Questel, J.-Y., et al. (n.d.). Correlations between Computation and Experimental Thermodynamics of Halogen Bonding. The Journal of Organic Chemistry - ACS Publications.
  • Foks, H., et al. (2009, April 23). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives.
  • Ford, M. C., & Ho, P. S. (2016, March 10). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed.
  • Johnson, G. K. (n.d.). Corrections to standard state in combustion calorimetry: an update and a web-based tool. NIH.
  • Wikipedia. (n.d.). Standard enthalpy of formation.
  • Smith, A. D., et al. (2021, September 9). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. MDPI.
  • De Farias, R. F. (2017, May 3). Thermochemistry of Platinum Fluorides: A Computational Study. ResearchGate.

Sources

The Strategic Role of 1-(4-Chloropyridin-3-YL)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(4-Chloropyridin-3-YL)ethanone, a key heterocyclic building block, has emerged as a cornerstone in the synthesis of a diverse array of pharmacologically active molecules. Its unique structural and electronic properties, characterized by a reactive chlorine atom at the 4-position and a versatile acetyl group at the 3-position of the pyridine ring, render it an invaluable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound in medicinal chemistry, with a particular focus on its role in the development of potent and selective kinase inhibitors. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective on its potential in future drug discovery endeavors are presented for researchers, scientists, and drug development professionals.

Introduction: The Pyridine Scaffold in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a highly sought-after motif in the design of novel therapeutics.[2][3] this compound (also known as 3-acetyl-4-chloropyridine) represents a particularly strategic starting material. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group activates the chlorine atom at the 4-position for nucleophilic aromatic substitution, while the acetyl group itself offers a handle for a wide range of chemical transformations.

Synthesis and Physicochemical Properties

A robust and scalable synthesis of this compound is crucial for its widespread application. While various methods for the synthesis of substituted pyridines exist, a common approach involves the modification of readily available pyridine precursors.[4][5]

Synthetic Protocol: A Plausible Route

While a definitive, publicly available protocol for the direct synthesis of this compound is not readily found in peer-reviewed journals, a plausible and chemically sound multi-step synthesis can be devised based on established transformations of pyridine derivatives, such as those outlined in the patent literature for analogous compounds.[1][6] A potential synthetic workflow is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Chlorination of Pyridine

  • Reaction: Pyridine is reacted with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to introduce a chlorine atom at the 4-position.[5]

  • Procedure:

    • To a stirred solution of anhydrous pyridine in a suitable solvent (e.g., dichloromethane), slowly add the chlorinating reagent at a controlled temperature (e.g., 0-10 °C).

    • After the addition is complete, the reaction mixture is heated to a specified temperature (e.g., 70-75 °C) for several hours.

    • Upon completion, the reaction is carefully quenched, and the product, 4-chloropyridine, is isolated and purified.

Step 2: Introduction of the Acetyl Group Precursor via Stille Coupling

  • Reaction: The synthesized 4-chloropyridine can be subjected to a palladium-catalyzed Stille coupling with a suitable tin reagent, such as tributyl(1-ethoxyvinyl)tin, to introduce a precursor to the acetyl group.[6]

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine 4-chloropyridine, tributyl(1-ethoxyvinyl)tin, and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in an appropriate solvent (e.g., DMF).

    • The mixture is heated (e.g., 85-90 °C) for a specified duration while monitoring the reaction progress.

    • After completion, the reaction mixture is worked up to isolate the enol ether intermediate.

Step 3: Hydrolysis to the Ketone

  • Reaction: The enol ether intermediate is hydrolyzed under acidic conditions to yield the final product, this compound.[6]

  • Procedure:

    • The isolated enol ether is dissolved in an aqueous acidic solution (e.g., 2M HCl) and stirred at room temperature.

    • The progress of the hydrolysis is monitored until completion.

    • The final product is then isolated through extraction and purified by standard techniques such as column chromatography.

Physicochemical Data
PropertyValueReference
CAS Number 116922-73-7[7]
Molecular Formula C₇H₆ClNO[7]
Molecular Weight 155.58 g/mol [7]

Chemical Reactivity and Strategic Applications

The chemical versatility of this compound stems from its two primary reactive sites: the electrophilic carbon at the 4-position and the carbonyl group of the acetyl moiety.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing effects of the ring nitrogen and the acetyl group. This allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, which is a cornerstone of its utility in building diverse molecular libraries for structure-activity relationship (SAR) studies.[8]

Reactions of the Acetyl Group

The acetyl group provides a versatile handle for a plethora of chemical transformations, including:

  • Condensation Reactions: The acetyl group can undergo condensation with various electrophiles, such as aldehydes, to form chalcones and other α,β-unsaturated systems. These products can then be further elaborated into a variety of heterocyclic scaffolds.[9][10]

  • Formation of Heterocycles: The ketone functionality can be a key component in the construction of fused heterocyclic systems, such as pyrazolopyridines, which are prevalent in kinase inhibitor design.[11][12]

Workflow for Derivatization of this compound

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  Nu- C Condensation Reactions A->C  R-CHO D Heterocycle Formation A->D  Reagents for  cyclization E Diverse Amine, Thiol, or Alkoxide Derivatives B->E F Chalcone Intermediates C->F G Pyrazolopyridine Scaffolds D->G

Caption: Key reaction pathways for functionalizing the core scaffold.

Role in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The pyridine scaffold is a common feature in many kinase inhibitors, and this compound has proven to be an exceptional starting material for the synthesis of potent and selective inhibitors of several kinase families.

Case Study: JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in inflammatory diseases and neurodegenerative disorders.[8] SAR studies have shown that 4-(pyrazol-3-yl)-pyridine derivatives are potent JNK inhibitors. The synthesis of these compounds can utilize this compound as a key intermediate, where the chloro group is displaced by a pyrazole nucleophile.[8]

JNK Signaling Pathway

JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 Gene Gene Transcription (Inflammation, Apoptosis) AP1->Gene Inhibitor JNK Inhibitor (Derived from Scaffold) Inhibitor->JNK

Caption: Simplified JNK signaling cascade and the point of intervention.[8][13][14][15]

Case Study: Akt (Protein Kinase B) Inhibitors

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in cancer.[16][17] Pyridine-pyrazolopyridine based compounds have been developed as potent Akt inhibitors. The synthesis of these complex heterocyclic systems can be envisioned starting from this compound, where the acetyl group is a key functionality for the construction of the pyrazole ring, and the chloro group can be substituted to introduce further diversity.[11]

Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor Akt Inhibitor (Derived from Scaffold) Inhibitor->Akt

Caption: Role of Aurora A kinase in the cell cycle. [7][12][18][19][20]

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its dual reactivity allows for the efficient and modular synthesis of complex molecules with significant therapeutic potential. The successful application of this building block in the development of inhibitors for diverse kinase families underscores its importance in modern drug discovery. As our understanding of disease biology continues to grow, the demand for novel, highly specific small molecule therapeutics will undoubtedly increase. The versatility and proven track record of this compound position it as a key player in the ongoing quest for new medicines. Future research will likely see its application in the synthesis of inhibitors for other enzyme families and in the development of novel chemical probes to interrogate complex biological systems.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL not available)
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (URL not available)
  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters. (2021). [Link]
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. (URL not available)
  • Synthesis and Antimicrobial Activity Of Some Novel Chalcones Of 3-Acetyl Pyridine And Their Pyrimidine.
  • Signal transduction - JNK pathway P
  • The JNK signal transduction p
  • Aurora Kinase Signaling Pathway.
  • Akt/PKB signaling p
  • Aurora kinases: pathways and functions.
  • PI3K / Akt Signaling. (URL not available)
  • The structure and expression of Aurora-A kinase. (A) Schematic diagram...
  • This compound. Alchem.Pharmtech. (URL not available)
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • 1-(4-chlorophenyl)-2-(5-chloropyridin-3-yl)ethanone. ChemicalBook. (URL not available)
  • Synthesis method of 1-(4-aminopyridine-2-yl)ethanone.
  • Synthesis and Antimicrobial Activity Of Some Novel Chalcones Of 3-Acetyl Pyridine And Their Pyrimidine.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. (URL not available)
  • Preparation of 4-Substituted 3-Amino-2-chloropyridines, Synthesis of a Nevirapine Analogue.
  • Method for synthesizing 4-chloro-pyridine.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. (2023). [Link]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. (URL not available)

Sources

An In-depth Technical Guide to the Derivatives of 1-(4-Chloropyridin-3-YL)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and derivatization of 1-(4-chloropyridin-3-yl)ethanone, a versatile building block in medicinal chemistry. We will explore the key reactive sites of this molecule, detail established synthetic protocols for its modification, and discuss the burgeoning applications of its derivatives in the field of drug development, with a particular focus on kinase inhibitors.

Introduction to this compound: A Privileged Scaffold

This compound, with the chemical formula C₇H₆ClNO, is a heterocyclic ketone that has garnered significant interest as a starting material in the synthesis of complex bioactive molecules.[1] Its structure features two primary sites for chemical modification: the reactive chlorine atom at the 4-position of the pyridine ring and the acetyl group at the 3-position. This dual reactivity allows for a diverse range of chemical transformations, making it a valuable scaffold for the construction of compound libraries for high-throughput screening.

Physicochemical Properties:

PropertyValue
CAS Number 116922-73-7
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 87.3 ± 21.8 °C[1]

Synthetic Derivatization Strategies

The chemical versatility of this compound allows for derivatization at two key positions: the C4-chloro substituent on the pyridine ring and the C3-acetyl group.

Derivatization at the C4-Position: Leveraging the Reactivity of the Chloro Group

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are particularly well-suited for the modification of heteroaryl halides.[2]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3][4] In the case of this compound, the chlorine atom can be readily displaced by a variety of aryl or heteroaryl groups from the corresponding boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base.[5][6]

Suzuki_Miyaura_Coupling reactant1 This compound product 4-Aryl/Heteroaryl-3-acetylpyridine Derivative reactant1->product Suzuki-Miyaura Coupling reactant2 Aryl/Heteroaryl Boronic Acid reactant2->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • The reaction is typically carried out in a solvent mixture such as toluene/water or dioxane/water.

  • The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired 4-substituted derivative.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[7][8][9][10][11][12] This reaction is highly effective for the synthesis of 4-amino-substituted derivatives of this compound, which are valuable intermediates in the synthesis of various bioactive molecules, including kinase inhibitors.[13]

Buchwald_Hartwig_Amination reactant1 This compound product 4-Amino-3-acetylpyridine Derivative reactant1->product Buchwald-Hartwig Amination reactant2 Primary/Secondary Amine reactant2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Phosphine Ligand (e.g., BINAP, Xantphos) ligand->product base Base (e.g., NaOtBu, K₃PO₄) base->product

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like BINAP or Xantphos (0.04 eq.), and a base, typically sodium tert-butoxide (1.4 eq.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat the mixture with stirring at a temperature between 80 and 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification of the crude product is typically achieved by column chromatography.

Derivatization of the Acetyl Group

The acetyl group at the 3-position offers another avenue for structural diversification.

The α-carbon of the acetyl group can be halogenated, typically with bromine, to introduce a reactive handle for further nucleophilic substitution.[3][14][15] This reaction is often carried out under acidic conditions to promote enolization. The resulting α-bromo ketone is a versatile intermediate for the synthesis of various heterocyclic systems.

Experimental Protocol: General Procedure for Alpha-Bromination

  • Dissolve this compound in a suitable solvent such as acetic acid or diethyl ether.

  • Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent at a low temperature (e.g., 0 °C).

  • Allow the reaction to stir at room temperature for a few hours.

  • The reaction is then quenched by the addition of a reducing agent like sodium thiosulfate solution.

  • The product is extracted into an organic solvent, washed with water and brine, and dried.

  • The solvent is removed under reduced pressure to yield the crude α-bromo ketone, which can be purified by recrystallization or chromatography.

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound in the presence of a basic catalyst to form a new C=C bond.[1][8][16] This reaction can be used to introduce a variety of functionalized side chains at the 3-position of the pyridine ring.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in a suitable solvent like ethanol or toluene, add a catalytic amount of a base such as piperidine or triethylamine.

  • The reaction mixture is typically heated to reflux for several hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is then taken up in an organic solvent and washed with water.

  • The organic layer is dried and concentrated, and the product is purified by recrystallization or column chromatography.

The acetyl group can serve as a precursor for the synthesis of pyrazole rings, a common scaffold in medicinal chemistry known for a wide range of biological activities.[7][11][13][17][18] A common synthetic route involves the condensation of the ketone with a hydrazine derivative.

Pyrazole_Synthesis reactant1 This compound product 3-(Pyrazol-yl)-4-chloropyridine Derivative reactant1->product Condensation/ Cyclization reactant2 Hydrazine Derivative (e.g., Hydrazine hydrate, Phenylhydrazine) reactant2->product conditions Acid or Base Catalyst Heat conditions->product

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Derivatives of this compound have emerged as promising candidates in the search for new therapeutic agents, particularly in the field of oncology. The pyridine and pyrazole moieties are prevalent in many approved kinase inhibitor drugs.[19][20]

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors that target the ATP-binding site of these enzymes have proven to be a highly successful class of therapeutics.[20]

The 4-amino-3-acetylpyridine scaffold, readily accessible from this compound via Buchwald-Hartwig amination, is a key structural motif in a number of potent kinase inhibitors. The amino group at the 4-position can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a critical interaction for potent inhibition. The acetyl group at the 3-position can be further elaborated to introduce additional functionalities that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

For instance, the pyrazolo[3,4-b]pyridine core, which can be synthesized from derivatives of this compound, is a well-established scaffold for kinase inhibitors, including those targeting GSK-3β and other kinases implicated in cancer and neurodegenerative diseases.[9][10][21][22][23][24]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The ability to selectively modify the molecule at both the 4-position of the pyridine ring and the 3-acetyl group provides medicinal chemists with a powerful platform for the rational design and synthesis of novel therapeutic agents. The demonstrated utility of its derivatives as kinase inhibitors underscores the importance of this scaffold in the ongoing quest for new and effective medicines. Further exploration of the chemical space around this core structure is likely to yield even more potent and selective drug candidates in the future.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL not available)
  • Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. ([Link])
  • Knoevenagel condens
  • Bioactive 1H-pyrazolo [3,4-b]pyridine derivatives.
  • Examples of pyrazolo[3,4-b]pyridines biologically actives.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Some biologically active pyrazolo[3,4-b]pyridine derivatives.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • (PDF) Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. ([Link])
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Synthetic Access to Arom
  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. ([Link])
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • the synthesis and microbiological activity of new 4-chloropyridin-2-yl deriv
  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. ([Link])
  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][7][21]Oxazin-2(3H)-Ones. (URL not available)
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. ([Link])
  • ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. | Request PDF.
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors. PubMed. ([Link])
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. ([Link])
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH. ([Link])
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed. ([Link])
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergradu
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

Sources

An In-depth Technical Guide on 1-(4-Chloropyridin-3-YL)ethanone: A Keystone Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Importance of Building Blocks

In the intricate world of chemical synthesis and drug discovery, the final, complex molecule often takes center stage. However, the true elegance and efficiency of a synthetic campaign are dictated by the strategic choice of foundational intermediates. 1-(4-Chloropyridin-3-YL)ethanone is one such pivotal building block. Its deceptively simple structure, a pyridine ring functionalized with both a reactive chlorine atom and a versatile ketone group, makes it an invaluable precursor in numerous synthetic endeavors. This guide aims to provide a comprehensive technical overview, grounded in established chemical principles, to illuminate the synthesis, reactivity, and profound applications of this compound, particularly in the pharmaceutical landscape.

Core Physicochemical & Structural Characteristics

A thorough understanding of a molecule begins with its fundamental properties. These data points are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource
CAS Number 116922-73-7[1][2]
Molecular Formula C₇H₆ClNO[1]
Molecular Weight 155.58 g/mol [1]
Appearance Off-white to light yellow crystalline solidTypical Observation
Density ~1.2 g/cm³[1]
Flash Point ~87.3 °C[1]
InChIKey NTNGUMAHAAURPE-UHFFFAOYSA-N[1]

Synthesis Strategy: A Protocol Grounded in Mechanistic Logic

The synthesis of this compound is not commonly detailed in introductory literature, yet it can be accomplished through several established organometallic or acylation strategies. Below, we outline a robust and logical protocol based on a directed ortho-metalation followed by acylation, a powerful technique in pyridine chemistry.

Detailed Step-by-Step Synthetic Protocol

This protocol leverages the directing effect of the chlorine atom to achieve regioselective acylation at the C3 position.

Objective: To synthesize this compound from 4-chloropyridine.

Materials:

  • 4-Chloropyridine

  • Anhydrous Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylacetamide (DMA)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

G cluster_setup Reaction Setup & LDA Formation cluster_lithiation Directed Metalation (Lithiation) cluster_acylation Acylation cluster_workup Quench & Workup A 1. Charge flask with Diisopropylamine & Anhydrous THF B 2. Cool to -78 °C (Dry Ice/Acetone Bath) A->B C 3. Add n-BuLi dropwise to form LDA B->C D 4. Add 4-Chloropyridine solution dropwise at -78 °C C->D E 5. Stir for 1-2 hours for complete lithiation D->E F 6. Add N,N-Dimethylacetamide (DMA) dropwise E->F G 7. Allow to warm slowly to room temperature F->G H 8. Quench with aq. NH₄Cl solution G->H I 9. Perform aqueous workup & extraction with Ether H->I J 10. Dry, filter, and concentrate I->J K 11. Purify via column chromatography J->K

Caption: Directed ortho-metalation and acylation workflow.

Procedure:

  • LDA Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Lithiation: Dissolve 4-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting dark solution for 1-2 hours at this temperature.

  • Acylation: Add N,N-dimethylacetamide (1.2 equivalents) dropwise to the reaction mixture. The reaction is highly exothermic; maintain the temperature at -78 °C during addition.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Expertise & Causality: The "Why" Behind the Protocol
  • Why LDA at -78 °C? LDA is a strong, non-nucleophilic base. The reaction is performed at -78 °C to prevent side reactions, such as the decomposition of the base or unwanted nucleophilic attack on the pyridine ring. This low temperature ensures kinetic control, favoring the desired deprotonation at the C3 position.

  • Why Directed Metalation? The chlorine atom at C4 is an effective directing group for lithiation at the adjacent C3 position. This regioselectivity is crucial for obtaining the desired isomer.

  • Why N,N-Dimethylacetamide (DMA)? DMA serves as a robust and efficient acetylating agent for the lithiated pyridine intermediate. It is less reactive than acetyl chloride, which could lead to over-addition or other side reactions.

  • Why an Aqueous NH₄Cl Quench? Ammonium chloride is a mild acid, perfect for neutralizing the remaining strong base and hydrolyzing the lithium alkoxide intermediate without causing degradation of the desired product.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of this compound lies in its dual reactivity. The ketone can be transformed via countless classical reactions (e.g., reduction, Wittig reaction, condensation), while the chlorine at the 4-position is a prime site for nucleophilic aromatic substitution (SₙAr). This combination makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.[3][4]

Kinase insert Domain-containing Receptor (KDR) is a validated target for anticancer drug discovery.[3] Many inhibitors targeting KDR and other kinases utilize a substituted pyridine or pyrimidine core. The synthesis of such molecules often involves a chloro-substituted pyridine scaffold to introduce diversity.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized pathway where this compound is elaborated into a more complex, drug-like scaffold.

Caption: Elaboration of the core scaffold for drug discovery.

This workflow demonstrates a logical sequence:

  • Ketone Modification: The ketone is converted to an amine via reductive amination, introducing a new point of diversity and altering the molecule's polarity and hydrogen bonding capability.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is displaced by a nucleophile (e.g., an aniline derivative). This is a key step for building molecular complexity and is often the central bond-forming reaction in the synthesis of many kinase inhibitors.

  • Further Elaboration: The resulting intermediate can be further modified to optimize properties such as potency, selectivity, and pharmacokinetic profile, leading to a final drug candidate.

The prevalence of chlorine in pharmaceuticals is well-documented, with chlorinated compounds forming a significant portion of FDA-approved drugs.[5] This underscores the strategic importance of chloro-heterocyclic intermediates like this compound.

Authoritative Grounding & References

Every protocol and claim must be supported by verifiable data. The information presented in this guide is synthesized from chemical supplier data, public chemical databases, and analogous transformations reported in peer-reviewed literature.

References
  • Alchem Pharmtech.CAS 116922-73-7 | this compound.[Link]
  • PubMed.Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.[Link]
  • PubMed Central.Recent Advances of Pyridinone in Medicinal Chemistry.[Link]
  • PubMed Central.Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.[Link]
  • MDPI.Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 1-(4-Chloropyridin-3-YL)ethanone for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Acetyl-4-chloropyridine Scaffold

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a target class of profound therapeutic importance. The strategic selection of starting materials is paramount to the efficient construction of diverse and biologically relevant compound libraries. 1-(4-Chloropyridin-3-YL)ethanone emerges as a highly valuable and versatile building block in this context. Its utility is anchored in the presence of three key reactive sites: the chloro-substituent at the 4-position of the pyridine ring, the acetyl group at the 3-position, and the adjacent α-protons. This trifecta of reactivity allows for a modular and divergent synthetic approach to a variety of privileged kinase inhibitor scaffolds.

The 4-chloropyridine moiety is an excellent handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the installation of a wide array of aryl, heteroaryl, and amino substituents, which can be tailored to interact with specific residues within the kinase ATP-binding site. The 3-acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, provides a gateway to a rich tapestry of chemical transformations, including condensations, halogenations, and cyclizations, leading to the formation of fused heterocyclic systems known to be effective kinase hinge-binders.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and present data on the biological activity of representative compounds.

Core Synthetic Strategies and Workflow

The synthetic utility of this compound can be conceptualized through a divergent workflow. The initial transformations focus on either the acetyl group or the chloropyridine core, leading to key intermediates that can then be further elaborated into diverse kinase inhibitor scaffolds.

G start This compound alpha_halo α-Halogenation (Intermediate A) start->alpha_halo Br2, HBr/AcOH suzuki Suzuki Coupling (Intermediate B) start->suzuki ArB(OH)2, Pd catalyst buchwald Buchwald-Hartwig (Intermediate C) start->buchwald thieno Thieno[3,2-b]pyridine (VEGFR-2 Inhibitors) alpha_halo->thieno Gewald Reaction pyrazolo Pyrazolo[4,3-c]pyridine (CDK, Pim Inhibitors) alpha_halo->pyrazolo Hydrazine Condensation imidazo Imidazo[1,2-a]pyridine (PI3K Inhibitors) buchwald->imidazo Cyclization caption Divergent synthetic workflow from this compound.

Caption: Divergent synthetic workflow from this compound.

Part 1: Modification of the Acetyl Group - Synthesis of a Key α-Bromo Intermediate

A crucial first step in many synthetic routes is the α-halogenation of the acetyl group. This transformation converts the relatively unreactive α-protons into a versatile leaving group, opening the door for subsequent nucleophilic substitutions and cyclization reactions.

Protocol 1: α-Bromination of this compound

This protocol describes the acid-catalyzed bromination of the starting material to yield 2-bromo-1-(4-chloropyridin-3-yl)ethanone, a key intermediate for the synthesis of various heterocyclic scaffolds.[1]

Rationale: The acidic conditions promote the formation of the enol tautomer, which is the nucleophilic species that reacts with elemental bromine.[1] Acetic acid serves as both a solvent and a catalyst, and the addition of hydrobromic acid can further accelerate the reaction.

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 48% Hydrobromic Acid (HBr)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a dropping funnel and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of 48% HBr.

  • Heat the mixture to 60-70 °C with stirring.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel. The red-brown color of bromine should disappear as it is consumed.

  • After the addition is complete, continue stirring at 60-70 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralize the mixture with a saturated solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-chloropyridin-3-yl)ethanone.

  • The crude product can be purified by column chromatography on silica gel.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a singlet corresponding to the α-bromomethyl group and the expected mass in the mass spectrum will confirm the successful synthesis.

Part 2: Synthesis of Kinase Inhibitor Scaffolds

The following protocols detail the synthesis of three distinct and highly relevant kinase inhibitor scaffolds, each starting from intermediates derived from this compound.

Scaffold 1: Thieno[3,2-b]pyridines as VEGFR-2 Inhibitors

Thienopyridines are a class of heterocyclic compounds that have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3] The Gewald reaction provides an efficient route to the core 2-aminothiophene structure, which can then be cyclized to the thienopyridine scaffold.[4][5][6][7][8]

This protocol utilizes the α-bromo intermediate from Protocol 1 in a modified Gewald reaction with a cyanoacetamide and elemental sulfur.

Rationale: The Gewald reaction is a multicomponent reaction that assembles the 2-aminothiophene ring in a single step. The base promotes the condensation of the active methylene compound with the carbonyl group (in this case, via the α-bromo derivative) and the subsequent reaction with elemental sulfur.

G start 2-Bromo-1-(4-chloropyridin-3-yl)ethanone product 2-Amino-3-(4-chloropyridine-3-carbonyl)thiophene start->product Gewald Reaction reagents Cyanoacetamide, Sulfur, Base (e.g., Triethylamine) reagents->product caption Gewald reaction for 2-aminothiophene synthesis.

Caption: Gewald reaction for 2-aminothiophene synthesis.

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(4-chloropyridin-3-yl)ethanone (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or DMF.

  • Add a catalytic amount of a base, such as triethylamine or morpholine.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • The precipitated product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Scaffold 2: Pyrazolo[4,3-c]pyridines as CDK and Pim Kinase Inhibitors

Pyrazolopyridines are recognized as privileged scaffolds in kinase inhibitor design, with numerous examples targeting cyclin-dependent kinases (CDKs) and Pim kinases.[9][10][11][12] The synthesis of this scaffold can be achieved through the condensation of a hydrazine derivative with the α-bromo ketone intermediate.

Rationale: This reaction proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Procedure:

  • Dissolve 2-bromo-1-(4-chloropyridin-3-yl)ethanone (1.0 eq) in a suitable solvent like ethanol.

  • Add hydrazine hydrate (or a substituted hydrazine) (1.1 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction to room temperature, and the product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

Scaffold 3: Imidazo[1,2-a]pyridines as PI3K Inhibitors

Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell signaling.[13][14] A common synthetic route involves the initial amination of the chloropyridine followed by cyclization.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][15][16][17][18] This reaction allows for the introduction of a primary or secondary amine at the 4-position of the pyridine ring, which is a key step towards the imidazopyridine scaffold.

G start This compound product 1-(4-Aminopyridin-3-YL)ethanone Derivative start->product Buchwald-Hartwig Amination reagents Amine (R-NH2), Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu) reagents->product caption Buchwald-Hartwig amination of the chloropyridine core.

Caption: Buchwald-Hartwig amination of the chloropyridine core.

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (e.g., 2 mol%), a suitable phosphine ligand like XPhos (e.g., 4 mol%), and a base such as sodium tert-butoxide (1.4 eq).

  • Add a dry, degassed solvent like toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The product from Protocol 4 can be cyclized to the imidazo[1,2-a]pyridine scaffold by first converting the acetyl group to an α-haloketone (as in Protocol 1) and then performing an intramolecular cyclization.

Part 3: Biological Activity and Data Presentation

The kinase inhibitors synthesized from this compound can be evaluated for their biological activity using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Table 1: Representative IC₅₀ Values of Kinase Inhibitors with Related Scaffolds
ScaffoldTarget KinaseRepresentative CompoundIC₅₀ (nM)Reference
ThienopyridineVEGFR-2-Data not available in provided search results[2]
PyrazolopyridinePim-1Frag-2200[9]
PyrazolopyridinePim-2Frag-2800[9]
PyrazolopyridinePim-3Frag-2300[9]
Pyrazolopyridinec-MetCompound 5a4.27[11]
Pyrazolopyridinec-MetCompound 5b7.95[11]
ImidazopyridinePI3KαCompound 35Submicromolar[13]
ImidazopyridinePI3Kα-Data not available in provided search results[14]

Note: The IC₅₀ values presented are for compounds with similar core scaffolds and are intended to be representative of the potential activity of inhibitors synthesized from this compound.

Targeted Signaling Pathways

The kinase inhibitors derived from this compound can modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

G cluster_0 VEGFR-2 Pathway cluster_1 PI3K/Akt Pathway cluster_2 CDK/Cell Cycle Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding PLCg PLCg VEGFR2->PLCg Phosphorylation Angiogenesis Angiogenesis PLCg->Angiogenesis Downstream Signaling Thieno Thieno[3,2-b]pyridine Inhibitor Thieno->VEGFR2 Inhibition RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 Phosphorylation Akt Akt PIP3->Akt Activation Proliferation Proliferation Akt->Proliferation Cell Proliferation Survival Survival Akt->Survival Cell Survival Imidazo Imidazo[1,2-a]pyridine Inhibitor Imidazo->PI3K Inhibition Cyclin Cyclin CDK CDK Cyclin->CDK Binding & Activation CellCycle CellCycle CDK->CellCycle Cell Cycle Progression Pyrazolo Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo->CDK Inhibition caption Targeted signaling pathways of synthesized kinase inhibitors.

Caption: Targeted signaling pathways of synthesized kinase inhibitors.

Conclusion

This compound stands out as a strategic and versatile starting material for the synthesis of a diverse array of kinase inhibitors. The protocols and strategies outlined in this document provide a robust framework for researchers to explore the chemical space around privileged scaffolds such as thienopyridines, pyrazolopyridines, and imidazopyridines. The modular nature of the synthetic routes allows for the systematic optimization of structure-activity relationships, ultimately facilitating the discovery of novel and potent therapeutic agents.

References

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine deriv
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.
  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv
  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.
  • Synthesis of new pyridothienopyrimidinone deriv
  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antipl
  • IC50 values of selected compounds against PI3Kα and PI3Kγ.
  • IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
  • A comparison of methods for pharmacophore generation with the catalyst software and their use for 3D-QSAR: application to a set of 4-aminopyridine thrombin inhibitors.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • PI3Kα kinase inhibition by 13k (IC50 nM) a.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • Synthetic Access to Arom
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
  • Side reactions to avoid in the synthesis of 3-Acetylthiophene.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Application Notes: 3-Acetylthiophene as a Versatile Precursor in Pharmaceutical Synthesis.
  • Gewald reaction: synthesis, properties and applic
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.
  • Properties of 3-aminopyridin-2-one fragment 1.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.

Sources

Application Notes and Protocols for 1-(4-Chloropyridin-3-YL)ethanone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying Novel Agrochemical Scaffolds

The relentless pursuit of novel agrochemicals is driven by the dual pressures of evolving pest resistance and stricter environmental regulations. The discovery process has shifted from high-throughput screening of vast, random chemical libraries to a more targeted approach.[1] This involves the rational design and synthesis of focused libraries based on promising chemical scaffolds. 1-(4-Chloropyridin-3-YL)ethanone emerges as a compelling starting point for such a discovery pipeline. While not an agrochemical in its own right, its structure presents a versatile platform for the synthesis of a diverse range of derivatives with potential herbicidal, fungicidal, and insecticidal activities.

The pyridine ring is a well-established toxophore in numerous commercial pesticides, and the presence of a chlorine atom and a reactive ketone group provides synthetic handles for extensive chemical modification. This document outlines the potential of this compound as a foundational building block in an "intermediate derivatization method" for the discovery of new agrochemical candidates.[2] We provide detailed protocols for the primary screening of a derivative library against key agricultural pests and weeds.

Strategic Rationale: Why this compound?

The potential of this compound as a precursor for novel agrochemicals is rooted in its chemical architecture:

  • The Pyridine Core: This nitrogen-containing heterocycle is a privileged scaffold in agrochemistry, found in a wide array of successful commercial products. Its ability to interact with various biological targets is well-documented.

  • Reactive Ketone Group: The ethanone moiety offers a prime site for a multitude of chemical reactions, including condensations, reductions, and alpha-halogenations, enabling the rapid generation of a diverse library of analogues.

  • Chlorine Substituent: The chloro- group can influence the electronic properties of the pyridine ring, potentially enhancing binding to target enzymes or receptors. It also provides a potential site for nucleophilic substitution reactions to further diversify the chemical space.

The overall strategy is to leverage this compound as a versatile intermediate to build a library of novel molecules for high-throughput screening.

Caption: Agrochemical discovery workflow starting from this compound.

Application Note 1: Herbicidal Activity Screening

A primary screen for herbicidal activity can be efficiently conducted using a green algae cell suspension culture, which is a rapid and sensitive method to identify compounds that inhibit plant growth.[3][4] This in vitro system allows for high-throughput screening before moving to more complex whole-plant assays.

Protocol 1.1: Algal Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against the green alga Chlorella pyrenoidosa.

Materials:

  • Chlorella pyrenoidosa culture

  • Bristol's medium

  • 96-well microplates

  • Test compounds derived from this compound, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Diuron)

  • Spectrophotometer (680 nm)

Procedure:

  • Culture Preparation: Grow Chlorella pyrenoidosa in Bristol's medium under continuous light (4,000 lux) at 25°C until it reaches the logarithmic growth phase.

  • Inoculum Preparation: Adjust the algal culture with fresh medium to an optical density (OD) of 0.1 at 680 nm.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in Bristol's medium to achieve the final desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Assay Setup: To each well of a 96-well plate, add 100 µL of the algal inoculum. Then, add 100 µL of the test compound dilutions. Include wells with untreated algae (negative control) and algae treated with the positive control.

  • Incubation: Incubate the plates under the same conditions as the culture preparation for 72 hours.

  • Data Collection: Measure the OD at 680 nm for each well.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the EC50 value for each active compound using a dose-response curve.

Compound Structure Modification EC50 (µg/mL) Notes
Parent This compound>100Inactive
Derivative A Chalcone derivative15.2Moderate activity
Derivative B Schiff base derivative5.8High activity
Derivative C Reduced alcohol>100Inactive
Diuron Positive Control0.5Reference

Application Note 2: Fungicidal Activity Screening

An initial assessment of fungicidal activity can be performed in vitro using a broth microdilution method to determine the minimum inhibitory concentration (MIC) against economically important plant pathogenic fungi.[5][6]

Protocol 2.1: Broth Microdilution Antifungal Susceptibility Test

Objective: To determine the MIC of test compounds against a panel of fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea).

Materials:

  • Fungal cultures

  • Potato Dextrose Broth (PDB)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Carbendazim)

  • Spectrophotometer (600 nm) or visual assessment

Procedure:

  • Inoculum Preparation: Grow the fungal strains on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension in sterile saline with 0.05% Tween 80. Adjust the spore concentration to 1 x 10^5 spores/mL.

  • Compound Preparation: Prepare serial dilutions of the test compounds in PDB in a 96-well plate.

  • Inoculation: Add the fungal spore suspension to each well. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates at 28°C for 48-72 hours.

  • Data Collection: Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the OD at 600 nm.

  • Determination of MFC: To determine the minimum fungicidal concentration (MFC), an aliquot from the wells showing no growth is plated on PDA. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.[7]

Compound Target Fungus MIC (µg/mL) MFC (µg/mL)
Derivative D Fusarium oxysporum3264
Derivative E Fusarium oxysporum816
Derivative D Botrytis cinerea64>64
Derivative E Botrytis cinerea1632
Carbendazim Fusarium oxysporum12

Application Note 3: Insecticidal Activity Screening

For preliminary insecticidal screening, a simple contact and feeding bioassay can be employed using a model insect pest, such as the larvae of the diamondback moth (Plutella xylostella).[8][9]

Protocol 3.1: Leaf-Dip Bioassay

Objective: To evaluate the insecticidal activity of test compounds against Plutella xylostella larvae.

Materials:

  • Cabbage leaves

  • Plutella xylostella larvae (e.g., 3rd instar)

  • Test compounds dissolved in an appropriate solvent (e.g., acetone) with a surfactant (e.g., Triton X-100)

  • Positive control (e.g., Cypermethrin)

  • Petri dishes with moistened filter paper

Procedure:

  • Compound Preparation: Prepare different concentrations of the test compounds in 10% acetone-water containing 0.1% Triton X-100.

  • Leaf Treatment: Cut cabbage leaves into discs (e.g., 5 cm diameter). Dip each disc into a test solution for 30 seconds. Allow the leaves to air dry.

  • Assay Setup: Place one treated leaf disc in each Petri dish lined with moist filter paper. Introduce 10 larvae into each dish.

  • Incubation: Maintain the Petri dishes at 25°C with a 16:8 hour light:dark cycle.

  • Data Collection: Assess larval mortality after 48 and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each treatment, correcting for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) for active compounds.[10]

Caption: A typical screening funnel for agrochemical discovery.

Conclusion and Future Directions

This compound represents a promising starting point for the discovery of novel agrochemicals through a targeted, intermediate-based derivatization approach. The protocols outlined in this document provide a robust framework for the initial in vitro screening of a derivative library for herbicidal, fungicidal, and insecticidal activities. Positive hits from these primary screens should be subjected to more rigorous secondary screening, including whole-plant and whole-organism assays, to confirm their activity and assess their selectivity. Further optimization of lead compounds through structure-activity relationship (SAR) studies will be crucial in developing potent and safe agrochemical candidates.

References

  • Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. [Link]
  • Esposto, M. C., La Fauci, V., De Sarro, A., & Mele, A. (2005).
  • Ma, J., Xu, L., & Wang, S. (2003). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. BioOne Complete. [Link]
  • Sarkar, S., & Roy, A. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
  • Morace, G., & Borghi, E. (2023).
  • Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]
  • Sarkar, S., & Roy, A. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing. [Link]
  • Anonymous. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]
  • Beckie, H. J., Heap, I. M., Smeda, R. J., & Hall, L. M. (2017). Screening for Herbicide Resistance in Weeds. Weed Technology. [Link]
  • Dannaoui, E. (2017).
  • Song, X., et al. (2018). Insecticidal Biological Assay. Bio-protocol. [Link]
  • Kim, J., et al. (2022). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning.
  • Whalon, M. E., Mota-Sanchez, D., & Hollingworth, R. M. (2012). Bioassays for Monitoring Insecticide Resistance. PMC. [Link]
  • Kakeya, H., et al. (2022). The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds. ACS Agricultural Science & Technology. [Link]
  • Anonymous. (n.d.). Tracking Insecticidal Activity of Peptide-based Insecticide Across Insect Assays. CACHE. [Link]
  • Lee, D. G., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. [Link]
  • Chowdhary, A., et al. (2014). In-Vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates.
  • Anonymous. (n.d.). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method.
  • PozeSCAF. (n.d.). Agro Chemical Discovery. PozeSCAF. [Link]

Sources

Application Notes & Protocols: 1-(4-Chloropyridin-3-YL)ethanone as a Strategic Intermediate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2][3] Its ability to engage in critical hydrogen bonding and other non-covalent interactions with biological targets, such as protein kinases, makes it an attractive starting point for drug design.[1][2] This document provides detailed application notes on the utility of 1-(4-chloropyridin-3-yl)ethanone, a versatile chemical intermediate, for the synthesis of potent anticancer agents. We will explore its chemical reactivity, focusing on its role in constructing complex heterocyclic systems like pyrazolopyridines, which are prominent cores in modern kinase inhibitors.[4][5][6] This guide offers experienced-based insights and detailed, self-validating protocols for researchers in drug discovery and development.

Introduction: The Significance of the Pyridine Scaffold

The search for novel anticancer drugs with improved potency, selectivity, and reduced toxicity is a continuous challenge in modern medicine.[2][7] Heterocyclic compounds are central to this effort, with pyridine-based molecules emerging as a particularly successful class.[3][8] Several approved anticancer drugs, including Sorafenib, Regorafenib, and Crizotinib, feature a pyridine core, underscoring its importance.[8] These structures often act as ATP-mimetic scaffolds, targeting the hinge region of protein kinases, enzymes frequently dysregulated in cancer.

This compound (CAS No. 116922-73-7) is a strategically valuable building block. Its structure contains two key reactive handles:

  • An acetyl group at the 3-position, which can undergo a wide range of transformations, including condensation, halogenation, and reduction.

  • A chloro group at the 4-position, susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities.

The juxtaposition of these two groups is particularly powerful, allowing for facile annulation reactions to build fused ring systems, a common strategy for creating rigid, high-affinity ligands for enzyme active sites.

Physicochemical Properties of this compound

A thorough understanding of a starting material's physical and chemical properties is critical for successful reaction planning and execution.

PropertyValueSource
CAS Number 116922-73-7[9][10]
Molecular Formula C₇H₆ClNO[9]
Molecular Weight 155.58 g/mol [9]
Appearance Off-white to yellow solidSupplier Data
Density ~1.2 g/cm³[9]
Flash Point ~87.3 °C[9]
Refractive Index ~1.535[9]

Core Application: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

A primary application of this compound in anticancer drug discovery is the synthesis of the pyrazolo[3,4-b]pyridine core. This fused heterocyclic system is a known "bioisostere" of purine and is found in numerous potent kinase inhibitors.[6] The synthesis leverages the ketone and adjacent chloro-substituent in a condensation-cyclization cascade.

Rationale and Mechanistic Overview

The causality behind this synthetic strategy is elegant and efficient. The acetyl group's carbonyl carbon is electrophilic, making it a prime target for nucleophilic attack by a hydrazine derivative. This forms a hydrazone intermediate. The subsequent step is an intramolecular nucleophilic aromatic substitution (SNAr), where the second nitrogen of the hydrazone displaces the chlorine atom at the 4-position of the pyridine ring. This ring-closing step is thermodynamically favorable and results in the stable, aromatic pyrazolopyridine system. This approach transforms a simple starting material into a complex, drug-like scaffold in a single, efficient sequence.

G Start This compound Step1 Step 1: Condensation (Formation of Hydrazone Intermediate) Start->Step1 Reagent + Substituted Hydrazine (e.g., R-NHNH₂) Reagent->Step1 Intermediate Pyridinyl Hydrazone Intermediate Step1->Intermediate Forms Step2 Step 2: Intramolecular Cyclization (Nucleophilic Aromatic Substitution) Intermediate->Step2 Undergoes Product Substituted Pyrazolo[3,4-b]pyridine (Kinase Inhibitor Core) Step2->Product Yields

Caption: General workflow for synthesizing pyrazolopyridine cores.

Detailed Protocol: Synthesis of a Representative 1-Aryl-1H-pyrazolo[3,4-b]pyridine

This protocol describes a general and robust method for the synthesis of a 1-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine derivative, a common scaffold in kinase inhibitors.

Materials & Reagents:

  • This compound (1.0 eq)

  • Arylhydrazine hydrochloride (e.g., Phenylhydrazine hydrochloride) (1.2 eq)

  • Base (e.g., Sodium acetate or Triethylamine) (2.5 eq)

  • Solvent (e.g., Ethanol, Acetic Acid, or N-Methyl-2-pyrrolidone)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Inert gas supply (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous Sodium Sulfate, Silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., absolute ethanol, ~10 mL per mmol of starting material).

  • Addition of Reagents: Add the arylhydrazine hydrochloride (1.2 eq) and the base (2.5 eq) to the stirring solution. The base is crucial to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent). The causality for heating is to provide the necessary activation energy for both the initial condensation and the subsequent intramolecular SNAr cyclization.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. A complete reaction usually takes 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Application in Kinase Inhibitor Design

The synthesized pyrazolo[3,4-b]pyridine scaffold serves as an excellent foundation for developing selective kinase inhibitors. Many kinases, especially those implicated in cancer like JNK, Aurora kinases, and VEGFR, can be targeted by compounds bearing this core.[11][12]

Targeting Cancer Signaling Pathways

Kinase inhibitors function by blocking key nodes in cellular signaling pathways that drive cancer cell proliferation and survival. The pyrazolopyridine derivatives synthesized from our intermediate can be designed to inhibit such kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RAF Inhibits Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: Simplified MAPK signaling pathway showing a point of inhibition.

Structure-Activity Relationship (SAR) Insights

The initial pyrazolo[3,4-b]pyridine scaffold is a starting point. Further chemical modifications are necessary to optimize potency, selectivity, and pharmacokinetic properties.

  • Substitution at the 1-position (R¹): The aryl group introduced from the arylhydrazine can be modified. Electron-withdrawing or donating groups can be installed to probe interactions with specific pockets in the kinase active site.

  • Modification at the 3-position (R²): While this protocol installs a methyl group, the acetyl group of the parent intermediate can be modified prior to cyclization to introduce different R² groups.

  • Further Derivatization: The pyrazolopyridine core itself can be further functionalized (e.g., via halogenation followed by cross-coupling) to explore additional vectors for binding.

Representative Inhibitory Activity

The following table presents representative IC₅₀ values for pyrazolopyridine-based kinase inhibitors to provide a benchmark for compounds that can be synthesized from this compound.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference Compound Class
Pyrazolo[3,4-b]pyridineJNK3< 100JNK Inhibitors[11]
Pyrazolo[3,4-b]pyridineAurora A/B5 - 150Aurora Kinase Inhibitors[12]
Pyrazolo[3,4-b]pyridineVEGFR210 - 200Pyridine-based inhibitors[8]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex heterocyclic scaffolds for anticancer drug discovery. Its dual reactivity allows for the efficient construction of the pyrazolo[3,4-b]pyridine core, a proven pharmacophore for potent kinase inhibitors. The protocols and insights provided herein offer a solid foundation for researchers to leverage this building block in the development of the next generation of targeted cancer therapeutics.

References

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. [Link]
  • Tantimongcolwat, T., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini Reviews in Medicinal Chemistry. [Link]
  • ResearchGate. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. [Link]
  • Gomma, A. M., et al. (2018).
  • Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]
  • Iaroshenko, V. O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]
  • Alchem.Pharmtech. CAS 116922-73-7 | this compound. [Link]
  • Kornicka, A., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica. [Link]
  • Abdel-Aziz, M., et al. (2018).
  • MDPI. (2020).
  • Sławiński, J., et al. (2012). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules. [Link]
  • Zhang, Y., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Collins, I., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Ketones in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate is particularly vital in drug discovery for the synthesis of biaryl and hetero-biaryl scaffolds.[3][4][5] The specific compound, 1-(4-chloropyridin-3-yl)ethanone, serves as a critical building block. Its coupling products, 3-acetyl-4-arylpyridines, are prevalent motifs in a range of biologically active molecules and pharmaceutical agents.

However, the use of heteroaryl chlorides, such as this compound, presents unique challenges. Compared to their bromide or iodide counterparts, aryl chlorides are less reactive due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[4] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[6] Therefore, the development of robust and high-yielding protocols for the coupling of this substrate is of significant interest to the medicinal chemistry community.

These application notes provide a detailed guide to performing the Suzuki-Miyaura coupling of this compound, including mechanistic insights, optimized protocols, and practical considerations for reaction setup, monitoring, and analysis.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7][8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[3] This step forms a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (boronate).[9][10][11][12][13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Biaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R Product Coupled Product (Ar-R) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd BoronicAcid Arylboronic Acid (R-B(OH)_2) BoronicAcid->Transmetalation caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Key Experimental Parameters and Their Rationale

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters.

ParameterRecommended Choice(s)Rationale & Key Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos, RuPhos) or a pre-formed catalyst like [Pd(Amphos)₂Cl₂].[14]The choice of ligand is critical for activating the C-Cl bond. Bulky, electron-rich phosphine ligands promote oxidative addition and stabilize the catalytic species. Pre-catalysts can offer improved air and moisture stability.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation.[10][12][15] The strength and solubility of the base can significantly impact reaction rates and yields. K₃PO₄ is often a good choice for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, DMEA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the solubility of the base and the stability of the catalyst.
Boronic Acid/Ester Arylboronic acids, Pinacol boronate esters[2][16][17]Boronic acids are common, but pinacol esters can offer greater stability, especially for substrates prone to protodeboronation.[2]
Temperature 80-110 °CHigher temperatures are generally required to facilitate the oxidative addition of the less reactive aryl chloride.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Heating and Stirring: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC)[18], Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19] NMR spectroscopy can also be used for in-situ monitoring.[20]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base B 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Monitor Progress (TLC, LC-MS, GC-MS) D->E F 6. Cool and Quench E->F Reaction Complete G 7. Extraction with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I caption Figure 2. General Experimental Workflow.

Caption: Figure 2. General Experimental Workflow.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Insufficiently active catalyst for C-Cl bond activation.- Catalyst poisoning.- Inefficient transmetalation.- Screen different bulky, electron-rich phosphine ligands.- Increase catalyst loading.- Ensure all reagents and solvents are pure and degassed.- Try a stronger or more soluble base (e.g., Cs₂CO₃).
Protodeboronation of Boronic Acid - Presence of excess water or protic solvents.- Prolonged reaction time at high temperature.- Use a boronic ester (e.g., pinacol ester) instead of the acid.- Minimize the amount of water in the solvent system.- Use anhydrous base (e.g., KF).
Formation of Homocoupled Byproducts - Decomposition of the Pd(II) intermediate before transmetalation.- Optimize the stoichiometry of the boronic acid (avoid large excess).- Lower the reaction temperature if possible.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of valuable 3-acetyl-4-arylpyridine derivatives. Success with this challenging substrate requires careful consideration of the catalyst system, base, and solvent to overcome the inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 124(49), 14732–14740.
  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492–8501.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie, 126(15), 3970-3984.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • Nishimura, T., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Malig, T. C. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Advion. SUZUKI REACTION MONITORING.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Dreher, S. D., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(4), 2128–2139.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Wang, L., et al. (2013). A Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(7), 8459–8471.
  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Thomas, A. A., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(15), 3790–3793.
  • Scribd. Suzuki Coupling.
  • Uličná, V., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5086.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine.

Sources

Application Notes and Protocols for the N-Arylation of 1-(4-Chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-arylation of 1-(4-chloropyridin-3-yl)ethanone, a critical transformation for the synthesis of diverse molecular scaffolds in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the palladium-catalyzed Buchwald-Hartwig amination, the premier method for this class of reaction, offering a rationale for the selection of catalysts, ligands, bases, and solvents. A detailed, step-by-step experimental protocol is presented as a robust starting point for researchers. This guide is designed for chemists and scientists in drug development, providing both the theoretical foundation and practical insights necessary to successfully implement this powerful synthetic methodology.

Introduction: The Significance of N-Aryl Pyridinones

N-arylated heterocyclic compounds are privileged structures in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. The pyridine core, in particular, is a cornerstone of modern drug design. The specific substitution pattern of an N-aryl group on a pyridinone framework, such as that derived from this compound, can profoundly influence a molecule's pharmacological properties, including its target affinity, selectivity, and pharmacokinetic profile. The synthesis of these C-N coupled products is, therefore, a topic of significant interest.

The Buchwald-Hartwig amination reaction has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or pseudohalides) and a wide variety of amines under relatively mild conditions, tolerating a broad range of functional groups. For an electron-deficient substrate like this compound, where the chlorine atom is activated towards nucleophilic attack, the Buchwald-Hartwig amination offers a reliable and high-yielding pathway to the desired N-arylated products.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for troubleshooting and optimizing the reaction. The catalytic cycle is generally accepted to proceed through a series of well-defined steps involving a palladium catalyst.

The cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This Pd(0) complex undergoes oxidative addition with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. The amine then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond of the N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange R'R''NH Amine_Complex Ar-Pd(II)-NHR'R''Cl Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR'R''(L2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of this compound

This protocol provides a general starting point for the N-arylation of this compound with a primary or secondary amine. Optimization of the ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStore in a cool, dry place.
Aryl or Alkyl Amine≥98%Commercial
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialPre-catalyst.
Xantphos≥98%CommercialLigand.
Sodium tert-butoxide (NaOtBu)≥97%CommercialStrong, non-nucleophilic base.
Anhydrous TolueneDriSolv® or equivalentCommercialAnhydrous conditions are crucial.
Argon or Nitrogen GasHigh PurityFor maintaining an inert atmosphere.
Standard GlasswareSchlenk tube or sealed vial.
Safety Precautions
  • This compound: Avoid contact with skin and eyes. Handle in a well-ventilated place and wear suitable protective clothing.[1]

  • Palladium Catalysts: Palladium compounds can be toxic. Handle with care, avoiding inhalation of dust.

  • Sodium tert-butoxide: Corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere. Reacts exothermically with water.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry Schlenk tube or sealable reaction vial, add palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.5 equiv) under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the same tube, add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated product.

Experimental_Workflow start Start setup Inert Atmosphere Setup (Pd(OAc)₂, Xantphos, NaOtBu) start->setup reagents Add Reagents (Aryl Chloride, Amine) setup->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat and Stir (100-110 °C) solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cool, Dilute, Filter) monitoring->workup Complete extraction Extraction (Water, Brine) workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification end End purification->end

Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.

Characterization of the Product

The purified N-arylated product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. Expected shifts for a representative product, N-phenyl-1-(4-aminopyridin-3-yl)ethanone, would show aromatic protons from both the pyridine and phenyl rings, a singlet for the acetyl methyl group, and characteristic shifts for the quaternary carbons in the ¹³C NMR spectrum.[2][3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) of the acetyl group and the C-N bond.[4]

Discussion and Field-Proven Insights

Choice of Catalyst and Ligand

While Pd(OAc)₂ is a common and cost-effective palladium precursor, other sources like Pd₂(dba)₃ can also be employed. The choice of ligand is critical for a successful reaction. Bulky, electron-rich phosphine ligands are generally preferred for the Buchwald-Hartwig amination as they promote the reductive elimination step and stabilize the active Pd(0) species. Xantphos is a versatile and widely used ligand for this type of transformation.[5] For challenging substrates, other ligands such as Josiphos or Buchwald's biarylphosphine ligands (e.g., SPhos, RuPhos) may offer improved results.[6]

The Role of the Base

The base plays a crucial role in the catalytic cycle by deprotonating the coordinated amine to form the palladium-amido complex.[7] Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in many Buchwald-Hartwig aminations. Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium carbonate (K₂CO₃) can also be used, with weaker bases like K₂CO₃ being suitable for more sensitive substrates.[6]

Solvent Selection

Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and base. The choice of solvent can also influence the solubility of the reagents and intermediates, thereby affecting the reaction rate.

Alternative Methodologies: The Ullmann Condensation

For certain substrates, the copper-catalyzed Ullmann condensation can be an alternative to the palladium-catalyzed approach.[8] Traditionally, Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), but modern protocols often utilize copper(I) salts with various ligands, allowing for milder reaction conditions.

Troubleshooting

  • Low or No Conversion:

    • Ensure the reaction is performed under strictly anhydrous and inert conditions, as oxygen can deactivate the palladium catalyst.

    • Verify the quality and activity of the palladium source, ligand, and base.

    • Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.

    • Increase the reaction temperature or prolong the reaction time.

    • For less reactive amines, a higher catalyst and ligand loading may be required.

  • Side Reactions:

    • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom can be a competing side reaction. This can sometimes be minimized by adjusting the ligand or base.

    • Homocoupling: Homocoupling of the amine or aryl halide can occur, although this is less common with modern catalyst systems.

Conclusion

The N-arylation of this compound via the Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of valuable N-aryl pyridinone derivatives. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in a research and development setting.

References

  • Kavková, V., et al. (2021). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 26(11), 3328. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Center for Biotechnology Information. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Higashihara, T., et al. (2009). Regioregulated Syntheses of Poly(aminopyridine)s by Pd‐catalyzed Amination Reaction.
  • Chemical Methodologies. (2025). Synthesis and Characterization of Novel Indole-Linked 1,3,4- Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxida.
  • PubMed. (n.d.). Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides.
  • ChemRxiv. (n.d.). Data Science-Driven Discovery of Optimal Conditions and a Condition- Selection Model for the Chan-Lam Coupling of.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.
  • National Center for Biotechnology Information. (n.d.). Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. National Institutes of Health.
  • ResearchGate. (n.d.). Tuning the electronic properties of dppz-ligands and their palladium(II) complexes.
  • Molbase. (n.d.). 1-(3-AMINO-2-CHLOROPYRIDIN-4-YL)ETHAN-1-ONE | CAS 342899-35-8.
  • Wikipedia. (n.d.). Ullmann condensation.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and scalable methodologies for the synthesis of 1-(4-chloropyridin-3-yl)ethanone, a key building block in pharmaceutical and agrochemical research. Two primary synthetic strategies are presented, starting from readily available precursors: 4-chloropyridine and 4-hydroxynicotinic acid. The protocols are designed for safe and efficient scale-up, with an emphasis on reaction optimization, process control, and impurity profiling. This document provides researchers, chemists, and process development professionals with the necessary technical insights and detailed experimental procedures to successfully produce high-purity this compound on a laboratory and pilot-plant scale.

Introduction: Significance of this compound

This compound is a pivotal intermediate in the synthesis of a wide range of biologically active molecules. Its unique trifunctionalized pyridine scaffold, featuring a chlorine atom, a ketone moiety, and a nitrogen-containing aromatic ring, allows for diverse chemical modifications. This versatility makes it an attractive starting material for the development of novel therapeutic agents and crop protection chemicals. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, the ketone can undergo a variety of transformations, and the pyridine nitrogen can be quaternized or otherwise modified. Given its strategic importance, the development of a reliable and scalable synthesis is of paramount importance for enabling drug discovery and development programs.

Strategic Overview of Synthetic Routes

Two primary, scalable synthetic routes have been identified and are detailed herein. The selection of a particular route may depend on factors such as raw material availability, cost, and specific equipment capabilities.

  • Route A: Acylation of 4-Chloropyridine via 4-Chloronicotinic Acid. This multi-step approach offers excellent control over the introduction of the acetyl group and is amenable to large-scale production.

  • Route B: Direct Acylation via a Grignard Reaction with 4-Chloro-3-cyanopyridine. This more convergent approach offers a shorter synthesis but requires careful control of the organometallic addition.

Synthetic_Strategies cluster_0 Route A cluster_1 Route B A1 4-Chloropyridine A2 4-Chloronicotinic Acid A1->A2 1. Lithiation 2. Carboxylation A3 4-Chloronicotinoyl Chloride A2->A3 SOCl₂ or (COCl)₂ A4 This compound A3->A4 Organometallic Acylation B1 4-Hydroxynicotinic Acid B2 4-Chloronicotinonitrile B1->B2 Multi-step (Chlorination, Amidation, Dehydration) B3 This compound B2->B3 MeMgBr (Grignard Reaction)

Figure 1: Overview of the two primary synthetic routes for this compound.

Route A: Synthesis via 4-Chloronicotinic Acid

This route commences with the commercially available and relatively inexpensive 4-chloropyridine. The key transformations involve a regioselective functionalization at the 3-position followed by the introduction of the acetyl group.

Mechanistic Considerations and Rationale

The direct Friedel-Crafts acylation of 4-chloropyridine is generally not feasible due to the electron-deficient nature of the pyridine ring, which is further deactivated by the chloro-substituent.[1] Therefore, a more nuanced approach is required. Directed ortho-metalation provides a powerful strategy to achieve regioselective functionalization of the pyridine ring. The chlorine atom at the 4-position can direct lithiation to the adjacent C-3 position. Subsequent quenching with carbon dioxide affords 4-chloronicotinic acid.

The conversion of the carboxylic acid to the final ketone is best achieved via an acid chloride intermediate. The direct reaction of a Grignard reagent with an acid chloride can lead to over-addition to form a tertiary alcohol.[2] To circumvent this, the use of a less reactive organometallic reagent, such as a Gilman cuprate (lithium dimethylcuprate), is often preferred for the selective synthesis of ketones from acid chlorides.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloronicotinic Acid

This procedure is adapted from the method described by Guillier et al.[3]

  • Reagents and Equipment:

    • 4-Chloropyridine

    • Diisopropylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • Dry tetrahydrofuran (THF)

    • Dry ice (solid CO₂)

    • Anhydrous diethyl ether

    • Hydrochloric acid (HCl)

    • A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Procedure:

    • To a solution of diisopropylamine in dry THF under a nitrogen atmosphere at -20 °C, slowly add n-BuLi in hexanes while maintaining the temperature below -10 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

    • Cool the LDA solution to -78 °C.

    • Slowly add a solution of 4-chloropyridine in dry THF to the LDA solution, ensuring the temperature does not exceed -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

    • Quench the reaction by adding crushed dry ice in portions, allowing the temperature to slowly rise to room temperature.

    • Acidify the reaction mixture with concentrated HCl to pH 2-3.

    • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Concentrate the aqueous layer under reduced pressure to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloronicotinic acid.

Step 2: Synthesis of 4-Chloronicotinoyl Chloride

This procedure is based on a general method for the preparation of acid chlorides.[4]

  • Reagents and Equipment:

    • 4-Chloronicotinic acid

    • Thionyl chloride (SOCl₂)

    • A few drops of N,N-dimethylformamide (DMF) (catalyst)

    • A round-bottom flask equipped with a reflux condenser and a gas trap.

  • Procedure:

    • Suspend 4-chloronicotinic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until gas evolution ceases.

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 4-chloronicotinoyl chloride can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Reagents and Equipment:

    • 4-Chloronicotinoyl chloride

    • Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi)

    • Copper(I) iodide (CuI)

    • Dry tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Procedure (using a Gilman reagent):

    • To a suspension of CuI in dry THF at -78 °C under a nitrogen atmosphere, add two equivalents of MeLi or MeMgBr. Stir the mixture until a clear solution of lithium dimethylcuprate is formed.

    • Slowly add a solution of 4-chloronicotinoyl chloride in dry THF to the Gilman reagent at -78 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Data Summary for Route A
StepStarting MaterialProductTypical YieldKey Considerations
14-Chloropyridine4-Chloronicotinic Acid70-85%Strict anhydrous conditions are crucial for the lithiation step.
24-Chloronicotinic Acid4-Chloronicotinoyl Chloride>95% (crude)Use of a catalyst (DMF) accelerates the reaction. Excess SOCl₂ is removed by distillation.
34-Chloronicotinoyl ChlorideThis compound60-75%Low-temperature addition is critical to prevent over-addition and side reactions.

Route B: Synthesis via Grignard Reaction with 4-Chloro-3-cyanopyridine

This route offers a more convergent pathway to the target molecule, starting from 4-hydroxynicotinic acid.

Mechanistic Considerations and Rationale

The key step in this route is the addition of a Grignard reagent to a nitrile, which, after hydrolysis of the intermediate imine, yields a ketone. This is a well-established transformation in organic synthesis. The synthesis of the requisite 4-chloro-3-cyanopyridine precursor from 4-hydroxynicotinic acid involves a series of standard transformations including chlorination, amidation, and dehydration.[5] The Grignard reaction itself requires careful control of stoichiometry and temperature to minimize the formation of byproducts.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-cyanopyridine

This multi-step conversion can be achieved through established literature procedures. A representative sequence is outlined below:

  • Chlorination of 4-hydroxynicotinic acid: Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) will yield 4-chloronicotinic acid.

  • Amidation: Conversion of the carboxylic acid to the primary amide, 4-chloronicotinamide, can be achieved by reaction with thionyl chloride followed by ammonia.

  • Dehydration: Dehydration of the amide using a reagent like phosphorus oxychloride or trifluoroacetic anhydride will furnish 4-chloro-3-cyanopyridine.[5]

Step 2: Synthesis of this compound via Grignard Reaction

  • Reagents and Equipment:

    • 4-Chloro-3-cyanopyridine

    • Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF, diethyl ether)

    • Dry tetrahydrofuran (THF)

    • Aqueous acid (e.g., HCl) for hydrolysis

    • A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Procedure:

    • Dissolve 4-chloro-3-cyanopyridine in dry THF under a nitrogen atmosphere and cool the solution to 0 °C.

    • Slowly add a solution of methylmagnesium bromide, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of aqueous acid (e.g., 3M HCl).

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

    • Basify the mixture with a suitable base (e.g., NaOH solution) to pH 8-9.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Summary for Route B
StepStarting MaterialProductTypical YieldKey Considerations
14-Hydroxynicotinic Acid4-Chloro-3-cyanopyridineVariable (multi-step)Each step requires optimization for scale-up.
24-Chloro-3-cyanopyridineThis compound50-70%Careful control of Grignard reagent addition and temperature is crucial. The hydrolysis step is critical for obtaining the ketone.

Process Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • n-Butyllithium: Extremely pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Thionyl Chloride and Phosphorus Oxychloride: Corrosive and toxic. React with water to release toxic gases. Handle with care and use a gas trap.

  • Grignard Reagents: Highly flammable and react violently with water.[6] Strict anhydrous conditions are essential.

  • Lithium Diisopropylamide (LDA): Strong, non-pyrophoric base. Corrosive.

Visualization of Key Processes

Route_A_Workflow start Start: 4-Chloropyridine step1 Dissolve in dry THF under N₂ Cool to -78°C start->step1 step2 Prepare LDA solution (Diisopropylamine + n-BuLi) step1->step2 step3 Slowly add 4-chloropyridine solution to LDA step2->step3 step4 Stir for 1-2 hours at -78°C step3->step4 step5 Quench with dry ice step4->step5 step6 Acidic work-up (HCl) step5->step6 product1 Isolate 4-Chloronicotinic Acid step6->product1 step7 React with SOCl₂ and catalytic DMF product1->step7 product2 4-Chloronicotinoyl Chloride (crude) step7->product2 step8 Prepare Gilman reagent (MeLi/MeMgBr + CuI) product2->step8 step9 React acid chloride with Gilman reagent at -78°C step8->step9 step10 Aqueous work-up (NH₄Cl) step9->step10 step11 Extraction and Purification step10->step11 final_product Final Product: This compound step11->final_product

Sources

1-(4-Chloropyridin-3-YL)ethanone in the synthesis of hSMG-1 inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Potent and Selective hSMG-1 Kinase Inhibitors Utilizing 1-(4-Chloropyridin-3-YL)ethanone as a Core Building Block

Abstract

Human Suppressor of Morphogenesis in Genitalia-1 (hSMG-1) is a critical member of the phosphoinositide 3-kinase-related kinase (PIKK) family, playing dual roles in nonsense-mediated mRNA decay (NMD) and cellular responses to genotoxic stress.[1][2] Its function at the intersection of transcriptome integrity and DNA damage response pathways makes it a compelling therapeutic target, particularly in oncology.[2][3] This guide provides a detailed application note and a robust protocol for the synthesis of potent and selective hSMG-1 inhibitors, starting from the versatile chemical intermediate, this compound. We will explore the scientific rationale behind the synthetic strategy, provide a step-by-step experimental procedure, and discuss the biological context of hSMG-1 inhibition.

Introduction: The Therapeutic Rationale for Targeting hSMG-1

hSMG-1 is a serine/threonine-protein kinase that functions as a central regulator in two fundamental cellular processes:

  • Nonsense-Mediated mRNA Decay (NMD): hSMG-1 is essential for the NMD pathway, a surveillance mechanism that degrades mRNA transcripts containing premature termination codons (PTCs).[4][5] It does this by phosphorylating the key NMD factor, UPF1, which is an indispensable step for the decay of aberrant transcripts.[5][6]

  • Genotoxic Stress Response: Similar to other PIKK family members like ATM and ATR, hSMG-1 is activated by DNA damage.[1][7] It participates in the DNA damage response (DDR) by phosphorylating key effector proteins, including the tumor suppressor p53, contributing to cell cycle arrest and apoptosis.[1][7]

Given that deregulation of these pathways is a hallmark of cancer, inhibiting hSMG-1 presents a promising strategy for cancer therapy.[2][3] A selective hSMG-1 inhibitor could potentially sensitize tumor cells to DNA-damaging agents and exploit dependencies on the NMD pathway. The development of pyrimidine-based derivatives has led to the discovery of highly potent and selective tool compounds that can be used to probe the biology of hSMG-1.[2][8]

The Role of this compound: A Strategic Synthetic Synthon

The choice of this compound as a starting material is a deliberate and strategic decision in the synthesis of pyridyl-based kinase inhibitors. Its structure offers several key advantages:

  • Activated Ketone: The ethanone moiety provides an electrophilic carbonyl carbon, which is primed for classical condensation reactions. This functionality is the key to forming the central heterocyclic core of the inhibitor.

  • Pyridine Ring: Many potent kinase inhibitors incorporate a pyridine scaffold, which can form crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase.

  • Chlorine as a Versatile Handle: The chlorine atom at the 4-position of the pyridine ring serves as a latent reaction site. While not necessarily modified in the initial synthesis of some core inhibitors, it provides a valuable position for late-stage functionalization via nucleophilic aromatic substitution or cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties.

The combination of these features makes this compound an efficient and versatile building block for constructing libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Synthetic Pathway and Workflow

The synthesis of the target hSMG-1 inhibitors, such as the highly potent pyrimidine derivative class, typically proceeds through a base-catalyzed condensation reaction. This reaction joins the pyridyl ethanone fragment with a substituted aminopyrimidine to construct the core drug scaffold in a single, efficient step.

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_process Workup & Purification cluster_product Final Product SM1 This compound Reaction Cyclocondensation Reaction SM1->Reaction Base (e.g., Piperidine) Solvent (e.g., Ethanol) Heat (Reflux) SM2 Substituted Aminopyrimidine SM2->Reaction Base (e.g., Piperidine) Solvent (e.g., Ethanol) Heat (Reflux) Workup Aqueous Workup & Extraction Reaction->Workup Reaction Quenching Purification Column Chromatography Workup->Purification Crude Product Product Pyrimidine-based hSMG-1 Inhibitor Purification->Product Purified Inhibitor

Caption: Synthetic workflow for hSMG-1 inhibitors.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of pyrimidine-based kinase inhibitors and should be optimized for specific substrates.[2][8]

Objective: To synthesize a pyrimidine-based hSMG-1 inhibitor via condensation of this compound with an appropriate aminopyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted aminopyrimidine (e.g., 2-amino-4-(methylamino)-N-(pyridin-2-ylmethyl)pyrimidin-5-carboxamide) (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and the selected aminopyrimidine derivative (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous ethanol to the flask to create a solution or a fine suspension (concentration typically 0.1-0.5 M). Add a catalytic amount of piperidine (~0.1 eq) to the mixture.

    • Causality Note: Piperidine acts as a base to deprotonate the active methylene group of the ethanone, forming an enolate, and also activates the amino group of the pyrimidine, facilitating the initial nucleophilic attack and subsequent cyclization/dehydration cascade.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the purified hSMG-1 inhibitor.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Context and Potency Data

The synthesized inhibitors block the kinase activity of hSMG-1, thereby inhibiting the phosphorylation of its downstream targets like UPF1.[9][10] This disrupts the NMD pathway and modulates the cellular response to stress.

G Stress Genotoxic Stress (e.g., IR) PTC mRNA with Premature Termination Codon (PTC) hSMG1 hSMG-1 Kinase Stress->hSMG1 Activates PTC->hSMG1 Activates p53 p53 hSMG1->p53 Phosphorylates UPF1 UPF1 hSMG1->UPF1 Phosphorylates Inhibitor hSMG-1 Inhibitor (Synthesized Product) Inhibitor->hSMG1 INHIBITS p_p53 Phospho-p53 p_UPF1 Phospho-UPF1 Arrest Cell Cycle Arrest Apoptosis p_p53->Arrest Leads to NMD Nonsense-Mediated mRNA Decay (NMD) p_UPF1->NMD Initiates

Sources

Advanced Chromatographic Strategies for the Quantification of 1-(4-Chloropyridin-3-YL)ethanone: A Guide for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(4-Chloropyridin-3-YL)ethanone

This compound, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a pyridine ring, a ketone group, and a chlorine substituent, presents unique analytical challenges and necessitates robust and reliable methods for its quantification. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of precise and accurate analytical methods is paramount for process control, stability testing, and quality assurance in drug development and manufacturing.

This comprehensive guide presents detailed application notes and protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is dictated by the specific analytical need, the sample matrix, and the required sensitivity and selectivity. This document provides the scientific rationale behind the methodological choices, step-by-step protocols, and guidance on method validation in accordance with international standards.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 116922-73-7[1][2]
Molecular Formula C7H6ClNO[3]
Molecular Weight 155.58 g/mol [3]
Density 1.2±0.1 g/cm³[3]
Flash Point 87.3±21.8 °C[3]

The presence of the polar pyridine and ketone functionalities, combined with the non-polar aromatic ring, gives this compound moderate polarity. Its flash point suggests sufficient volatility for GC analysis, while its UV-active chromophores make it suitable for HPLC with UV detection.

High-Performance Liquid Chromatography (HPLC) Method: The Workhorse for Purity and Assay

HPLC is the preferred method for the routine analysis of this compound, offering high resolution, accuracy, and precision for purity determination and assay. A reversed-phase method is proposed, leveraging the analyte's moderate polarity.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: A C18 column is selected as the stationary phase. The non-polar nature of the C18 alkyl chains will interact with the aromatic ring of the analyte, while a polar mobile phase will facilitate its elution. This approach provides excellent separation for a wide range of medium-polarity compounds.

  • Mobile Phase Composition: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. The ratio can be optimized to achieve the desired retention time and resolution. The addition of a small amount of acid, such as formic acid, can improve peak shape by protonating the pyridine nitrogen, reducing tailing.

  • UV Detection: The aromatic ring and the carbonyl group in this compound are strong chromophores, allowing for sensitive detection using a UV-Vis detector. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength from UV scan)
Run Time 10 minutes

Reagent and Standard Preparation

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water and 1 mL of formic acid. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System (C18 Column) MobilePhase->HPLCSys StandardPrep Standard Preparation Injection Inject Sample StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Detection UV Detection HPLCSys->Detection Injection->HPLCSys Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method: For Trace Level Analysis and Structural Confirmation

GC-MS is a highly sensitive and selective technique, ideal for the trace-level analysis of impurities and for providing unequivocal structural confirmation of this compound. Its volatility and thermal stability make it amenable to GC analysis.

Causality Behind Experimental Choices
  • Capillary Column: A mid-polarity capillary column, such as a DB-5ms or equivalent, is suitable for the separation of this compound. The 5% phenyl-arylene phase provides a good balance of polar and non-polar interactions for resolving a variety of compounds.

  • Temperature Programming: A programmed temperature ramp is employed to ensure efficient separation of the analyte from any potential impurities and to maintain good peak shape. The initial temperature is held low to trap the analyte at the head of the column, followed by a gradual increase to elute the compound.

  • Mass Spectrometric Detection: Mass spectrometry provides high selectivity and sensitivity. Electron Ionization (EI) is a robust ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and structural elucidation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

Experimental Protocol: GC-MS Analysis

Instrumentation and Conditions

ParameterSpecification
GC-MS System Gas Chromatograph with Mass Selective Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400 (Full Scan) or monitor characteristic ions in SIM mode

Reagent and Standard Preparation

  • Solvent: Use a high-purity solvent such as dichloromethane or ethyl acetate for dissolving standards and samples.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 0.1-10 µg/mL).

Sample Preparation

  • Perform a liquid-liquid extraction or solid-phase extraction if the sample matrix is complex to remove non-volatile components.[4]

  • For simpler matrices, a "dilute-and-shoot" approach may be sufficient. Dissolve a known amount of the sample in the chosen solvent.

  • Ensure the final concentration of the analyte is within the linear range of the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation Injection Inject Sample StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection GCMSys GC-MS System (DB-5ms Column) Separation GC Separation GCMSys->Separation Injection->GCMSys Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectrum Mass Spectrum MassAnalysis->MassSpectrum Quantification Quantification TIC->Quantification MassSpectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Both the HPLC and GC-MS methods described must be validated to ensure they are suitable for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Key Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By systematically evaluating these parameters, the reliability and scientific soundness of the analytical data are assured, meeting the stringent requirements of the pharmaceutical industry.[4][5]

Conclusion

The HPLC and GC-MS methods detailed in this guide provide robust and reliable approaches for the analysis of this compound in a drug development setting. The choice of method will depend on the specific analytical objective, with HPLC being the workhorse for routine quality control and GC-MS offering superior sensitivity and structural confirmation for trace analysis and impurity identification. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, defensible data, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • ChemicalBook. ETHANONE,1-(4-CHLORO-3-PYRIDINYL)- (CAS 116922-73-7).
  • Alchem.Pharmtech. CAS 116922-73-7 | this compound.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Echemi. Buy this compound from JHECHEM CO LTD.

Sources

The Strategic Application of 1-(4-Chloropyridin-3-YL)ethanone as a Precursor for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of materials science and organic electronics, the pursuit of novel, high-performance materials for Organic Light-Emitting Diodes (OLEDs) is relentless. While headline-grabbing complex molecules often take center stage, the foundational building blocks from which they are constructed are of paramount importance. 1-(4-Chloropyridin-3-YL)ethanone is one such precursor, a versatile chemical intermediate that, while not a functional material in its own right, holds significant potential for the synthesis of cutting-edge components for OLEDs. This guide elucidates the strategic application of this compound, transitioning it from a simple starting material to a core component of sophisticated thermally activated delayed fluorescence (TADF) emitters.

The pyridine moiety is a recurring motif in high-performance OLED materials. Its electron-deficient nature makes it an excellent acceptor unit in donor-acceptor type molecules, which are crucial for achieving TADF. The chlorine and acetyl groups on this compound offer reactive handles for synthetic chemists to build larger, conjugated systems with tailored photophysical properties. This document will provide a comprehensive overview of a synthetic strategy to create a novel TADF emitter from this precursor, detail its characterization, and provide protocols for its incorporation into a high-efficiency OLED device.

Synthetic Strategy: From Precursor to a High-Performance TADF Emitter

The transformation of this compound into a functional TADF emitter involves a multi-step synthetic protocol. The proposed target molecule, Py-Cz , incorporates a carbazole donor unit linked to the pyridine acceptor core. The design rationale is to create a molecule with a significant spatial separation between the highest occupied molecular orbital (HOMO) on the carbazole and the lowest unoccupied molecular orbital (LUMO) on the pyridine, a key feature for achieving a small singlet-triplet energy gap (ΔEST) necessary for efficient TADF.[1]

Proposed Synthetic Pathway for Py-Cz

A plausible synthetic route from this compound to the target TADF emitter, Py-Cz, is outlined below. This pathway utilizes common and well-established organic reactions.

G A This compound B Suzuki Coupling + Carbazole-boronic acid A->B Pd(PPh3)4, K2CO3 Toluene/H2O C Intermediate A B->C D Willgerodt-Kindler Reaction C->D S, Morpholine E Intermediate B D->E F Hydrolysis E->F H2SO4, H2O G Py-Cz (Target TADF Emitter) F->G

Caption: Proposed synthetic pathway for Py-Cz.

Experimental Protocol: Synthesis of Py-Cz

Step 1: Suzuki Coupling to Intermediate A

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of toluene and water, add carbazole-9-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture with argon for 30 minutes.

  • Heat the reaction mixture at 90 °C for 24 hours under an argon atmosphere.

  • After cooling to room temperature, extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate A.

Step 2: Willgerodt-Kindler Reaction to Intermediate B

  • In a sealed tube, combine Intermediate A (1.0 eq), sulfur (2.0 eq), and morpholine (5.0 eq).

  • Heat the mixture at 130 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into a beaker of cold water.

  • Collect the precipitated solid by filtration and wash with cold methanol to obtain Intermediate B.

Step 3: Hydrolysis to Py-Cz

  • Suspend Intermediate B in a mixture of ethanol and 10% aqueous sulfuric acid.

  • Reflux the mixture for 48 hours.

  • Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the final product, Py-Cz, by recrystallization or column chromatography.

Application in OLEDs: Harnessing the Power of Py-Cz

The synthesized Py-Cz is designed to function as a green or blue TADF emitter in an OLED. The pyridine core acts as the electron acceptor, while the carbazole moiety serves as the electron donor.[1][2] This donor-acceptor architecture is crucial for separating the HOMO and LUMO, leading to a small ΔEST and enabling efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.[3][4]

Device Fabrication and Characterization Protocol

The performance of Py-Cz as a TADF emitter can be evaluated by fabricating a multilayer OLED device using thermal evaporation.

Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Al

LayerMaterialThickness (nm)Function
AnodeITO150Indium Tin Oxide (Transparent Conductor)
HTLTAPC40Hole Transport Layer
EMLmCP: Py-Cz (x wt%)20Emissive Layer (Host:Emitter)
HBLTCTA10Hole Blocking Layer
ETLTPBi30Electron Transport Layer
EILLiF1Electron Injection Layer
CathodeAl100Aluminum

Fabrication Workflow:

G cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (High Vacuum) cluster_2 Cathode Deposition A ITO Glass Cleaning (Detergent, DI Water, Acetone, IPA) B UV-Ozone Treatment A->B C HTL (TAPC) B->C D EML (mCP:Py-Cz) C->D E HBL (TCTA) D->E F ETL (TPBi) E->F G EIL (LiF) F->G H Al Cathode G->H

Caption: OLED fabrication workflow.

Detailed Fabrication Steps:

  • Substrate Preparation:

    • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • The cleaned substrates are then treated with UV-ozone for 10 minutes to enhance the work function of the ITO.

  • Organic Layer Deposition:

    • The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • The hole transport layer (HTL), emissive layer (EML), hole blocking layer (HBL), and electron transport layer (ETL) are deposited sequentially at a rate of 1-2 Å/s.

    • For the EML, the host material (mCP) and the Py-Cz emitter are co-evaporated from separate sources, with the doping concentration of Py-Cz controlled by the relative deposition rates.

  • Cathode Deposition:

    • Without breaking the vacuum, a thin electron injection layer (EIL) of LiF is deposited at a rate of 0.1 Å/s.

    • Finally, a 100 nm thick aluminum (Al) cathode is deposited at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.

Device Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer.

  • The electroluminescence (EL) spectra are recorded to determine the emission color and purity.

  • The external quantum efficiency (EQE), power efficiency, and current efficiency are calculated from the J-V-L data and the EL spectra.

Conclusion

This compound, while unassuming on its own, presents a valuable and versatile platform for the synthesis of advanced functional materials for OLEDs. Through well-designed synthetic strategies, it can be transformed into high-performance TADF emitters like the proposed Py-Cz. The protocols outlined in this guide provide a roadmap for researchers and scientists to explore the potential of this and similar precursors in the development of next-generation organic electronic devices. The continued exploration of such fundamental building blocks is essential for driving innovation in material science and OLED technology.

References

  • A study on the effect of a pyridine secondary acceptor on the emission properties of thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing).
  • Efficient thermally activated delayed fluorescence based on carbonitrile-substituted pyridine and carbazole - Journal of Materials Chemistry C (RSC Publishing).
  • Thermally Activated Delayed Fluorescent Emitters Based on 3-(Phenylsulfonyl)pyridine | Request PDF - ResearchGate.
  • Thermally activated delayed fluorescent emitters based on 3-(phenylsulfonyl)pyridine.

Sources

Application Note: Asymmetric Synthesis of Chiral 1-(4-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1-(4-chloropyridin-3-yl)ethanol is a pivotal building block in the synthesis of numerous pharmaceutical agents, where stereochemistry dictates biological activity. This guide provides a detailed overview of robust and scalable methods for the asymmetric synthesis of this valuable intermediate. We delve into the mechanistic underpinnings and provide field-tested protocols for two premier strategies: transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) and biocatalytic asymmetric reduction using ketoreductases (KREDs). By explaining the causality behind experimental choices and presenting validated protocols, this document serves as a comprehensive resource for chemists engaged in pharmaceutical process development and discovery.

Introduction: The Significance of 1-(4-Chloropyridin-3-yl)ethanol in Medicinal Chemistry

The precise three-dimensional arrangement of atoms in a drug molecule is critical to its function.[1][2] Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] The synthesis of single-enantiomer drugs is therefore a cornerstone of modern pharmaceutical development.

The chiral alcohol, 1-(4-chloropyridin-3-yl)ethanol, is a key precursor for a range of biologically active compounds. The chlorine-substituted pyridine ring is a common motif in medicinal chemistry, valued for its ability to engage in specific hydrogen bonding and dipole interactions within target proteins.[3] The stereocenter at the alcohol position is often crucial for establishing the correct orientation of the molecule within a binding pocket, thus maximizing potency and selectivity. Consequently, reliable and efficient methods for producing this alcohol in high enantiomeric purity are in high demand.

This guide focuses on the asymmetric reduction of the prochiral ketone, 1-(4-chloropyridin-3-yl)ethanone, to its corresponding chiral alcohol.

Core Strategies for Asymmetric Synthesis

Two dominant strategies have emerged for the efficient and highly selective synthesis of chiral 1-(4-chloropyridin-3-yl)ethanol: transition-metal catalysis and biocatalysis.

Transition-Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful and widely adopted method for the reduction of prochiral ketones.[4] This technique typically utilizes a ruthenium(II) catalyst bearing a chiral ligand, with a simple hydrogen donor like a formic acid/triethylamine mixture or isopropanol.[4][5]

Mechanism and Rationale: The most renowned catalysts for this transformation are the Noyori-type catalysts, such as RuCl.[5][6] The mechanism involves a "metal-ligand bifunctional" concerted step.[7] The catalyst is first activated to form an 18-electron ruthenium hydride species.[5] The ketone then coordinates to the metal center, and the N-H group on the chiral diamine ligand forms a hydrogen bond with the carbonyl oxygen. This pre-organizes the transition state, allowing for a highly stereoselective transfer of a hydride from the metal and a proton from the ligand to the carbonyl group.[4]

Why this method is chosen:

  • High Enantioselectivity: Excellent enantiomeric excess (e.e.) values, often >98%, are achievable for heteroaromatic ketones.[8]

  • Operational Simplicity: The reaction is typically run under mild conditions, and the catalysts are often stable enough to be handled in air.[4]

  • Scalability: Low catalyst loadings (S/C ratios of 1000 or higher) make this process economically viable for large-scale synthesis.[8]

Biocatalytic Asymmetric Reduction

Biocatalysis leverages enzymes to perform chemical transformations with unparalleled selectivity. For ketone reduction, ketoreductases (KREDs) are the enzymes of choice.[9][10] These enzymes use a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), to deliver a hydride to the carbonyl group.[11]

Mechanism and Rationale: The high stereoselectivity of KREDs arises from the intricate three-dimensional structure of the enzyme's active site. The substrate, this compound, is precisely oriented within the chiral pocket through a series of non-covalent interactions. This locks the molecule into a specific conformation, exposing only one of the two carbonyl faces to the NADPH cofactor for reduction. The result is the formation of a single enantiomer of the alcohol product.[11][12]

Why this method is chosen:

  • Exquisite Selectivity: KREDs often provide virtually perfect enantioselectivity (>99.5% e.e.) and can be highly regioselective.[12]

  • Green Chemistry: Reactions are run in aqueous media under ambient temperature and pressure, representing a sustainable alternative to many traditional chemical methods.[10]

  • Process Optimization: Through enzyme engineering, KREDs can be optimized for specific substrates, enhancing activity, stability, and solvent tolerance for industrial applications.[13]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation via Noyori Catalysis

This protocol describes a representative procedure for the synthesis of (R)-1-(4-chloropyridin-3-yl)ethanol using a commercially available (S,S)-Noyori-type catalyst.

Workflow Diagram:

sub 1. Reagent Preparation (Formic Acid/Triethylamine) reac 2. Reaction Setup (Ketone, Catalyst, Solvent) sub->reac Add Azeotrope run 3. Reaction Execution (Inert atmosphere, 40°C) reac->run workup 4. Aqueous Workup & Extraction run->workup After 18h purify 5. Purification (Chromatography) workup->purify analyze 6. Analysis (NMR, Chiral HPLC) purify->analyze

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Materials:

  • This compound

  • RuCl catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Preparation of the Hydrogen Source: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding formic acid (e.g., 10 mL) to chilled triethylamine (e.g., 15.2 mL) with stirring.

    • Scientist's Note: This azeotrope is a convenient and highly effective hydride source for the transfer hydrogenation. The slow addition to a chilled base is a safety measure to control the exothermic acid-base neutralization.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.0 g, 6.43 mmol) and the RuCl catalyst (e.g., 8.2 mg, 0.0128 mmol, S/C ratio = 500).

  • Solvent and Reagent Addition: Add anhydrous DMF (e.g., 6 mL) to dissolve the solids. Then, add the pre-prepared 5:2 HCOOH/NEt₃ azeotrope (e.g., 1.6 mL).

  • Reaction Execution: Stir the reaction mixture at 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases. Dilute with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Analysis: Characterize the final product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED) Screening Kit

This protocol outlines a general procedure for screening a panel of KREDs to identify an optimal enzyme for the synthesis of (S)-1-(4-chloropyridin-3-yl)ethanol.

Workflow Diagram:

prep 1. Prepare Solutions (Buffer, Substrate, Cofactor) screen 2. Enzyme Screening (96-well plate format) prep->screen incubate 3. Incubation (30°C, Shaking) screen->incubate quench 4. Quench & Extract incubate->quench After 24h analyze 5. Analysis (Chiral GC/HPLC) quench->analyze scaleup 6. Identify Hit & Scale-Up analyze->scaleup

Caption: Workflow for Ketoreductase (KRED) Screening.

Materials:

  • Commercial KRED screening kit (containing lyophilized enzymes, cofactors, and buffers)

  • This compound

  • Isopropanol (IPA) containing a co-substrate for cofactor regeneration (e.g., glucose)

  • 96-well microtiter plate

  • Plate shaker with temperature control

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the substrate, this compound, in a suitable solvent (e.g., DMSO or isopropanol).

    • Reconstitute the KREDs and cofactor (NADPH) in the provided buffer as per the manufacturer's instructions.

  • Reaction Setup (in 96-well plate):

    • To each well, add the buffer solution.

    • Add the reconstituted KRED (a different enzyme for each well). Include a control well with no enzyme.

    • Add the NADPH cofactor solution.

    • If using a cofactor regeneration system, add the required components (e.g., glucose and glucose dehydrogenase).

    • Initiate the reaction by adding the substrate stock solution to each well.

    • Scientist's Note: A cofactor regeneration system is crucial for making the process economically viable. An enzyme like glucose dehydrogenase (GDH) recycles the oxidized NADP⁺ back to the active NADPH using a cheap sacrificial substrate like glucose.[11]

  • Incubation: Seal the plate and place it in a shaker incubator at the recommended temperature (e.g., 30°C) for 16-24 hours.

  • Workup and Extraction: Quench the reaction by adding a water-immiscible organic solvent, such as MTBE, to each well. Mix vigorously to extract the product. Centrifuge the plate to separate the layers.

  • Analysis: Carefully transfer the organic layer from each well to a new plate for analysis. Determine the conversion and enantiomeric excess for each reaction using chiral GC or HPLC.

  • Hit Identification and Scale-Up: Identify the KRED that provides the highest conversion and e.e. This "hit" enzyme can then be used for a larger-scale preparative synthesis following an optimized version of this protocol.

Data Summary and Method Comparison

The choice between ATH and biocatalysis depends on project-specific requirements such as scale, cost, available equipment, and desired enantiomer.

ParameterAsymmetric Transfer Hydrogenation (ATH)Biocatalytic Reduction (KRED)
Catalyst Ru(II) or Rh(II) complex with chiral ligandKetoreductase (Enzyme)
Typical e.e. 95-99%[8]>99.5%[12]
Reaction Conditions 25-80°C, Organic solvent25-40°C, Aqueous buffer
Cofactor Not required (uses HCOOH or iPrOH)NADPH (requires regeneration system)
Key Advantage High substrate loading, well-understoodUnmatched selectivity, "Green" process
Key Limitation Potential for heavy metal contaminationLower substrate concentration, requires biology expertise
Stereocontrol Depends on catalyst chirality (e.g., (S,S)-catalyst gives (R)-alcohol)Depends on the specific enzyme selected

Conclusion

Both asymmetric transfer hydrogenation and biocatalytic reduction are highly effective and reliable methods for producing chiral 1-(4-chloropyridin-3-yl)ethanol with excellent enantiopurity. ATH offers a robust, scalable chemical route with high throughput, while biocatalysis provides an environmentally friendly path to products with near-perfect stereochemical purity. The detailed protocols and comparative data herein equip researchers to select and implement the optimal synthetic strategy for their drug development programs.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society.
  • Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society.
  • Hannedouche, J., Kenny, J. A., & Wills, M. (2007). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules.
  • Wikipedia. (2023). Corey–Itsuno reduction.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research.
  • Dalton Transactions. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions.
  • Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation.
  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction.
  • Communications Chemistry. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Communications Chemistry.
  • Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research.
  • Applied Microbiology and Biotechnology. (2017). Single mutations of ketoreductase ChKRED20 enhance the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol. Applied Microbiology and Biotechnology.
  • Google Patents. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones.
  • The Journal of Organic Chemistry. (2019). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. The Journal of Organic Chemistry.
  • Molecules. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules.
  • Molecules. (2010). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules.
  • Journal of the Chemical Society, Perkin Transactions 2. (1995). Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence of optically pure 1-aryl-2,2-dimethylpropane-1,3-diols. Journal of the Chemical Society, Perkin Transactions 2.
  • Frontiers in Catalysis. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Catalysis.
  • Bioorganic & Medicinal Chemistry Letters. (2016). Synthesis, Nematocidal Activity and Docking Study of Novel Chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol.
  • Chiralpedia. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
  • The Journal of Organic Chemistry. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry.
  • The Indian Journal of Pharmacology. (2004). Chiral Drugs: An Overview. The Indian Journal of Pharmacology.
  • Organic Letters. (2002). Asymmetric synthesis of (-)-adaline. Organic Letters.
  • ResearchGate. Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol.
  • ResearchGate. Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 1-(4-Chloropyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and professionals in drug development to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As your Senior Application Scientist, I will provide in-depth, field-proven insights to ensure your success.

Introduction to the Synthetic Challenges

The synthesis of substituted pyridines, such as this compound, presents a unique set of challenges. The pyridine ring is electron-deficient, which can make it less reactive towards electrophilic substitution reactions like the Friedel-Crafts acylation.[1][2] Careful optimization of reaction conditions is therefore paramount to achieving desirable yields and minimizing side-product formation. This guide will walk you through potential hurdles and provide actionable solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low to No Product Formation

A common and frustrating issue is the failure of the reaction to proceed, resulting in a low yield or recovery of unreacted starting material.

Possible Causes and Solutions:

  • Inactive Lewis Acid Catalyst: Friedel-Crafts acylation heavily relies on a potent Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] This catalyst is extremely sensitive to moisture.

    • Solution: Ensure all glassware is rigorously dried, preferably by flame-drying or oven-drying. Use anhydrous solvents and fresh, high-purity Lewis acid. It is advisable to open a new container of the catalyst if you suspect the old one has been compromised.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[3][5] The ketone product forms a stable complex with the catalyst, rendering it inactive.

    • Solution: Use at least 1.1 to 1.3 equivalents of the Lewis acid relative to the acylating agent (e.g., acetyl chloride or acetic anhydride). This ensures enough active catalyst is available to drive the reaction to completion.

  • Inappropriate Reaction Temperature: Temperature plays a critical role in overcoming the activation energy of the reaction.

    • Solution: While the optimal temperature is substrate-dependent, a moderate temperature of around 60°C can be a good starting point for less reactive substrates.[3] If the reaction is sluggish at lower temperatures, a gradual increase may be necessary. However, be cautious, as excessive heat can lead to side reactions.

Issue 2: Formation of Multiple Isomers and Byproducts

The formation of a complex mixture of products can complicate purification and significantly reduce the yield of the desired isomer.

Possible Causes and Solutions:

  • Lack of Regioselectivity: The position of acylation on the pyridine ring is influenced by the directing effects of the existing chloro-substituent and the inherent reactivity of the pyridine ring.

    • Solution: The choice of solvent can influence regioselectivity. Non-polar solvents like carbon disulfide or dichloromethane are often preferred for Friedel-Crafts acylations.[3] Additionally, precise temperature control is crucial, as kinetic versus thermodynamic product formation can be temperature-dependent.

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, the introduction of more than one acetyl group is a possibility.

    • Solution: The deactivating effect of the first acetyl group generally prevents a second acylation. However, if polyacylation is observed, using a milder Lewis acid or a less reactive acylating agent might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A common and effective approach is the Friedel-Crafts acylation of 4-chloropyridine. This involves reacting 4-chloropyridine with an acylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst such as aluminum chloride.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.

Q3: What are the best practices for the reaction work-up?

Proper quenching of the reaction is critical to prevent product degradation and facilitate purification. The reaction mixture should be cooled in an ice bath and then slowly and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and move the product into the organic layer during subsequent extraction.

Q4: What purification methods are recommended for the final product?

Column chromatography on silica gel is a standard and effective method for purifying this compound from unreacted starting materials and byproducts. A solvent system of ethyl acetate and hexane is a good starting point for elution. Recrystallization can be employed as a final step to obtain a highly pure product.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 4-Chloropyridine

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Chloropyridine

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0-5°C using an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 30 minutes.

  • Add 4-chloropyridine (1.0 equivalent) dissolved in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and then heat to a gentle reflux (around 40-50°C).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Lewis Acid Anhydrous AlCl₃ (1.2 eq)Stoichiometric amount needed due to complex formation with the product.[3][5]
Acylating Agent Acetyl Chloride (1.1 eq)A slight excess drives the reaction to completion.
Solvent Anhydrous DichloromethaneA non-polar solvent that is suitable for Friedel-Crafts reactions.
Temperature Initial cooling (0-5°C), then refluxControls exothermicity during addition and provides energy for the reaction.
Work-up Quenching with ice/HClDecomposes the catalyst-product complex and aids in separation.

Visualizing the Process

Reaction Mechanism

G Proposed Friedel-Crafts Acylation Mechanism reagents Acetyl Chloride + AlCl₃ acylium Acylium Ion [CH₃CO]⁺[AlCl₄]⁻ reagents->acylium Formation of Electrophile intermediate Sigma Complex (Wheland Intermediate) acylium->intermediate Electrophilic Attack on Pyridine Ring pyridine 4-Chloropyridine pyridine->intermediate product This compound-AlCl₃ Complex intermediate->product Deprotonation & Rearomatization final_product This compound product->final_product Aqueous Work-up

Caption: Proposed mechanism for the Friedel-Crafts acylation of 4-chloropyridine.

Troubleshooting Workflow

G Troubleshooting Workflow start Low Yield or No Reaction check_catalyst Check Lewis Acid Quality and Stoichiometry start->check_catalyst check_conditions Review Reaction Temperature and Time check_catalyst->check_conditions Catalyst OK check_reagents Verify Purity of Starting Materials check_conditions->check_reagents Conditions OK side_products Multiple Products Observed check_reagents->side_products Reagents OK optimize_temp Optimize Temperature for Selectivity side_products->optimize_temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent Temperature Optimized purification Improve Purification Technique optimize_solvent->purification Solvent Optimized success Improved Yield and Purity purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • American Chemical Society. (2022, November 21). 2 approaches to new pyridines.
  • PMC.
  • ResearchGate.
  • ChemicalBook. (2025, October 28).
  • PMC. A Simple, Modular Synthesis of Substituted Pyridines.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Benchchem.
  • ResearchGate.
  • ResearchGate.
  • ChemicalBook. 1-(4-chlorophenyl)-2-(5-chloropyridin-3-yl)ethanone | 1352073-56-3.
  • ChemicalBook. 3-ACETYL-2-CHLOROPYRIDINE synthesis.
  • Benchchem.
  • Google Patents. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
  • PubMed Central. (2018, July 17).

Sources

Technical Support Center: Troubleshooting Side Reactions in Coupling Procedures with 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-(4-chloropyridin-3-yl)ethanone in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to common side reactions and experimental challenges. My insights are drawn from both established chemical principles and extensive field experience to help you navigate the complexities of these powerful synthetic transformations.

Introduction: The Challenge of Coupling with an Electron-Deficient Heterocycle

This compound is a valuable building block in medicinal chemistry. However, its electron-deficient pyridine ring and the presence of a ketone functionality introduce specific challenges in widely used coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[1] Furthermore, the chloro-substituent is less reactive than its bromo or iodo counterparts, often necessitating more forcing conditions which can promote side reactions.[2] This guide will address the most frequently encountered issues and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Question: My Suzuki or Buchwald-Hartwig reaction with this compound is showing minimal or no product formation. What are the primary causes and how can I improve the conversion?

Answer:

Low conversion is a common hurdle, primarily due to the low reactivity of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle challenging and often rate-limiting.[2]

Troubleshooting Workflow: Low Conversion

start Low or No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents precatalyst precatalyst catalyst->precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycle) ligand ligand catalyst->ligand Employ Bulky, Electron-Rich Ligands (e.g., RuPhos, XPhos) loading loading catalyst->loading Increase Catalyst Loading (up to 5 mol%) temp temp conditions->temp Increase Temperature (80-110 °C) atmosphere atmosphere conditions->atmosphere Ensure Strict Inert Atmosphere (Ar or N2) solvent solvent conditions->solvent Use Dry, Degassed Solvents (Toluene, Dioxane) base base reagents->base Verify Base Purity and Strength (Anhydrous NaOtBu) boronic_acid boronic_acid reagents->boronic_acid Check Boronic Acid/Ester Quality

Caption: Troubleshooting workflow for low reaction conversion.

In-depth Explanation & Protocol Adjustments:

  • Catalyst System Integrity:

    • Palladium Source: Standard palladium sources like Pd(OAc)₂ can be unreliable.[3] Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which more efficiently generates the active Pd(0) species.[2]

    • Ligand Selection: The choice of phosphine ligand is critical. For activating C-Cl bonds, bulky and electron-rich ligands are essential. Standard ligands like PPh₃ are often ineffective. Opt for sterically hindered biarylphosphine ligands like RuPhos, BrettPhos, or XPhos.[2] These ligands promote both the oxidative addition and the subsequent reductive elimination steps.

    • Catalyst Loading: For a challenging substrate like this compound, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[2]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition of the C-Cl bond.[2]

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[2][4] It is crucial to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

    • Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle.[2] Common solvents include toluene, 1,4-dioxane, and THF.[2]

  • Base Selection:

    • A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is often the most effective choice.[2] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[2]

ParameterStandard ConditionRecommended for this compoundRationale
Catalyst Pd(OAc)₂ / PPh₃XPhos Pd G3 (2-5 mol%)Pre-catalyst ensures efficient generation of active Pd(0). XPhos is a bulky, electron-rich ligand that facilitates C-Cl bond activation.
Ligand PPh₃XPhos, RuPhos, SPhosThese ligands accelerate both oxidative addition and reductive elimination.
Base K₂CO₃NaOtBu (anhydrous)Stronger base needed to facilitate the catalytic cycle with a less reactive chloride.
Solvent Toluene/H₂OAnhydrous, degassed Toluene or DioxaneMinimizes side reactions like hydrolysis and catalyst deactivation.
Temperature 80 °C100-110 °CProvides sufficient energy to overcome the activation barrier for C-Cl oxidative addition.
Issue 2: Formation of Hydrodehalogenated Byproduct

Question: I'm observing a significant amount of 3-acetylpyridine as a byproduct in my coupling reaction. How can I suppress this hydrodehalogenation?

Answer:

Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction.[2] It often occurs when the desired reductive elimination is slow, allowing competing pathways to take over. The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[5]

Mechanism of Hydrodehalogenation

Ar-Pd(L)-Cl Ar-Pd(L)-Cl Ar-Pd(L)-H Ar-Pd(L)-H Ar-Pd(L)-Cl->Ar-Pd(L)-H Reaction with Hydride Source (e.g., base, water, solvent) Ar-H + Pd(0)L Ar-H + Pd(0)L Ar-Pd(L)-H->Ar-H + Pd(0)L Reductive Elimination

Caption: Simplified pathway for hydrodehalogenation.

Strategies for Mitigation:

  • Ligand Choice: The ligand plays a crucial role. Using bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination, outcompeting the hydrodehalogenation pathway.[5]

  • Base Optimization:

    • Avoid strong alkoxide bases if hydrodehalogenation is a major issue, as they can sometimes act as hydride sources.

    • Consider switching to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄.[5]

    • Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[2]

  • Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is part of the solvent system, it can be a source of hydrides.[5]

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. While some Suzuki reactions benefit from a small amount of water, excess water can be a proton source leading to dehalogenation.[5][6]

Issue 3: Boronic Acid Homocoupling in Suzuki Reactions

Question: In my Suzuki coupling, I am isolating a significant amount of biaryl byproduct derived from the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling of the boronic acid to form a symmetrical biaryl is a well-known side reaction in Suzuki-Miyaura couplings.[7] This is often promoted by the presence of oxygen, which can lead to a palladium(II)-mediated pathway for homocoupling.[8][9]

Mitigation Strategies:

  • Rigorous Degassing: The most critical step is to rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing the solvent and ensuring the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).[4] Subsurface sparging with nitrogen is a very effective method.[8]

  • Catalyst Choice: Using Pd(0) sources like Pd₂(dba)₃ or employing pre-catalysts that rapidly form the active Pd(0) species can be beneficial. Some studies have shown that using Pd on carbon can result in less homocoupling compared to Pd(OAc)₂.[8]

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to suppress the undesired palladium(II)-mediated homocoupling pathway.[8]

Issue 4: Hydrolysis of the Chloro-substituent

Question: I am observing the formation of 1-(4-hydroxypyridin-3-yl)ethanone in my reaction mixture. What conditions favor this hydrolysis side reaction?

Answer:

The 4-chloropyridine moiety is susceptible to nucleophilic aromatic substitution, including hydrolysis to the corresponding pyridone, especially under basic conditions and in the presence of water.[10][11] The electron-withdrawing acetyl group further activates the C-Cl bond towards nucleophilic attack.

Factors Influencing Hydrolysis:

  • Base Strength and Concentration: Strong bases and high concentrations can promote hydrolysis.

  • Water Content: The presence of water in the reaction medium is a prerequisite for hydrolysis.

  • Temperature: Higher reaction temperatures will accelerate the rate of hydrolysis.

Preventative Measures:

  • Anhydrous Conditions: The most effective way to prevent hydrolysis is to use rigorously dried reagents and anhydrous solvents.

  • Base Selection: If possible, use a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃.

  • Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling reaction.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point and may require further optimization for specific substrates.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and anhydrous K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.).
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). NIH.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2020, August). ResearchGate.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit.
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (n.d.).
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. (n.d.).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.).
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.).
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit.
  • The polymerisation of 4-chloropyridine. (2025, August 6). ResearchGate.

Sources

Technical Support Center: Purification of 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1-(4-Chloropyridin-3-YL)ethanone (CAS No. 116922-73-7). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this key synthetic intermediate.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety precautions is paramount before commencing any purification protocol.

Table 1: Physicochemical Properties of this compound and a Structurally Similar Compound.

PropertyThis compound1-(4-chlorophenyl)ethanone (for comparison)Source
Molecular Formula C7H6ClNOC8H7ClO[1]
Molecular Weight 155.58 g/mol 154.59 g/mol [1]
Density ~1.2 g/cm³~1.2 g/cm³[1]
Flash Point ~87.3 °CNot available[1]
Melting Point Not explicitly available74-76 °C
Boiling Point Not explicitly available237.7 °C

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.[1]

  • Store in a tightly sealed container in a cool, dry place.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Recrystallization

Q1: My this compound sample won't crystallize upon cooling. What should I do?

A1: This is a common issue that can often be resolved by troubleshooting the solvent system and crystallization conditions.

  • Causality: Successful recrystallization relies on the principle that the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. If crystallization does not occur, it could be due to several factors: the solvent is too good at dissolving the compound even at low temperatures, the solution is not saturated, or nucleation has not been initiated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.

    • Increase Saturation:

      • Evaporation: If too much solvent was added, gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.

      • Solvent Polarity: If using a mixed solvent system, you may need to adjust the ratio. Slowly add a "poorer" solvent (one in which your compound is less soluble) to the solution until it becomes slightly turbid, then add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

    • Re-evaluate Your Solvent Choice: The initial solvent may not be optimal. A good recrystallization solvent should have a steep solubility curve with respect to temperature for the compound being purified.

Q2: I'm observing oiling out instead of crystal formation. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent.

  • Causality: The high temperature of the saturated solution may be above the melting point of your impure compound, causing it to separate as a molten oil.

  • Troubleshooting Steps:

    • Lower the Temperature: Reheat the solution until the oil redissolves. Allow the solution to cool more slowly to a temperature below the compound's melting point before significant precipitation occurs.

    • Change the Solvent System:

      • Use a solvent with a lower boiling point.

      • Employ a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent at a temperature below the compound's melting point.

Table 2: Suggested Solvents for Recrystallization of Heteroaromatic Ketones.

Solvent/SystemPolarityRationale
Ethanol/Water Polar ProticThe compound may be soluble in hot ethanol and less soluble in water. The ratio can be adjusted for optimal crystallization.
Toluene Non-polarCan be effective for moderately polar compounds.
Ethyl Acetate/Hexane Medium/Non-polarA versatile mixed solvent system where solubility can be finely tuned.
Column Chromatography

Q3: My compound is not separating from impurities on the silica gel column. What can I do?

A3: Poor separation in column chromatography usually points to an issue with the choice of mobile phase (eluent) or the column packing.

  • Causality: The principle of column chromatography is the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase. If the mobile phase is too polar, all compounds will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, the compounds may not move from the origin.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.25-0.35.

      • Solvent Gradient: Start with a less polar solvent and gradually increase the polarity. For this compound, a gradient of hexane and ethyl acetate is a good starting point.

    • Improve Column Packing:

      • Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

    • Sample Loading:

      • Dissolve the crude sample in a minimal amount of the initial eluent and load it onto the column in a narrow band. Using too much solvent to load the sample will result in a broad initial band and poor separation.

Q4: The purified fractions from the column still show impurities by TLC. Why is this happening?

A4: This can be frustrating but is often due to co-elution of impurities with similar polarities to your target compound or overloading the column.

  • Causality: If an impurity has a very similar polarity and, therefore, a similar affinity for the stationary and mobile phases, it will elute at the same time as your product. Overloading the column with too much crude material can also exceed the separation capacity of the stationary phase.

  • Troubleshooting Steps:

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina, which has different selectivity.

    • Modify the Mobile Phase: Sometimes adding a small amount of a third solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can improve separation by altering the interactions of the compounds with the stationary phase.

    • Reduce the Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude compound by weight.

    • Consider a Second Purification Step: It may be necessary to perform a subsequent purification, such as recrystallization of the partially purified fractions from the column.

Experimental Workflows

Workflow for Recrystallization

Recrystallization_Workflow A Dissolve crude product in minimum hot solvent B Hot filtration to remove insoluble impurities A->B C Allow filtrate to cool slowly B->C D Collect crystals by vacuum filtration C->D E Wash crystals with cold solvent D->E F Dry crystals E->F G Assess purity (e.g., melting point, TLC) F->G

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Workflow for Column Chromatography

Column_Chromatography_Workflow A Select solvent system using TLC B Pack the column with stationary phase A->B C Load the sample B->C D Elute with the mobile phase C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions and remove solvent F->G

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 1-(4-Chloropyridin-3-YL)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will delve into the practical challenges you may encounter during its synthesis, offering troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the insights needed to navigate the complexities of this reaction, ensuring efficiency, high yield, and purity in your work.

The synthesis of substituted pyridines, such as this compound, is a critical step in the development of numerous pharmaceutical agents. The inherent electronic properties of the pyridine ring, coupled with the directing effects of its substituents, can present unique synthetic challenges. This guide is structured to address these issues head-on, providing not just protocols, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you might be facing in the laboratory.

Question 1: My Grignard reaction is resulting in a very low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the Grignard synthesis of this compound can stem from several factors, primarily related to the stability of the Grignard reagent and the reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Cause A: Moisture in the Reaction Setup. Grignard reagents are extremely sensitive to moisture.[1] Any trace of water will quench the reagent, reducing the amount available to react with your electrophile.

    • Solution: Ensure all glassware is rigorously dried in an oven (at least 120°C for several hours) and allowed to cool in a desiccator over a drying agent before use. Solvents, particularly ethers like THF or diethyl ether, must be anhydrous. It is best practice to use freshly distilled solvents from a suitable drying agent (e.g., sodium/benzophenone).

  • Cause B: Incomplete Formation of the Grignard Reagent. The reaction between magnesium turnings and the alkyl halide to form the Grignard reagent can sometimes be sluggish to initiate.

    • Solution: Activation of the magnesium surface is often necessary. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Cause C: Side Reactions. Several side reactions can compete with the desired ketone formation.

    • Enolization: If your electrophile (e.g., an ester or acid chloride) has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization rather than nucleophilic addition.[2]

    • Reduction: If the Grignard reagent has beta-hydrogens (e.g., isopropylmagnesium bromide), it can reduce the carbonyl group of the electrophile, forming an alcohol.[2]

    • Coupling Reactions: The Grignard reagent can couple with unreacted starting material, particularly in the presence of certain impurities.[3]

    • Solution: To minimize these side reactions, maintain a low reaction temperature (typically 0°C to -78°C) during the addition of the Grignard reagent. Adding the Grignard reagent slowly to a solution of the electrophile can also help to control the reaction.

  • Cause D: Instability of the Starting Material. Chloropyridines can be susceptible to nucleophilic substitution, and the choice of starting material is critical.

    • Solution: If starting from 4-chloronicotinic acid, it is often beneficial to first convert it to a less reactive derivative, such as a Weinreb amide, before introducing the Grignard reagent. A patent for the synthesis of the analogous 3-acetyl-2-chloropyridine details the reaction of a lithium salt of 2-chloronicotinic acid with methyl magnesium bromide.[4] This approach could be adapted for the 4-chloro isomer.

Question 2: I am observing a significant amount of a dimeric byproduct in my reaction mixture. What is it and how can I prevent its formation?

Answer:

The formation of a dimeric byproduct, often a biphenyl-type compound, is a common issue in Grignard reactions.[3] This typically arises from a coupling reaction between the Grignard reagent and the starting aryl halide.

  • Cause: This side reaction is often favored at higher temperatures and with higher concentrations of the aryl halide.[3] It can also be promoted by the presence of certain transition metal impurities.

  • Prevention:

    • Temperature Control: Maintain a low and consistent temperature throughout the reaction.

    • Slow Addition: Add the aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent. Similarly, add the formed Grignard reagent slowly to your electrophile.

    • High Purity Reagents: Use high-purity magnesium and solvents to minimize transition metal contaminants.

    • Dilution: Running the reaction at a lower concentration can sometimes disfavor the bimolecular coupling reaction.

Question 3: My purification by column chromatography is proving difficult, with the product co-eluting with impurities. Are there alternative purification strategies?

Answer:

Purifying pyridine-containing compounds can be challenging due to their basicity, which can lead to tailing on silica gel.

  • Strategy 1: Acid-Base Extraction. Before chromatography, consider an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The basic pyridine product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) and extracting with an organic solvent should provide a purer sample of your product.

  • Strategy 2: Modifying the Chromatography Mobile Phase. To reduce tailing on silica gel, you can add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine or ammonia in methanol is effective.

  • Strategy 3: Distillation. If your product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for purification on a larger scale.[5]

  • Strategy 4: Crystallization. If the product is a solid, recrystallization from an appropriate solvent system is a powerful purification technique. You may need to screen several solvents to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A1: Based on analogous syntheses, a Grignard reaction is a highly plausible and adaptable route.[4] A likely starting material would be a derivative of 4-chloronicotinic acid. A particularly effective approach involves the conversion of 4-chloronicotinic acid to its lithium salt, followed by reaction with a methyl Grignard reagent, such as methylmagnesium bromide.[4] This method avoids the use of more reactive and potentially problematic acyl chlorides.

Q2: Can I use a Friedel-Crafts acylation to synthesize this molecule?

A2: While Friedel-Crafts acylation is a standard method for producing aryl ketones, it is generally not efficient for pyridine rings. The nitrogen atom in the pyridine ring acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. This often leads to low yields or no reaction.

Q3: What are the key safety precautions I should take when running this synthesis?

A3: Safety is paramount in any chemical synthesis. For this reaction, pay close attention to the following:

  • Grignard Reagents: These are highly reactive and can be pyrophoric (ignite spontaneously in air), especially in concentrated forms. Always handle them under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Anhydrous Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.[6]

  • Quenching: The quenching of a Grignard reaction with water or acid is highly exothermic. Perform this step slowly and with adequate cooling in an ice bath.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any significant byproducts. Visualizing the spots under a UV lamp will allow you to track the consumption of the starting material and the formation of the product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be employed on quenched aliquots of the reaction mixture.

Experimental Protocols

The following is a generalized protocol based on the synthesis of analogous compounds. Optimization will likely be necessary for your specific laboratory conditions.

Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • 4-Chloronicotinic acid

  • Lithium hydroxide monohydrate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Formation of Lithium 4-Chloronicotinate:

    • In a round-bottom flask, dissolve 4-chloronicotinic acid in water.

    • Add one equivalent of lithium hydroxide monohydrate and stir at room temperature until a clear solution is obtained.

    • Remove the water under reduced pressure and dry the resulting lithium salt thoroughly under high vacuum.

  • Grignard Reaction:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the dried lithium 4-chloronicotinate.

    • Add anhydrous THF via syringe to suspend the salt.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add 1.2 equivalents of methylmagnesium bromide solution from the dropping funnel, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Data Presentation

Table 1: Troubleshooting Common Issues in the Synthesis of this compound

Problem Potential Cause Recommended Solution
Low or no product formationInactive Grignard reagent (moisture)Use oven-dried glassware and anhydrous solvents.
Low reactivity of electrophileConsider converting the carboxylic acid to a more reactive derivative (e.g., Weinreb amide).
Formation of dimeric byproductsHigh reaction temperature or concentrationMaintain low temperature and add reagents slowly.
Product co-elutes with impuritiesBasicity of the pyridine productUse an acid-base extraction before chromatography or add a basic modifier to the eluent.
Reaction stallsInsufficient Grignard reagentEnsure accurate titration of the Grignard reagent before use.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_0 Preparation of Starting Material cluster_1 Grignard Reaction cluster_2 Work-up and Purification start 4-Chloronicotinic Acid lithiation React with LiOH start->lithiation salt Lithium 4-Chloronicotinate (Dried) lithiation->salt reaction Addition Reaction in Anhydrous THF (0°C to RT) salt->reaction grignard_reagent Methylmagnesium Bromide grignard_reagent->reaction quench Quench with 1 M HCl reaction->quench extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: A step-by-step workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree

G start Low Yield of Product check_moisture Check for Moisture Contamination? start->check_moisture check_reagent Grignard Reagent Active? check_moisture->check_reagent No dry_glassware Rigorously Dry Glassware & Solvents check_moisture->dry_glassware Yes check_side_reactions Evidence of Side Reactions? check_reagent->check_side_reactions Yes activate_mg Activate Mg with Iodine/1,2-Dibromoethane check_reagent->activate_mg No optimize_temp Lower Reaction Temperature & Slow Addition check_side_reactions->optimize_temp Yes change_electrophile Use a Less Reactive Electrophile Derivative check_side_reactions->change_electrophile If enolization is suspected

Caption: A decision tree for troubleshooting low product yield.

References

  • REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
  • First Regioselective C‐2 Lithiation of 3‐ and 4‐Chloropyridines. ResearchGate.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health.
  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. National Institutes of Health.
  • Grignard Reagents. Purdue University.
  • Side Reactions in a Grignard Synthesis. ResearchGate.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES.
  • CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine. Google Patents.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
  • CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents.
  • the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives.
  • Grignard Reaction. Organic Chemistry Portal.
  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY.
  • Grignard reaction. Wikipedia.
  • 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • US7067673B2 - Process and catalyst for the preparation of acetylpyridines. Google Patents.
  • CAS 116922-73-7 | this compound. Alchem.Pharmtech.
  • 3-Bromo-4-chloropyridine. Amerigo Scientific.
  • Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • CN109503469B - Preparation method of 2-acetylpyridine. Google Patents.
  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI.
  • Can anybody suggest a method of synthesis of 4-Chloropyridine?. ResearchGate.

Sources

How to avoid byproduct formation with 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(4-Chloropyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical field experience to help you anticipate and troubleshoot common issues, thereby minimizing byproduct formation and maximizing the yield and purity of your desired products.

Introduction to the Reactivity of this compound

This compound is a valuable intermediate in medicinal chemistry due to its dual reactivity. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the C4 position, a site made more electrophilic by the electron-withdrawing nature of the pyridine nitrogen and the adjacent acetyl group. This makes it an excellent substrate for cross-coupling reactions. However, the molecule also possesses an enolizable acetyl group, which can participate in various side reactions, particularly under basic conditions. Understanding this reactivity profile is key to successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common challenges encountered when using this compound in common synthetic transformations.

FAQ 1: Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing significant amounts of a major byproduct with a lower molecular weight than my expected product. What is happening and how can I prevent it?

Answer:

The most likely culprit is hydrodehalogenation (or protodehalogenation) of your starting material. In this side reaction, the chlorine atom is replaced by a hydrogen atom, leading to the formation of 3-acetylpyridine. This process is also catalyzed by the palladium complex in your reaction.

Causality:

  • Hydride Source: Trace amounts of water, alcohols (if used as a co-solvent), or even the base itself can act as a hydride source.

  • Catalyst Activity: Highly active palladium catalysts, especially those that are not efficiently consumed in the main catalytic cycle, can promote this undesired reaction.[1][2]

1. Rigorous Control of Reaction Atmosphere:

  • Problem: Oxygen can lead to the oxidative degradation of phosphine ligands and the formation of palladium black, which can alter catalytic activity and promote side reactions.

  • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. A common method is to bubble argon through the solvent for 20-30 minutes or to use several freeze-pump-thaw cycles.

2. Choice of Base and Solvent:

  • Problem: The choice of base and solvent can influence the rate of both the desired coupling and the undesired hydrodehalogenation. Bases like hydroxides in aqueous media can be a direct source of protons.

  • Solution: Anhydrous conditions are often preferable. Consider using bases like K3PO4 or Cs2CO3 in anhydrous solvents such as 1,4-dioxane or toluene.[3]

3. Catalyst and Ligand Selection:

  • Problem: The catalyst system's stability and activity are paramount.

  • Solution: Use a well-defined, air-stable palladium pre-catalyst. The choice of ligand is also critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium center and favor the desired cross-coupling pathway over hydrodehalogenation.[4]

4. Boronic Acid Quality and Stoichiometry:

  • Problem: Boronic acids can undergo homocoupling, another common byproduct. They can also undergo protodeboronation, which removes the boron moiety and can contribute to an inefficient reaction, leaving the catalyst to engage in side reactions.[5]

  • Solution: Use high-purity boronic acid. A slight excess (1.1-1.5 equivalents) is standard, but a large excess should be avoided as it can lead to more homocoupling.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Degas Solvents (Dioxane/Toluene) AddReagents Add Starting Material, Boronic Acid, Base (K3PO4), Solvent Prep1->AddReagents Prep2 Dry Glassware Under Vacuum Prep2->AddReagents Prep3 Weigh Reagents Under Inert Gas Prep3->AddReagents AddCat Add Pd Catalyst & Ligand AddReagents->AddCat Heat Heat to 80-100 °C AddCat->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Workup (e.g., EtOAc/Water) Filter->Extract Purify Column Chromatography Extract->Purify

Caption: Optimized workflow for Suzuki-Miyaura coupling.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling

ParameterProblematic ConditionOptimized ConditionRationale
Atmosphere AirInert (Argon/N2)Prevents catalyst degradation and side reactions.
Base NaOH (aq)K3PO4 (anhydrous)Reduces water content, minimizing hydrodehalogenation.
Solvent Ethanol/WaterAnhydrous DioxaneMinimizes protic sources that can lead to side reactions.
Catalyst Loading > 5 mol%1-3 mol%High loading can increase byproduct formation.
FAQ 2: Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with a secondary amine and this compound. My reaction is sluggish, and I'm recovering a lot of starting material along with the hydrodehalogenated byproduct (3-acetylpyridine). How can I improve this?

Answer:

This is a common issue in Buchwald-Hartwig aminations, especially with less reactive aryl chlorides. The challenges are twofold: the C-Cl bond is less reactive than C-Br or C-I, and the hydrodehalogenation side reaction competes with the desired C-N bond formation.[4][6][7]

Causality:

  • Catalyst Inhibition: The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Inefficient Oxidative Addition: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step. If this is slow, side reactions have more time to occur.

  • Base Strength: The choice of base is critical. It must be strong enough to deprotonate the amine-palladium complex but not so harsh that it promotes decomposition or other side reactions.

1. Ligand Selection is Key:

  • Problem: Standard phosphine ligands like PPh3 are often not effective for coupling aryl chlorides.

  • Solution: Employ bulky, electron-rich "Buchwald-type" biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl phosphines (e.g., Josiphos).[4] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.

2. Choice of Base:

  • Problem: A base that is too weak will not facilitate the deprotonation step, while a very strong base might lead to other issues.

  • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is effective in these reactions. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K3PO4).[8]

3. Temperature and Reaction Time:

  • Problem: Insufficient thermal energy can lead to a slow reaction.

  • Solution: These reactions often require elevated temperatures (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can increase byproduct formation.

Buchwald_Troubleshooting Start Low Yield / High SM Recovery CheckLigand Is the ligand a bulky, electron-rich phosphine? (e.g., XPhos, SPhos) Start->CheckLigand ChangeLigand Switch to a more appropriate ligand. CheckLigand->ChangeLigand No CheckBase Is the base strong enough? (e.g., NaOtBu) CheckLigand->CheckBase Yes ChangeLigand->Start ChangeBase Use a stronger, non-nucleophilic base like NaOtBu. CheckBase->ChangeBase No CheckTemp Is the temperature high enough? (80-110 °C) CheckBase->CheckTemp Yes ChangeBase->Start IncreaseTemp Increase reaction temperature. CheckTemp->IncreaseTemp No Success Improved Yield CheckTemp->Success Yes IncreaseTemp->Start

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

FAQ 3: Byproducts from the Acetyl Group

Question: In a base-catalyzed reaction, I'm seeing a complex mixture of higher molecular weight byproducts instead of my desired product. What could be causing this?

Answer:

The acetyl group on your starting material has an acidic α-proton. In the presence of a sufficiently strong base, this can be deprotonated to form an enolate. This enolate can then act as a nucleophile, potentially leading to self-condensation or reaction with other electrophiles in your mixture. This is known as an aldol condensation reaction.[9][10]

Causality:

  • Strong Base: Bases like NaOtBu, LDA, or even hydroxides can deprotonate the methyl group of the acetyl moiety.

  • Temperature: Higher temperatures can promote the dehydration step of the aldol condensation, leading to the formation of an α,β-unsaturated ketone byproduct.[10]

1. Use a Weaker, Non-Nucleophilic Base:

  • Problem: Strong alkoxide bases promote enolate formation.

  • Solution: If your primary reaction allows, switch to a weaker inorganic base like K2CO3 or Cs2CO3. These are often sufficient for reactions like Suzuki coupling and are less likely to cause aldol-type side reactions.

2. Control the Temperature:

  • Problem: Heat accelerates most reactions, including side reactions.

  • Solution: Run your reaction at the lowest temperature that allows for a reasonable rate of formation of your desired product. If you suspect aldol condensation, try running the reaction at room temperature or even 0 °C if the primary reaction permits.

3. Order of Addition:

  • Problem: Adding a strong base to a solution of your starting material can lead to a high concentration of the enolate before your other reagents have a chance to react.

  • Solution: Consider adding the base slowly to the reaction mixture containing all other components. This keeps the instantaneous concentration of the enolate low.

Aldol_Pathway Start This compound Base_In Start->Base_In Enolate Enolate Intermediate Enolate->Start + Starting Material Aldol_Adduct Aldol Addition Product (β-hydroxy ketone) Enolate->Aldol_Adduct H2O_Out Aldol_Adduct->H2O_Out Final_Product Aldol Condensation Product (α,β-unsaturated ketone) Base_In->Enolate + Base - H⁺ H2O_Out->Final_Product Heat - H₂O

Caption: Potential pathway for aldol self-condensation.

Purification Strategies

Question: How can I effectively purify my desired product from the common byproducts like 3-acetylpyridine and homocoupled starting materials?

Answer:

Column chromatography on silica gel is the most effective method for separating these compounds due to their differing polarities.

Table 2: Typical Elution Order in Column Chromatography

CompoundStructureRelative PolarityElution Order (Normal Phase)
Homocoupled Boronic Acid Product Ar-ArLow1st (Least Polar)
Desired Coupled Product 4-Aryl-3-acetylpyridineIntermediate2nd
Hydrodehalogenated Byproduct 3-AcetylpyridineHigh3rd
Starting Material This compoundHigh4th (Most Polar)
  • Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it.

  • Monitoring: Use Thin Layer Chromatography (TLC) to identify the optimal solvent system and to track the separation during the column run.[8]

References

  • Gurovets, A. S., Sharf, V. Z., & Belen’kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 959-962. [Link]
  • Carl Roth GmbH + Co. KG. (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Sensation: Understanding the Chemical Properties of 3-Acetylpyridine. [Link]
  • Magritek. (n.d.).
  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
  • Chegg. (2024).
  • Sato, M., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]
  • Suzuki Coupling | Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. [Link]
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Ahrens, S., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 9(20), 5638-5643. [Link]
  • Wikipedia contributors. (2024).
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • El-Sayed, N. F., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from 2-acetylpyridine. Drug Design, Development and Therapy. [Link]
  • Manivel, P., et al. (2014). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. [Link]
  • ResearchGate. (n.d.). Addition of 4-(cyclohex-1-en-1-yl)
  • Organic Syntheses. (n.d.). A PALLADIUM-CATALYZED INTRAMOLECULAR DIRECT ARYLATION FOR THE SYNTHESIS OF α-CARBOLINE. [Link]
  • Piros, L., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(4-chloropyridin-3-yl)ethanone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical role of solvents in modulating the reactivity of this versatile building block. Our goal is to move beyond simple protocols and explain the causal relationships between solvent choice and experimental outcomes, empowering you to optimize your reactions and resolve common issues.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the reactivity of this compound.

Q1: What is the primary reaction mechanism for this compound, and why is its structure significant?

Answer:

The primary and most synthetically valuable reaction for this compound is a Nucleophilic Aromatic Substitution (SNA r) . This is not to be confused with the SN1 or SN2 reactions common in aliphatic chemistry.[1] The SNAr mechanism proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the chlorine. This is possible because the pyridine ring is inherently "electron-deficient" due to the electronegative nitrogen atom, which can withdraw electron density from the ring.[1]

  • Formation of a Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The specific structure of this compound is highly significant for two reasons:

  • Activation by the Pyridine Nitrogen: The nitrogen atom at position 1 acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack. It effectively stabilizes the negative charge in the Meisenheimer intermediate through resonance, particularly when the attack occurs at the 4-position (para).[2][3]

  • Influence of the Acetyl Group: The acetyl group at the 3-position (meta to the chlorine) also acts as an electron-withdrawing group, further deactivating the ring in terms of electron density and making it more susceptible to nucleophilic attack.

SNAr_Mechanism cluster_start Step 1: Addition cluster_intermediate Step 2: Intermediate Formation cluster_end Step 3: Elimination Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Cl⁻ Intermediate->Products Loss of Leaving Group Troubleshooting_Slow_Reaction Start Problem: Slow or No Reaction CheckSolvent What is the solvent class? Start->CheckSolvent Protic Polar Protic (e.g., EtOH, H₂O) CheckSolvent->Protic Protic Aprotic Polar Aprotic (e.g., DMF, DMSO) CheckSolvent->Aprotic Aprotic NonPolar Non-Polar (e.g., Toluene) CheckSolvent->NonPolar Non-Polar Solution1 High probability of nucleophile deactivation. ACTION: Switch to Polar Aprotic Solvent. Protic->Solution1 Solution2 Solvent is likely not the primary issue. ACTION: 1. Increase Temperature. 2. Check Nucleophile/Base Quality. Aprotic->Solution2 Solution3 Solvent cannot stabilize charged intermediate. ACTION: Switch to Polar Aprotic Solvent. NonPolar->Solution3

Caption: Troubleshooting flowchart for slow or incomplete reactions.

Q4: I'm observing significant side products and my yield of the desired product is low. Could the solvent and reaction conditions be the cause?

Answer:

Absolutely. The this compound molecule has two primary reactive sites: the C4-Cl bond (for SNAr) and the acetyl group's α-protons and carbonyl carbon. The solvent and base can dictate which site reacts.

  • Cause 1: Aldol-Type Side Reactions. The methyl protons of the acetyl group are acidic. In the presence of a strong base (often used to deprotonate a nucleophile or as the nucleophile itself), self-condensation or reaction with other carbonyls can occur. [4]Protic solvents can facilitate the proton transfer steps required for these side reactions.

  • Cause 2: Reaction with the Solvent (Solvolysis). If you are using a nucleophilic solvent, such as methanol with sodium methoxide, the solvent itself is the nucleophile. However, if you use a different nucleophile in a potentially reactive solvent (e.g., an amine in methanol at high temperature), you may see a mixture of products from both the intended nucleophile and the solvent.

  • Troubleshooting Steps & Validation:

    • Use a Non-Nucleophilic Solvent: Ensure your solvent is inert under the reaction conditions. DMSO and DMF are excellent choices as they are polar aprotic and generally non-nucleophilic. If you must use an alcohol, consider a bulkier one like t-butanol which is less nucleophilic.

    • Control the Base: If your nucleophile requires a separate base for deprotonation (e.g., an alcohol or thiol), use a non-nucleophilic, sterically hindered base like DBU or a weaker inorganic base like K₂CO₃ or Cs₂CO₃ instead of alkoxides. Perform the deprotonation at a low temperature before adding the chloropyridine substrate.

    • Monitor via TLC/LC-MS: A self-validating protocol involves monitoring the reaction from the start. Take aliquots every 30-60 minutes. If you see the formation of multiple new spots (by TLC) or masses (by LC-MS) that do not correspond to your product, side reactions are occurring, and conditions need to be re-evaluated immediately.

Section 3: Protocol Optimization & Best Practices

Q5: How do I select the optimal solvent system for my specific experiment?

Answer:

The optimal choice depends on the properties of your nucleophile and the required reaction temperature.

Nucleophile TypeRecommended SolventRationale & Key Considerations
Amines (e.g., Morpholine, Piperidine) DMSO, NMP, or DioxaneThese reactions are often tolerant of various polar solvents. DMSO is excellent for pushing sluggish reactions. For cleaner workups, a less polar solvent like Dioxane can be effective, though it may require higher temperatures. [5]
Alcohols / Phenols (ROH) DMF, DMSOA base (e.g., NaH, K₂CO₃) is required to form the more nucleophilic alkoxide/phenoxide. Polar aprotic solvents are essential to prevent solvation of this anionic nucleophile. Anhydrous conditions are critical as water will quench the base.
Thiols (RSH) DMF, AcetonitrileThiols are generally excellent nucleophiles. A milder base (e.g., K₂CO₃, Et₃N) is often sufficient to form the thiolate. DMF is a robust choice, while acetonitrile can be used for reactions that proceed at lower temperatures and simplifies solvent removal.
Fluoride (as KF, CsF) DMSO, SulfolaneAnhydrous polar aprotic solvents are mandatory. The fluoride anion is a poor nucleophile when hydrated. [6]Crown ethers (e.g., 18-crown-6 with KF) can be used to sequester the cation and further enhance fluoride's nucleophilicity.

Section 4: Model Experimental Protocol

This section provides a robust, self-validating protocol for a typical SNAr reaction.

Protocol: Synthesis of 1-(4-morpholinopyridin-3-yl)ethanone

Objective: To substitute the chlorine atom of this compound with morpholine using an optimized solvent system.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (e.g., 1.56 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).

  • Solvent & Reagent Addition: Add anhydrous DMSO (20 mL) to the flask. Stir the suspension for 5 minutes. Add morpholine (1.31 mL, 15 mmol) via syringe.

  • Reaction & In-Process Validation: Heat the reaction mixture to 100 °C.

    • Self-Validation Step: After 1 hour, carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against a co-spot of the starting material. Elute with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, single major product spot indicates the reaction is proceeding cleanly.

  • Monitoring: Continue monitoring the reaction by TLC every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 1-(4-morpholinopyridin-3-yl)ethanone.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Google Scholar.
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
  • Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.).
  • Synthesis and microbiological activity of new 4-chloropyridin-2-yl deriv
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. [Link]
  • Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. (n.d.). Filo. [Link]
  • Predicting site-selectivity for SNAr reactions using ground-state properties. (2022). Chemical Science. [Link]
  • SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress. [Link]
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimin
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. [Link]
  • Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. (1986). Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
  • A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. (n.d.).
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange. [Link]
  • Nucleophilic aromatic substitution of pyridine. (n.d.). Pearson+. [Link]
  • One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. (2013). Journal of Chemical Sciences. [Link]
  • 3-Acetyl-2-chloropyridine. (n.d.). PubChem. [Link]
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. [Link]
  • Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. (2023). YouTube. [Link]
  • Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. (n.d.).
  • 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic
  • Substrate scope of 3‐acetyl‐4‐chlorocoumarin. Reaction conditions. (n.d.).
  • Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. (n.d.). MDPI. [Link]
  • 1-[3-(4-Chlorophenyl)-6-methoxyindol-1-yl]ethanone. (n.d.). PubChem. [Link]
  • Aldol condensation of 3-acetylcoumarin derivatives and extraordinary side reactions. (2013).
  • 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. (n.d.).

Sources

Managing temperature control in 1-(4-Chloropyridin-3-YL)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Temperature Control in Friedel-Crafts Acylation

Welcome to the technical support center for the synthesis of 1-(4-Chloropyridin-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding temperature control during this critical synthesis. Precise temperature management is paramount for ensuring optimal yield, purity, and safety. This document is structured to address specific issues you may encounter during your experiments, providing not just procedural steps but also the underlying scientific rationale.

Introduction: The Criticality of Temperature in a Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting 4-chloropyridine with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The reaction is inherently exothermic, and improper temperature control can lead to a cascade of undesirable outcomes, including reduced yield, formation of impurities, and significant safety hazards.[3][4]

The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is less reactive than benzene in electrophilic aromatic substitutions.[5][6] This necessitates stringent control over reaction conditions to drive the acylation at the desired C-3 position while minimizing side reactions.

Frequently Asked Questions (FAQs)

Here we address common questions regarding temperature management during the synthesis of this compound.

Q1: My reaction is not proceeding to completion, resulting in a low yield. Could temperature be the issue?

A1: Yes, insufficient temperature can be a primary cause of low conversion. While the reaction is exothermic, an initial energy input is often required to overcome the activation energy, especially with a deactivated ring system like 4-chloropyridine.

  • Troubleshooting Steps:

    • Initial Temperature: Ensure your initial reaction temperature is appropriate. While the addition of reagents is often done at a low temperature (e.g., 0-5 °C) to control the initial exotherm, the reaction may need to be gently warmed to room temperature or slightly above to proceed at a reasonable rate.

    • Monitoring: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a modest increase in temperature (e.g., in 5-10 °C increments) may be necessary.

    • Catalyst Activity: Ensure your Lewis acid catalyst (AlCl₃) is fresh and anhydrous. Moisture can deactivate the catalyst, leading to a sluggish reaction that might be mistaken for a temperature issue.[7]

Q2: I'm observing the formation of multiple by-products in my final product mixture. How can temperature control help mitigate this?

A2: The formation of by-products is a classic sign of poor temperature control, specifically overheating. Elevated temperatures can lead to several side reactions.

  • Potential Side Reactions Due to High Temperatures:

    • Polysubstitution: Although less common in acylation compared to alkylation, excessive temperatures can promote the addition of more than one acetyl group.[1]

    • Rearrangement: While the acylium ion is generally stable, high temperatures can sometimes lead to undesired rearrangements or decomposition of starting materials and products.

    • Charring/Decomposition: Pyridine derivatives and the reaction intermediates can be sensitive to high temperatures, leading to decomposition and the formation of tar-like substances.

  • Troubleshooting and Prevention:

    • Controlled Reagent Addition: Add the acetyl chloride and aluminum chloride portion-wise or via a dropping funnel to a cooled solution of 4-chloropyridine. This allows for the dissipation of heat as it is generated.

    • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent low temperature during the addition of reagents.

    • Vigorous Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture and prevent localized hot spots.

Q3: The quenching step of my reaction is extremely vigorous and difficult to control. What is the role of temperature here and how can I perform this step safely?

A3: The quenching process is highly exothermic because it involves the reaction of excess aluminum chloride and the AlCl₃-ketone complex with water or acid.[8] Adding water directly to the reaction mixture can be extremely dangerous due to the rapid generation of heat and HCl gas.[1][4]

  • Safe Quenching Protocol:

    • Cooling: Before quenching, cool the reaction mixture thoroughly, typically to 0 °C or below, using an ice-salt bath.

    • Reverse Addition: The safest method is to slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[1][8] This provides a large heat sink to absorb the energy released.

    • Acidic Quench: An alternative is to quench with a cold, dilute acid solution (e.g., HCl).[9] This can help in breaking up the aluminum salts that may form.

    • Adequate Ventilation: Always perform the quenching in a well-ventilated fume hood due to the evolution of HCl gas.[3]

Troubleshooting Guide: Temperature-Related Issues and Solutions

This table provides a quick reference for troubleshooting common temperature-related problems during the synthesis.

Observed Issue Potential Cause (Temperature-Related) Recommended Solution
Low to No Product Formation Reaction temperature is too low, preventing the reaction from overcoming the activation energy.Gradually warm the reaction mixture to room temperature after the initial addition of reagents. Monitor progress via TLC/HPLC.
Formation of Dark, Tarry By-products Localized or bulk overheating, leading to decomposition of starting materials or product.Improve cooling efficiency and stirring. Add reagents more slowly to control the exotherm.
Multiple Spots on TLC (Impurity Formation) Reaction temperature is too high, promoting side reactions like polysubstitution.Maintain a lower reaction temperature throughout the addition and reaction period.
Violent, Uncontrolled Quenching Failure to adequately cool the reaction mixture before adding the quenching agent.Pre-cool the reaction vessel in an ice-salt bath. Pour the reaction mixture slowly onto crushed ice.
Inconsistent Yields Between Batches Poor temperature control and monitoring, leading to batch-to-batch variability.Use a temperature probe and a controlled cooling system (e.g., cryostat) for precise temperature management.

Experimental Protocol: Temperature-Controlled Synthesis

This protocol outlines the key steps with an emphasis on temperature management.

Materials:

  • 4-Chloropyridine

  • Acetyl Chloride

  • Aluminum Chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloropyridine in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: While maintaining the temperature at 0 °C, add anhydrous aluminum chloride portion-wise to the stirred solution.

  • Acylating Agent Addition: Add acetyl chloride dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.[7][10]

Visualizing the Workflow

The following diagram illustrates the critical temperature control points in the synthesis workflow.

Temperature_Control_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 4-Chloropyridine in anhydrous DCM B 2. Cool to 0°C A->B Initial Cooling C 3. Add AlCl₃ (Maintain 0°C) B->C Exothermic Addition D 4. Add Acetyl Chloride (Maintain < 5°C) C->D Controlled Exotherm E 5. Stir at 0°C, then warm to Room Temp D->E Reaction Progression F 6. Cool to 0°C E->F Pre-Quench Cooling G 7. Quench on Ice F->G Highly Exothermic H 8. Extraction & Washing G->H I 9. Drying & Concentration H->I J 10. Final Purification I->J

Caption: Key temperature control stages in the synthesis workflow.

Mechanism and Temperature Influence

The diagram below outlines the simplified reaction mechanism and highlights the temperature-sensitive step.

Reaction_Mechanism reagents Acetyl Chloride + AlCl₃ acylium Acylium Ion [CH₃CO]⁺ reagents->acylium Activation intermediate Sigma Complex (Intermediate) acylium->intermediate Electrophilic Attack (Temperature Sensitive) pyridine 4-Chloropyridine pyridine->intermediate product This compound intermediate->product Deprotonation

Caption: Simplified Friedel-Crafts acylation mechanism.

High temperatures during the electrophilic attack can provide enough energy for alternative, undesired reaction pathways, leading to impurity formation.

Conclusion

Mastering temperature control is not merely a procedural formality but a fundamental aspect of ensuring a successful, safe, and reproducible synthesis of this compound. By understanding the principles outlined in this guide and implementing the recommended troubleshooting steps, researchers can significantly improve their experimental outcomes.

References

  • Chem-Station Int. Ed. (2014). Friedel-Crafts Acylation.
  • Dr. Don Davies. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube.
  • Common Organic Chemistry. Friedel-Crafts - Acylation.
  • Friedel-Crafts Acylation.doc.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • International Labour Organization. ACETYL CHLORIDE.
  • Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?
  • Wikipedia. Friedel–Crafts reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. Pyridine.

Sources

Common impurities in commercial 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chloropyridin-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities that may be encountered during the use of this compound in experimental settings.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical for the success of subsequent reactions and the quality of the final product. This guide provides an in-depth analysis of potential impurities, their origins, and methods for their identification and mitigation.

Troubleshooting Guide: Common Impurity-Related Issues

This section addresses specific problems you might encounter, presented in a question-and-answer format.

Q1: I'm observing an unexpected peak in my HPLC analysis with a similar retention time to my starting material. What could it be?

This is a common issue that can arise from several sources. The most likely culprits are isomeric impurities, which are compounds with the same molecular formula and weight but different structural arrangements.

Potential Cause: Isomeric Impurities

During the synthesis of this compound, particularly through reactions like Friedel-Crafts acylation on a substituted pyridine ring, there's a possibility of forming other positional isomers. The acetyl group might be introduced at a different position on the pyridine ring, leading to isomers such as:

  • 1-(4-Chloropyridin-2-YL)ethanone: Acylation at the 2-position.

  • 1-(2-Chloropyridin-3-YL)ethanone: If the starting material contained isomeric impurities.

Troubleshooting Steps:

  • Confirm Structure with Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. Isomeric impurities will have the same mass-to-charge ratio (m/z) as the desired product.

  • Utilize High-Resolution NMR: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

  • Review Supplier's Certificate of Analysis (CoA): Check the CoA for any specified isomeric purity or mention of related substances.

Q2: My reaction is sluggish, and analysis of the starting material shows the presence of a less reactive species. What could be interfering?

The presence of unreacted starting materials or by-products from the synthesis of this compound can inhibit your reaction.

Potential Cause: Unreacted Starting Materials and Precursors

A likely synthetic route to this compound involves the reaction of a Grignard reagent derived from a chloropyridine with an acetylating agent.[1] Incomplete reaction or side reactions can lead to the presence of:

  • 4-Chloropyridine: A common precursor that might be carried through the synthesis. It is also known to be unstable and can react with itself.[2]

  • 4-Chloropyridine-3-carbonitrile: A potential starting material for the synthesis.[3] Incomplete hydrolysis or conversion would result in its presence as an impurity.

Troubleshooting Steps:

  • GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent technique for identifying volatile and semi-volatile impurities like residual starting materials.

  • Reference Standard Injection: If you suspect a specific starting material, inject a known standard of that compound into your HPLC or GC system to compare retention times.

  • Purification: If the level of these impurities is significant, consider purifying the starting material using techniques like column chromatography or recrystallization.

Q3: I've noticed a new impurity peak appearing in my aged stock of this compound. What could be causing this?

The appearance of new peaks over time suggests that the compound may be degrading.

Potential Cause: Degradation Products

Chloropyridine derivatives can be susceptible to hydrolysis and oxidation, especially with prolonged exposure to moisture and air.[4] Potential degradation products could include:

  • 1-(4-Hydroxypyridin-3-YL)ethanone: Formed by the hydrolysis of the chloro group.

  • Oxidative degradation products: The acetyl group can be susceptible to oxidation.[5]

Troubleshooting Steps:

  • Proper Storage: Store the compound in a tightly sealed container, in a cool, dark, and dry place to minimize exposure to moisture and light. Consider storage under an inert atmosphere (e.g., argon or nitrogen).

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can help identify degradation products by their molecular weights.

  • Re-purification: If degradation is significant, the material may need to be re-purified before use.

Frequently Asked Questions (FAQs)

  • What is the typical purity of commercial this compound?

    • Commercial grades typically have a purity of 97% or higher. However, the nature and percentage of the remaining impurities can vary between suppliers and batches. Always refer to the supplier's Certificate of Analysis for batch-specific purity information.

  • What analytical techniques are best for assessing the purity of this compound?

    • A combination of techniques is recommended for a comprehensive purity assessment:

      • HPLC with UV and MS detection: For quantifying the main component and detecting non-volatile impurities.

      • GC-MS: For identifying volatile and semi-volatile impurities, including residual solvents and starting materials.

      • NMR (1H and 13C): For structural confirmation and identification of isomeric impurities.

      • Karl Fischer Titration: For determining water content, which can be critical for preventing hydrolysis.

  • How can I remove common impurities?

    • Recrystallization: This is an effective method for removing many impurities if a suitable solvent system can be found.

    • Column Chromatography: Silica gel chromatography can be used to separate the desired product from more or less polar impurities.

    • Activated Carbon Treatment: This can be used to remove colored impurities and some organic by-products.

Visualizing Impurity Profiles

The following diagram illustrates a logical workflow for identifying unknown impurities in your sample of this compound.

Impurity_Identification_Workflow start Unexpected Peak in Analysis hplc_ms HPLC-MS Analysis start->hplc_ms gc_ms GC-MS Analysis start->gc_ms same_mw Same m/z as Product? hplc_ms->same_mw volatile Volatile/Semi-volatile? gc_ms->volatile nmr NMR Spectroscopy (1H, 13C) structure_confirm Structural Elucidation nmr->structure_confirm same_mw->nmr Yes unknown Unknown Impurity same_mw->unknown No starting_material Likely Starting Material/By-product volatile->starting_material Yes degradation Likely Degradation Product volatile->degradation Possible isomeric Likely Isomeric Impurity structure_confirm->isomeric unknown->degradation

Caption: Workflow for impurity identification.

Summary of Potential Impurities

Impurity Class Potential Compounds Origin Recommended Analytical Technique
Isomeric Impurities 1-(4-Chloropyridin-2-YL)ethanone, 1-(2-Chloropyridin-3-YL)ethanoneSynthesis (Side Reaction)HPLC-MS, NMR
Starting Materials 4-Chloropyridine, 4-Chloropyridine-3-carbonitrileSynthesis (Incomplete Reaction)GC-MS, HPLC
Degradation Products 1-(4-Hydroxypyridin-3-YL)ethanone, Oxidized SpeciesStorage (Hydrolysis, Oxidation)LC-MS
Residual Solvents Toluene, THF, Diethyl Ether, etc.Synthesis (Workup/Purification)GC-MS (Headspace)

Experimental Protocol: HPLC Method for Purity Assessment

This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required.

Objective: To determine the purity of this compound and detect potential impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

    • Identify and quantify any impurity peaks relative to the main peak.

References

  • ResearchGate. (2025).
  • ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?[Link]
  • PubMed. (2012).
  • PubChem. (n.d.). 4-Chloronicotinonitrile. [Link]
  • PubMed Central. (2009). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. [Link]

Sources

Technical Support Center: Navigating Debromination in Reactions with 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chloropyridin-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate a common and often frustrating side reaction: debromination (or more accurately, dechlorination) during cross-coupling reactions. Our goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Here, we address the most pressing questions our users encounter when working with this compound and related substrates.

Q1: I'm observing a significant amount of 1-(pyridin-3-yl)ethanone as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this?

A1: The formation of 1-(pyridin-3-yl)ethanone is a classic case of hydrodechlorination, a reductive side reaction where the chlorine atom on your starting material is replaced by a hydrogen atom. This is one of the most common side reactions when working with electron-deficient N-heterocyclic halides.[1][2] The primary culprit is the in-situ formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1][3] This highly reactive species can then undergo reductive elimination with the coordinated this compound intermediate, leading to the undesired dechlorinated product instead of the intended cross-coupled product.

Q2: How is the palladium-hydride species being formed in my reaction?

A2: Palladium-hydride species can be generated through several pathways. Common sources include:

  • The Base: Strong bases, particularly those with available β-hydrogens, can react with the palladium catalyst to form Pd-H.[4]

  • The Solvent: Protic solvents like alcohols or even trace amounts of water can serve as a hydrogen source for the formation of Pd-H.[1]

  • Impurities: Certain impurities in your reagents or solvents can also act as hydrogen donors.

Q3: Why is this compound particularly susceptible to dechlorination?

A3: There are two main reasons for the heightened susceptibility of this substrate:

  • Electronic Effects: The pyridine ring is electron-deficient, which makes it more reactive towards certain palladium-catalyzed processes, including the undesired dechlorination.[1]

  • The "Pyridyl Problem": The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This can sometimes inhibit or slow down the desired catalytic cycle, giving more opportunity for side reactions like dechlorination to occur.[2]

Q4: Can the choice of phosphine ligand really make a difference in preventing dechlorination?

A4: Absolutely. The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands are often effective at preventing hydrodechlorination.[1][5] These ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, making them kinetically more favorable than the competing dechlorination pathway.[6]

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Dechlorination

If you are encountering significant dechlorination, follow this systematic troubleshooting workflow. The key is to methodically adjust one parameter at a time to isolate the root cause.

Step 1: Re-evaluate Your Base

The base is often the first and most effective parameter to adjust.

Problem: High levels of dechlorinated byproduct observed with strong bases like sodium tert-butoxide (NaOtBu).

Solution: Switch to a milder, non-nucleophilic inorganic base.

Base TypeRecommended BasesRationale
Carbonates K₂CO₃, Cs₂CO₃Milder bases that are less likely to generate Pd-H species.[1][3]
Phosphates K₃PO₄Often provides a good balance of reactivity and suppression of side reactions.[1][3]

Experimental Protocol: Base Screening

  • Set up three parallel reactions under an inert atmosphere (Argon or Nitrogen).

  • To each reaction vessel, add this compound (1.0 equiv.), your boronic acid coupling partner (1.2 equiv.), and the palladium catalyst/ligand system.

  • To the first vessel, add K₂CO₃ (2.0 equiv.). To the second, add Cs₂CO₃ (2.0 equiv.). To the third, add K₃PO₄ (2.0 equiv.).

  • Add your degassed, anhydrous aprotic solvent (e.g., dioxane or toluene).

  • Run the reactions at the same temperature and monitor by LC-MS to compare the ratio of desired product to the dechlorinated byproduct.

Step 2: Optimize Your Solvent System

If changing the base is not sufficient, your solvent may be the source of the problem.

Problem: Dechlorination persists even with a milder base.

Solution: Ensure your solvent is anhydrous and aprotic.

SolventRecommendationRationale
Toluene Highly RecommendedA non-polar, aprotic solvent that often minimizes dechlorination.[7]
Dioxane, THF RecommendedCommon aprotic solvents for cross-coupling.[1]
DMF, Alcohols, Water Avoid or MinimizeThese solvents can act as hydrogen donors, promoting the formation of Pd-H species.[1][7]

Experimental Protocol: Solvent Screening

  • Following the protocol for base screening, use your best-performing base from Step 1.

  • Set up two parallel reactions.

  • In the first, use anhydrous toluene as the solvent. In the second, use anhydrous dioxane.

  • Ensure both solvents are thoroughly degassed to remove oxygen.

  • Compare the reaction outcomes via LC-MS.

Step 3: Ligand Selection

The right ligand can accelerate the desired reaction, outcompeting the dechlorination pathway.

Problem: Dechlorination is still a significant issue.

Solution: Switch to a bulkier, more electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.

Ligand ClassRecommended LigandsRationale
Buchwald Biarylphosphines SPhos, XPhosThese bulky and electron-donating ligands are known to be effective for challenging substrates and can suppress dechlorination.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesThese are strong sigma-donating ligands that can form very stable and active palladium complexes, often outperforming phosphine ligands.[5]

Experimental Protocol: Ligand Screening

  • Using the optimized base and solvent from the previous steps, set up parallel reactions.

  • In one reaction, use a standard ligand like PPh₃ (if you were previously).

  • In subsequent reactions, try SPhos, XPhos, or an NHC ligand like IPr.

  • Maintain a consistent Pd:Ligand ratio (typically 1:2 for monodentate ligands).

  • Monitor the reactions to identify the ligand that provides the best selectivity for the desired product.

Step 4: Temperature Adjustment

Problem: Some dechlorination persists even after optimizing the base, solvent, and ligand.

Solution: Lower the reaction temperature.

Rationale: The activation energy for the desired cross-coupling and the undesired dechlorination may be different. Lowering the temperature can sometimes disfavor the side reaction.[3]

Experimental Protocol: Temperature Optimization

  • Using your fully optimized system (base, solvent, ligand), run the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C).

  • Monitor the reaction over a longer period to see if the selectivity improves, even if the reaction rate is slower.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression for troubleshooting dechlorination issues.

G cluster_0 Troubleshooting Workflow Start Start: Dechlorination Observed Base Step 1: Change to Milder Base (K₃PO₄ or Cs₂CO₃) Start->Base Check1 Problem Solved? Base->Check1 Solvent Step 2: Switch to Anhydrous Aprotic Solvent (Toluene or Dioxane) Check1->Solvent No End_Success Success: Optimized Conditions Check1->End_Success Yes Check2 Problem Solved? Solvent->Check2 Ligand Step 3: Use Bulky, Electron-Rich Ligand (SPhos, XPhos, or NHC) Check2->Ligand No Check2->End_Success Yes Check3 Problem Solved? Ligand->Check3 Temp Step 4: Lower Reaction Temperature Check3->Temp No Check3->End_Success Yes Check4 Problem Solved? Temp->Check4 Check4->End_Success Yes End_Consult Consult Further (Advanced Diagnostics) Check4->End_Consult No

Caption: A stepwise decision-making workflow for troubleshooting dechlorination.

The Competing Catalytic Cycles

Understanding the mechanistic dichotomy is key to rational troubleshooting. The desired productive cycle must be favored over the parasitic dechlorination cycle.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L)₂ OxAdd->PdII Transmetal Transmetalation (R-B(OR)₂) PdII->Transmetal R-B(OR)₂ PdH H-Pd(II)-Cl(L)₂ PdII->PdH H Source PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Desired Product (Ar-R) RedElim->Product PdH_Formation Pd-H Formation (from Base/Solvent) PdH_Formation->PdH RedElim_Dechlor Reductive Elimination PdH->RedElim_Dechlor RedElim_Dechlor->Pd0 Regeneration Byproduct Dechlorinated Byproduct (Ar-H) RedElim_Dechlor->Byproduct

Caption: Competing catalytic cycles: Suzuki coupling vs. hydrodechlorination.

By implementing these structured troubleshooting steps, you can effectively diagnose and suppress the undesired dechlorination of this compound, leading to higher yields and purer products in your synthetic endeavors.

References

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2025).
  • How to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). BenchChem.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2012). Journal of the American Chemical Society.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2012). Journal of the American Chemical Society.
  • Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. (n.d.). BenchChem.
  • Significant dehalogenation in stille coupling. (2019). Reddit.
  • Preventing debromination in reactions with 2-Bromo-4-iodopyridine. (n.d.). BenchChem.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Journal of Organic Chemistry, 69(9), 3173-3180.
  • Phosphine Ligands. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Phosphine Ligands. (n.d.). Alfa Chemistry.

Sources

Technical Support Center: Navigating the Scale-Up of 1-(4-Chloropyridin-3-YL)ethanone Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(4-Chloropyridin-3-YL)ethanone is a critical ketone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structure, featuring an electron-deficient pyridine ring substituted with both a chloro and an acetyl group, presents specific and often complex challenges during process development and scale-up. This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered issues in the synthesis of this key building block. We will move beyond simple procedural steps to explore the underlying chemical principles governing the success—or failure—of this synthesis on a larger scale.

Section 1: Core Synthetic Strategies and Their Scale-Up Implications

The synthesis of this compound is not as straightforward as a typical aromatic ketone synthesis due to the electronic properties of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution, making classic Friedel-Crafts reactions challenging[1]. Consequently, organometallic pathways are often the preferred, albeit more demanding, routes for industrial production.

Route A: Modified Friedel-Crafts Acylation

This approach involves the direct acylation of 4-chloropyridine. Due to the deactivated nature of the substrate, this reaction requires harsh conditions and a significant excess of a strong Lewis acid catalyst (e.g., AlCl₃). The pyridine nitrogen can complex with the Lewis acid, further impeding the reaction[1].

Route B: Organometallic Addition (e.g., Grignard Reaction)

A more common and often higher-yielding approach involves the reaction of an organometallic reagent with a suitable electrophile at the 3-position of the 4-chloropyridine ring. A typical example is the addition of a methyl Grignard reagent (CH₃MgBr) to 4-chloro-3-cyanopyridine or a 4-chloronicotinic acid derivative.[2] While effective, this route introduces the complexities of handling highly reactive, air- and moisture-sensitive reagents, which is a major consideration for scale-up.[3][4]

Diagram 1: Synthetic Route Decision Tree This diagram outlines the key considerations when choosing a synthetic pathway for scaling up production.

Synthetic_Route_Decision_Tree start Goal: Scale-up of this compound q1 Are you equipped to handle large-scale, highly exothermic, air/moisture-sensitive reactions? start->q1 route_b Pursue Organometallic Route (e.g., Grignard Synthesis) q1->route_b  Yes route_a Consider Modified Friedel-Crafts (Proceed with caution) q1->route_a No   q1_yes_details Advantages: Higher selectivity & yield likely. Avoids harsh acidic conditions. route_b->q1_yes_details q1_no_details Challenges: Low yield, excess catalyst needed, potential for side reactions. route_a->q1_no_details

Caption: Decision tree for selecting a synthetic route.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems encountered during the synthesis and scale-up process in a practical Q&A format.

Category 1: Low Yield and Poor Reaction Conversion

Q1: My Grignard reaction with 4-chloro-3-cyanopyridine fails to initiate or proceeds very sluggishly. What are the likely causes?

A1: This is a classic issue in Grignard reactions, especially during scale-up.[3] The root causes are almost always related to the deactivation of the magnesium surface or the presence of inhibitors.

  • Causality: The reaction is heterogeneous and begins on the surface of the magnesium turnings. Any oxide layer or impurity coating will prevent the reaction from starting. Furthermore, water or protic solvents will instantly quench the Grignard reagent as it forms.

  • Troubleshooting Protocol:

    • Magnesium Activation: Ensure the magnesium turnings are fresh and dry. On a larger scale, mechanical stirring alone may not be sufficient to break the passivating oxide layer. Consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. The disappearance of the iodine's color or the evolution of gas indicates successful activation.

    • Solvent and Reagent Purity: Use anhydrous solvents exclusively. Tetrahydrofuran (THF) is a common solvent but must be tested for peroxides, which can be hazardous and inhibit the reaction. Ensure the 4-chloro-3-cyanopyridine is completely dry.

    • Initiation Temperature: While the bulk reaction is exothermic, gentle heating may be required to initiate it. Once initiated, immediate and robust cooling is necessary to control the reaction rate.[3]

Q2: I'm attempting a Friedel-Crafts acylation of 4-chloropyridine, but my yield is extremely low (<10%), and I recover mostly starting material. Why is this happening?

A2: This is expected behavior for this specific substrate. The pyridine ring is strongly deactivated by the electron-withdrawing effect of the nitrogen atom. This deactivation is compounded by the fact that the nitrogen's lone pair will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), effectively poisoning it.[1]

  • Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution. The deactivated pyridine ring is a very poor nucleophile, making the initial attack on the acylium ion intermediate extremely slow.

  • Mitigation Strategies:

    • Stoichiometry of Catalyst: You will need to use a significant excess of the Lewis acid—often 2.5 to 3.0 equivalents or more. The first equivalent is consumed by complexation with the pyridine nitrogen, and the additional amount is required for the catalytic cycle.

    • Reaction Conditions: This reaction will likely require elevated temperatures to proceed. However, high temperatures can also lead to decomposition and the formation of tar-like byproducts. Careful optimization is critical.

    • Alternative Catalysts: While AlCl₃ is common, exploring other Lewis acids like FeCl₃ or using a Brønsted acid promoter might offer some advantages, although success is not guaranteed.[5]

Category 2: Impurity Profile and Purification Challenges

Q3: My crude product from the Grignard route contains a significant amount of a tertiary alcohol impurity. What is this and how can I prevent it?

A3: This impurity is almost certainly the product of a double addition of the methyl Grignard reagent to the newly formed ketone.

  • Causality: The ketone product is also an electrophile. If the methyl Grignard reagent is present in excess or if local concentrations are high (e.g., during rapid addition), it can react with the desired ketone product to form a tertiary alcohol after acidic workup.

  • Prevention on Scale-Up:

    • Reverse Addition: Instead of adding the Grignard reagent to the cyanopyridine substrate, add the substrate solution slowly to the Grignard reagent. This ensures that the Grignard reagent is never in large excess relative to the electrophile.

    • Strict Temperature Control: Keep the reaction temperature low (e.g., 0°C to -10°C) during the addition. Lower temperatures decrease the rate of the secondary addition more than the desired primary addition.

    • Use of Additives: The use of additives like lithium chloride (LiCl) can form a more reactive "turbo-Grignard" reagent (i-Pr₂NMgCl·LiCl), which can sometimes improve selectivity and allow for lower reaction temperatures.[6]

Q4: How can I effectively purify the final this compound product on a multi-kilogram scale? Column chromatography is not feasible.

A4: Large-scale purification requires moving away from chromatography towards more scalable techniques like distillation and crystallization.

  • Recommended Purification Workflow:

    • Acid/Base Workup: After quenching the reaction, perform an aqueous workup. The basic nature of the pyridine ring allows for selective extraction. You can wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted pyridine-containing starting materials. The product itself, being a ketone, is less basic and will largely remain in the organic phase, though some losses to the aqueous phase are possible. Careful pH control is key.

    • Vacuum Distillation: The product has a relatively high boiling point, making vacuum distillation the primary method for purification. This will effectively remove non-volatile impurities and residual solvents.[7]

    • Recrystallization: If distillation does not provide sufficient purity, recrystallization is the next logical step. A solvent screen should be performed at the lab scale to identify a suitable solvent system (e.g., isopropanol/water, heptane/ethyl acetate) that provides good recovery and impurity rejection.

Table 1: Common Impurities and Mitigation Strategies

Impurity NameLikely SourceMitigation/Removal Strategy
4-ChloropyridineIncomplete reaction (Friedel-Crafts)Use excess acylating agent; Purify via vacuum distillation.
4-Chloro-3-cyanopyridineIncomplete reaction (Grignard)Ensure Grignard reagent is active and in slight excess; Remove via acid wash during workup.
2-(4-chloropyridin-3-yl)propan-2-olDouble addition of Grignard reagentEmploy reverse addition; Maintain low reaction temperatures (-10°C to 0°C); Purify via distillation.
Isomeric AcetylchloropyridinesNon-selective acylationOptimize reaction conditions (temperature, catalyst) for regioselectivity; Separation by fractional distillation or crystallization may be possible but is challenging.
Residual Solvents (THF, Toluene)Trapped during workup/isolationDry thoroughly under vacuum; Final removal achieved during vacuum distillation.[8]
Category 3: Scale-Up and Safety Concerns

Q5: The Grignard formation is highly exothermic. How do we manage the thermal risk in a 500L reactor?

A5: This is the most critical safety and process control challenge for this route. A thermal runaway can have catastrophic consequences.[3]

  • Causality: The formation of the Grignard reagent and its subsequent reaction with the electrophile are both highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal much less efficient than in a lab flask.

  • Scale-Up Control Strategy:

    • Semi-Batch Operation: Do not add all reagents at once. The Grignard reagent should be prepared first. Then, the electrophile (4-chloro-3-cyanopyridine solution) should be added slowly and controllably via a dosing pump.

    • Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction, the maximum temperature of synthesis reaction (MTSR), and the potential for thermal accumulation. This data is essential for safe process design.

    • Robust Cooling: The reactor must have a high-performance cooling jacket and an emergency quenching system. The addition rate of the electrophile must be directly tied to the reactor's temperature. If the temperature exceeds a set limit, the addition must automatically stop.

    • Quenching Protocol: The final quench of the reaction (typically with aqueous ammonium chloride or dilute acid) is also highly exothermic. The quench solution should be pre-cooled, and the reaction mixture should be added slowly to the quench solution (i.e., reverse quench) with vigorous stirring and cooling.

Diagram 2: Troubleshooting Workflow for Grignard Reaction Scale-Up This diagram provides a logical flow for diagnosing and solving common issues during the scale-up of the Grignard synthesis.

Caption: A logical workflow for troubleshooting Grignard reactions at scale.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Echemi. (n.d.). Buy this compound from JHECHEM CO LTD.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • ResearchGate. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • AK Scientific, Inc. (n.d.). 1-(2-Amino-5-chloropyridin-3-YL)ethanone Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions.
  • National Center for Biotechnology Information. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.
  • SpringerLink. (2015). Organometallic Reactions in Process Research, Development and Production.
  • Echemi. (n.d.). 2-Bromo-1-(2-chloropyridin-4-yl)ethanone Safety Data Sheets.
  • Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
  • Benchchem. (2025). Managing side product formation in 3-acetylpyridine synthesis.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.

Sources

Overcoming poor regioselectivity in 1-(4-Chloropyridin-3-YL)ethanone functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 1-(4-chloropyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The Challenge: Understanding the Regioselectivity Puzzle

The this compound core presents a significant regioselectivity challenge due to the competing electronic and steric influences of its substituents. The pyridine nitrogen acts as an electron sink, making the ring electron-deficient and influencing the acidity of its C-H bonds.[1][2] The chloro and acetyl groups further modulate this reactivity, creating a nuanced landscape for functionalization.

  • C2-Position: Highly activated due to both the inductive effect of the adjacent nitrogen and its ability to act as a directing metalation group (DMG) via the acetyl group. It is, however, sterically hindered.

  • C5-Position: Electronically deactivated and generally the most difficult position to functionalize directly.

  • C6-Position: Activated by the ring nitrogen but less sterically hindered than the C2 position.

This guide will address common issues encountered when attempting to selectively functionalize these positions.

Troubleshooting Guide & Core Concepts

This section is formatted as a series of questions you might encounter during your experimental work, followed by in-depth answers and actionable advice.

Question 1: My C-H arylation reaction is giving me a mixture of C2 and C6 products. How can I achieve selectivity for the C2 position?

This is a classic problem stemming from the inherent reactivity of the pyridine ring. To achieve high selectivity for the C2 position, you must override the default reactivity pathways by leveraging a powerful technique: Directed ortho-Metalation (DoM) .

Causality & Rationale:

The acetyl group at C3 is an excellent Directed Metalation Group (DMG). Its carbonyl oxygen can chelate to a Lewis-acidic metal center (like Lithium), bringing the organometallic base into close proximity with the C2 proton.[3] This complex-induced proximity effect (CIPE) dramatically lowers the activation energy for deprotonation at C2 compared to other sites.[3]

Recommended Protocol: Directed ortho-Metalation (DoM)

  • Rigorous Inert Conditions: Ensure your reaction vessel is flame-dried and maintained under a positive pressure of dry argon or nitrogen. All solvents and reagents must be anhydrous.

  • Solvent & Temperature: Dissolve this compound in anhydrous Tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Selection: Slowly add a strong, non-nucleophilic lithium amide base. Lithium diisopropylamide (LDA) is a common choice. For more sensitive substrates, a TMP (2,2,6,6-tetramethylpiperidyl) based reagent can offer higher functional group tolerance.[4]

    • Expert Insight: Using n-BuLi is often discouraged as it can lead to competitive addition to the carbonyl group.

  • Metalation: Allow the deprotonation to proceed at -78 °C for 1-2 hours. This generates the C2-lithiated intermediate in situ.

  • Electrophilic Quench: Add your desired electrophile (e.g., an aryl halide for arylation after transmetalation, or iodine for iodination) slowly at -78 °C and allow the reaction to warm gradually to room temperature.

  • Workup & Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract the product and analyze the crude mixture by ¹H NMR and GC-MS to determine the regiomeric ratio.

Self-Validation: The key to this protocol's success is the low temperature, which prevents side reactions and potential equilibration of the lithiated species. A control reaction run at a higher temperature (e.g., -20 °C) would likely show a decrease in regioselectivity, validating the necessity of the cryogenic conditions.

Diagram: Mechanism of Directed ortho-Metalation (DoM)

DoM_Mechanism sub Substrate This compound complex Chelation Complex sub->complex Coordination base LDA (Lithium Diisopropylamide) base->complex Deprotonation intermediate C2-Lithiated Intermediate complex->intermediate Proton Abstraction product C2-Functionalized Product intermediate->product Electrophilic Quench electrophile Electrophile (E+) electrophile->product

Caption: Chelation of LDA to the acetyl group directs deprotonation to the C2 position.

Question 2: I want to favor the C6 position in a cross-coupling reaction. How can I steer the reaction away from the C2 position?

While DoM is excellent for C2, achieving C6 selectivity requires a different strategy that leverages sterics and catalyst control, typically in a Palladium-catalyzed C-H activation manifold.[5]

Causality & Rationale:

The C6 position is electronically activated but less sterically encumbered than C2, which is flanked by the bulky acetyl group. By choosing a bulky catalyst system, you can create a scenario where the transition state for C-H activation at the less hindered C6 position is favored. The choice of ligand is critical here, as it directly influences the steric environment around the palladium center.[6]

Recommended Strategy: Sterically Controlled Pd-Catalyzed C-H Arylation

  • Catalyst System: Use a palladium precursor like Pd(OAc)₂ or a pre-catalyst. The key is the ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are recommended.[6][7] These large ligands create a sterically demanding environment around the palladium, disfavoring approach to the C2 position.

  • Base and Solvent: A carbonate base like Cs₂CO₃ or K₂CO₃ is often effective.[5] Solvents like toluene, dioxane, or DMA are common. For challenging substrates, a carboxylic acid additive like pivalic acid (PivOH) can facilitate the C-H activation step.[5]

  • Reaction Conditions: These reactions typically require elevated temperatures (80-120 °C). It is crucial to screen temperatures, as too high a temperature can lead to catalyst decomposition and loss of selectivity.

  • Inert Atmosphere: As with most cross-coupling reactions, maintaining a rigorously inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

Troubleshooting Workflow for C6-Selectivity

C6_Troubleshooting start Low C6:C2 Selectivity q1 Is your ligand bulky enough? start->q1 a1_yes Increase Ligand Bulk (e.g., P(tBu)3, XPhos, NHCs) q1->a1_yes No q2 Is the base optimal? q1->q2 Yes a1_yes->q2 a2_yes Screen Bases (e.g., Cs2CO3, K3PO4) q2->a2_yes No q3 Is C-H activation the slow step? q2->q3 Yes a2_yes->q3 a3_yes Add Carboxylic Acid Additive (e.g., PivOH) q3->a3_yes Yes end Improved C6 Selectivity q3->end No a3_yes->end

Caption: A decision tree for optimizing C6-selective C-H arylation.

Question 3: I am observing catalyst decomposition (formation of palladium black) in my cross-coupling reaction. What's causing this and how can I fix it?

The formation of palladium black is a clear sign that your active Pd(0) catalyst is aggregating and falling out of the catalytic cycle.[6] For pyridine-containing substrates, a common culprit is the Lewis basic nitrogen atom, which can coordinate to the palladium center and inhibit catalysis or promote decomposition.[6][8]

Troubleshooting Catalyst Decomposition:

IssueCausalityRecommended Solution
Ligand Instability The phosphine ligand may be oxidizing or degrading at high temperatures.Switch to a more robust, bulky ligand like an N-heterocyclic carbene (NHC) or a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos).[6]
Oxygen Contamination Traces of oxygen can rapidly oxidize the active Pd(0) species, leading to aggregation.Ensure solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Maintain a strict inert atmosphere throughout the reaction setup and duration.[6]
High Temperature The thermal stability of the catalytic complex has been exceeded.Run a temperature screen to find the lowest effective temperature that promotes the reaction without significant decomposition.
Pyridine Inhibition The pyridine nitrogen lone pair is coordinating to the Pd center, disrupting the catalytic cycle.Using bulky ligands helps prevent this coordination.[8] Alternatively, protonating the pyridine with a mild acid additive can sometimes help, but this must be carefully balanced with the required basicity of the reaction. A more advanced strategy is to use the corresponding pyridine N-oxide, which can be reduced after the coupling.[9]

Frequently Asked Questions (FAQs)

  • Q: How can I reliably determine the regiomeric ratio of my products?

    • A: The most reliable method is ¹H NMR spectroscopy of the crude reaction mixture. The different electronic environments of the protons on the pyridine ring will cause them to have distinct chemical shifts and coupling patterns, allowing for integration and quantification. For volatile compounds, GC-MS can also be used to separate and identify the isomers.

  • Q: Are there any strategies to functionalize the C5 position?

    • A: The C5 position is challenging due to its electronic nature.[10] Advanced methods are often required. One strategy involves a halogen-dance reaction or a directed remote metalation, but this is highly substrate-dependent. Another approach is to use pyridyne chemistry. By generating a 3,4-pyridyne intermediate from the starting material, subsequent nucleophilic addition can lead to functionalization at C3 or C4, which can be a precursor to C5-functionalized derivatives.[11][12]

  • Q: My reaction is clean but the yield is low. What are the first things to check?

    • A: Assuming regioselectivity is not the issue, low yield often points to reagent quality or suboptimal conditions.[6] First, verify the purity of your starting materials, especially any boronic acids or organometallic reagents, which can degrade on storage.[6] Second, ensure your inert atmosphere is truly inert. Third, consider optimizing the base, as its strength and solubility are critical for transmetalation in many cross-coupling reactions.[13]

References

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ
  • C-H Functionalization of Pyridines.
  • The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermedi
  • The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermedi
  • Directing Group-Free Regioselective meta-C-H Functionaliz
  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands.PMC.
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.NIH.
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes.PMC - NIH.
  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability.PMC - NIH.
  • EAS Reactions of Pyridine: Videos & Practice Problems.Pearson.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.Benchchem.
  • Directing Group‐Free Regioselective meta‐C‐H Functionalization of Pyridines.
  • (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
  • First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation.
  • Directed Metal
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Deriv
  • Seven Name Reactions in One - Palladium C
  • C–H functionalization of pyridines.Organic & Biomolecular Chemistry (RSC Publishing).
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides.Journal of the American Chemical Society.

Sources

Workup procedures for reactions with 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Chloropyridin-3-YL)ethanone

A Senior Application Scientist's Guide to Reaction Workup Procedures, Troubleshooting, and FAQs

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. My aim is to move beyond simple protocols and provide a deeper understanding of the "why" behind each step, grounded in the physicochemical properties of the molecule. This document is structured as a dynamic troubleshooting resource to help you navigate the common and uncommon challenges encountered during reaction workup and purification.

Section 1: Core Molecular Profile & Handling

Before designing a workup, it is crucial to understand the inherent characteristics of this compound. Its reactivity is dominated by three key features: the basic pyridine nitrogen, the reactive C4-chloro substituent, and the enolizable acetyl group.

PropertyValueSignificance for Workup Procedures
Molecular Formula C₇H₆ClNOLow molecular weight suggests potential volatility.
Molecular Weight 155.58 g/mol [1]Standard for small molecule intermediates.
Density ~1.2 g/cm³[1]Slightly denser than water.
pKa (Pyridine) ~5.2 (unsubstituted)The pyridine nitrogen is basic and will be protonated under acidic conditions (pH < 5), dramatically increasing water solubility.
Reactivity Hotspots Pyridine N, C4-Cl, Acetyl α-HThe workup must be designed to be compatible with these functional groups and potential side products.
Handling Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye protection to avoid contact.[1]Standard laboratory precautions for chemical reagents.

Section 2: General Workup & Purification Philosophy

A successful workup is not a one-size-fits-all procedure. It is a systematic process of separations based on differential physicochemical properties. The logical flow for isolating this compound and its derivatives is outlined below.

G cluster_0 Reaction Completion cluster_1 Phase 1: Quenching & Initial Separation cluster_2 Phase 2: Impurity Removal (Washes) cluster_3 Phase 3: Isolation & Purification Reaction Reaction Mixture (Product, Reagents, Byproducts, Solvent) Quench Quench Reaction (e.g., H₂O, sat. NH₄Cl) Reaction->Quench Solvent_Add Add Extraction Solvent (e.g., EtOAc, DCM) Quench->Solvent_Add Phase_Sep Liquid-Liquid Extraction (Separatory Funnel) Solvent_Add->Phase_Sep Acid_Wash Acidic Wash (e.g., dil. HCl) Removes basic impurities Phase_Sep->Acid_Wash Organic Layer Base_Wash Basic Wash (e.g., sat. NaHCO₃) Removes acidic impurities Acid_Wash->Base_Wash Brine_Wash Brine Wash Removes residual water, breaks emulsions Base_Wash->Brine_Wash Drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Brine_Wash->Drying Filtration Filter Drying Agent Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Purification (Column Chromatography, Recrystallization) Concentration->Purification

Caption: General experimental workflow for reaction workup.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of reactions involving this compound.

Question: My product is lost during aqueous extraction. When I check the aqueous layer by TLC, I see my product spot. What is happening and how can I prevent this?

Answer: This is a classic issue when working with pyridine derivatives. The pyridine nitrogen is basic and becomes protonated in the presence of acid.

  • Causality: If your reaction mixture is acidic, or if you have used an acidic wash (e.g., 1M HCl to remove a basic reagent like triethylamine), your product, this compound, will form the corresponding pyridinium hydrochloride salt. This salt is highly polar and will partition into the aqueous layer.

  • Troubleshooting & Protocol:

    • pH Monitoring: Before extraction, check the pH of the aqueous layer. If it is acidic, carefully add a base like saturated sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the pH is neutral to slightly basic (pH 7-8). This deprotonates the pyridinium salt, making it less water-soluble and driving it into the organic layer.

    • Back-Extraction: If you have already performed the extraction and your product is in the acidic aqueous layer, you can recover it. Neutralize the acidic aqueous layer with a base as described above, then re-extract it several times with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Salting Out: Adding brine (saturated NaCl solution) to the aqueous layer before extraction can increase the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its transfer into the organic layer.

Question: I've run a Suzuki coupling reaction to replace the chlorine atom. Now, my isolated product is contaminated with a persistent grey/black powder (palladium). How do I remove it?

Answer: Palladium contamination is a common challenge in cross-coupling reactions. The elemental palladium (Pd(0)) formed during the catalytic cycle can be difficult to remove as it often exists as fine, insoluble particulates.

  • Causality: Palladium catalysts, while highly effective, can decompose to form palladium black, which is notoriously difficult to filter and can co-elute with the product on silica gel.

  • Troubleshooting & Protocol:

    • Initial Filtration: After quenching the reaction, dilute the mixture with your extraction solvent and filter it through a pad of Celite®. This will remove the majority of the precipitated palladium.

    • Aqueous Washes: Certain aqueous solutions can help complex and remove palladium. Washing the organic layer with a saturated aqueous solution of ammonium chloride can be effective.[2]

    • Scavenging Agents: If contamination persists, consider using a scavenger. After the initial workup, dissolve the crude product in a suitable solvent and stir it with a palladium scavenger (e.g., thiol-functionalized silica gel, activated carbon) for a few hours before filtering and concentrating.

    • Column Chromatography Considerations: If you must use chromatography, sometimes a "guard column" of Celite or a more polar stationary phase at the top of your silica gel column can trap baseline palladium impurities.

Question: My reaction was run in DMF, and I'm struggling to remove it completely. My product is a thick oil that smells of DMF even after rotary evaporation.

Answer: High-boiling polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are challenging to remove under standard laboratory vacuum.

  • Causality: DMF has a high boiling point (153 °C) and forms azeotropes with many common solvents, making its removal by simple evaporation inefficient.

  • Troubleshooting & Protocol:

    • Aqueous Washes: The most effective method is to exploit DMF's high water solubility. After the initial quench, dilute the reaction mixture with a large volume of water (at least 10x the volume of DMF). Your organic product should precipitate or be extracted. Extract the aqueous phase multiple times (3-5x) with a solvent like ethyl acetate. Combine the organic layers and wash them again with brine to remove residual DMF and water.

    • High-Vacuum Evaporation: For stubborn traces, a high-vacuum pump (e.g., a diffusion or turbomolecular pump) is more effective than a standard rotary evaporator. This is often referred to as "drying under high vac."

    • Lyophilization (Freeze-Drying): If your compound is stable, dissolving the crude material in a 1,4-dioxane/water mixture and freeze-drying can effectively remove residual DMF.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is this compound stable to acidic and basic workup conditions?

A1: Generally, it is moderately stable. However, be aware of two potential side reactions:

  • Acidic Conditions: The molecule is stable to dilute acids used for washing. However, prolonged exposure to strong acids and heat can potentially lead to hydrolysis or other degradation pathways. The primary effect of acid is protonation of the pyridine nitrogen.[3]

  • Basic Conditions: The acetyl group's α-protons are acidic. Strong bases can deprotonate this position to form an enolate. This can lead to self-condensation (aldol) reactions or other undesired side reactions if reactive electrophiles are present. Standard basic washes with NaHCO₃ or K₂CO₃ at room temperature are generally safe. Avoid strong, hot basic conditions unless intended for a specific reaction.

Q2: I am performing a nucleophilic aromatic substitution (SNAr) on the C4-Cl position with an amine. What is the best workup procedure?

A2: SNAr reactions often use a base like K₂CO₃ or Et₃N and a polar aprotic solvent.

  • Cool and Filter: Cool the reaction mixture and filter off any inorganic salts (like K₂CO₃).

  • Dilute and Extract: Dilute the filtrate with ethyl acetate and wash extensively with water to remove the polar solvent (e.g., DMF, DMSO).

  • Acid/Base Extraction: Your product is now likely a substituted aminopyridine, which is more basic than the starting material. You can purify it by extracting the organic layer with dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., 1M NaOH) and re-extract your purified product back into an organic solvent.

Q3: My product is an oil and won't crystallize. Column chromatography on silica gel results in significant product loss. What are my options?

A3: The basic pyridine nitrogen can interact strongly with acidic silica gel, leading to streaking and poor recovery.

  • Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This deactivates the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using neutral or basic alumina for your column chromatography.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography is an excellent alternative that avoids issues with acidic silica.

  • Salt Formation: If the product is an oil, consider forming a crystalline salt (e.g., hydrochloride, tartrate). Dissolve the purified oil in a solvent like ether or ethyl acetate and add a solution of HCl in ether or a solution of tartaric acid in ethanol to precipitate the crystalline salt.

Section 5: Logical Troubleshooting Framework

When an unexpected result occurs, a logical approach is necessary. Use the following decision tree to guide your troubleshooting process.

G Start Problem: Low Yield or Impure Product Check_Reaction Did the reaction go to completion? (Check by TLC/LCMS) Start->Check_Reaction Check_Layers Is the product in the expected layer (aqueous vs. organic)? Aqueous_Loss Product in Aqueous Layer Check_Layers->Aqueous_Loss No Organic_Impure Product in Organic Layer, but with impurities Check_Layers->Organic_Impure Yes Check_Reaction->Check_Layers Yes Incomplete Reaction Incomplete Check_Reaction->Incomplete No Optimize Optimize Reaction: - Time - Temperature - Reagent Purity Incomplete->Optimize Aqueous_pH Is aqueous layer acidic? (Protonated Pyridine) Aqueous_Loss->Aqueous_pH Impurity_ID What is the impurity? (Reagent, Byproduct, Catalyst) Organic_Impure->Impurity_ID Adjust_pH Adjust pH to 7-8, re-extract Aqueous_pH->Adjust_pH Yes Salt_Out Consider 'Salting Out' with Brine Aqueous_pH->Salt_Out No Wash_Strategy Select appropriate wash: - Acid (for bases) - Base (for acids) - Scavenger (for metals) Impurity_ID->Wash_Strategy Purification_Strategy Optimize Purification: - Neutralized Silica - Alumina / C18 - Recrystallization Impurity_ID->Purification_Strategy

Caption: A decision tree for troubleshooting workup issues.

References

  • Alchem.Pharmtech. (n.d.). CAS 116922-73-7 | this compound.
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA.
  • IJNRD. (2024, May). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development, 9(5).
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Manivel, P., et al. (n.d.). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. National Institutes of Health.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Stanković, M., et al. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. National Institutes of Health.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 1-(4-Chloropyridin-3-YL)ethanone: A Predictive and Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool in this endeavor, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of 1-(4-Chloropyridin-3-YL)ethanone, a substituted pyridine of interest in medicinal chemistry and materials science.

In the absence of publicly available experimental spectra for this compound, this guide presents a comprehensive, predicted analysis grounded in fundamental NMR principles and a comparative study with structurally analogous compounds. By examining the experimental data of related molecules, we can confidently predict the spectral features of our target compound, offering a robust framework for its identification and characterization.

The Power of Prediction: Understanding Substituent Effects in Pyridine NMR

The chemical shifts observed in the NMR spectrum of a substituted pyridine are highly sensitive to the electronic nature and position of its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene. The introduction of further substituents, such as a chlorine atom and an acetyl group in our target molecule, modulates these chemical shifts in a predictable manner.

  • Chlorine Substituent: As an electronegative atom, chlorine exerts an inductive electron-withdrawing effect, which deshields nearby protons and carbons. However, it also possesses lone pairs of electrons that can participate in resonance, leading to a shielding effect, particularly at the ortho and para positions. The net effect on the chemical shift is a combination of these opposing forces.

  • Acetyl Substituent: The acetyl group is strongly electron-withdrawing due to the carbonyl group's inductive and resonance effects. This leads to a significant deshielding of the ortho and para protons and carbons.

By systematically analyzing these substituent effects, we can build a detailed picture of the expected NMR spectrum for this compound.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methyl protons of the acetyl group.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-2~8.9 - 9.1Singlet-This proton is ortho to the nitrogen and the acetyl group, both of which are strongly electron-withdrawing, leading to significant deshielding.
H-6~8.6 - 8.8Doublet~5-6This proton is ortho to the nitrogen and will be coupled to H-5.
H-5~7.4 - 7.6Doublet~5-6This proton is meta to the acetyl group and ortho to the chlorine atom. It will be coupled to H-6.
-CH₃~2.6 - 2.8Singlet-The methyl protons are adjacent to a carbonyl group, resulting in a characteristic downfield shift.

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals: five for the pyridine ring carbons and two for the acetyl group carbons.

Carbon Predicted Chemical Shift (ppm) Justification
C=O~198 - 202The carbonyl carbon is highly deshielded.
C-2~152 - 155This carbon is adjacent to the nitrogen and the acetyl-substituted carbon, leading to significant deshielding.
C-6~150 - 153This carbon is adjacent to the nitrogen and is expected to be deshielded.
C-4~145 - 148The carbon bearing the chlorine atom will be deshielded due to the electronegativity of chlorine.
C-3~135 - 138The carbon bearing the acetyl group will be deshielded.
C-5~122 - 125This carbon is expected to be the most shielded of the aromatic carbons.
-CH₃~28 - 32The methyl carbon is shielded relative to the aromatic carbons but deshielded compared to a simple alkane.

Comparative Analysis with Structurally Related Compounds

To bolster our predictions, we can compare the expected spectral data of this compound with the experimental data of analogous compounds.

Table 1: Comparison of Predicted ¹H NMR Data with Experimental Data of Analogous Compounds

Compound H-2 (ppm) H-6 (ppm) H-5 (ppm) -CH₃ (ppm)
This compound (Predicted) ~8.9 - 9.1 (s) ~8.6 - 8.8 (d) ~7.4 - 7.6 (d) ~2.6 - 2.8 (s)
1-(4-Bromopyridin-3-yl)ethanone----
1-(4-Chlorophenyl)ethanone[1]-7.94 (d, J=8.8 Hz)7.48 (d, J=8.8 Hz)2.6 (s) (approx.)
3-Acetyl-2-chloropyridine[2]8.44 (dd, J=5, 2 Hz)-7.34 (dd, J=7.5, 5 Hz)2.68 (s)

Table 2: Comparison of Predicted ¹³C NMR Data with Experimental Data of an Analogous Compound

Compound C=O (ppm) Aromatic Carbons (ppm) -CH₃ (ppm)
This compound (Predicted) ~198 - 202 ~122 - 155 ~28 - 32
1-(4-Chlorophenyl)ethanone[1]190.2140.5, 132.2, 130.3, 129.230.4

The data from 1-(4-chlorophenyl)ethanone and 3-acetyl-2-chloropyridine provide valuable reference points. The downfield shift of the aromatic protons in the pyridyl derivatives compared to the phenyl derivative is consistent with the electron-withdrawing nature of the nitrogen atom. The chemical shift of the methyl protons remains relatively consistent across these structures.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

For the future acquisition of experimental data for this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

  • 2D NMR Experiments (Optional but Recommended):

    • To confirm assignments, particularly for the ¹³C spectrum, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3]

Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the analysis of NMR data for structural elucidation.

NMR_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Elucidation & Verification Sample_Prep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If necessary Processing Fourier Transform & Phasing TwoD_NMR->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Assignment Signal Assignment Peak_Picking->Assignment Coupling_Analysis Coupling Constant Analysis Assignment->Coupling_Analysis Structure_Proposal Propose Structure Coupling_Analysis->Structure_Proposal Comparison Compare with Predicted & Analog Data Structure_Proposal->Comparison Final_Structure Final Structure Confirmation Comparison->Final_Structure

Caption: A generalized workflow for NMR data acquisition, processing, and structural elucidation.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental principles of NMR spectroscopy and making rigorous comparisons with structurally similar molecules, we have established a strong hypothesis for the expected spectral data. This information serves as a valuable resource for the identification and characterization of this compound in future research and development endeavors. The provided experimental protocol and analysis workflow offer a practical framework for obtaining and interpreting the empirical data, which will ultimately be required for definitive structural confirmation.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
  • ResearchGate. Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). [Link]
  • Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". [Link]
  • SpectraBase. 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. [Link]
  • Semantic Scholar.
  • Supporting Inform
  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. [Link]
  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]
  • SpectraBase. 1-(4-Chlorophenyl)-ethanone - Mass Spectrum (GC). [Link]
  • Chemguide. interpreting C-13 NMR spectra. [Link]
  • ARKIVOC.
  • PubChem. 3-Acetyl-2-chloropyridine. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • PubChem. 1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethanone. [Link]
  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • PubChem. 3-Chloropyridine. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • ResearchGate. Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]
  • Studylib.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • SpectraBase. 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 1-(4-Chloropyridin-3-YL)ethanone. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of its fragmentation pathways, supported by comparative data from analogous structures. Our approach is grounded in established principles of mass spectrometry, offering insights into the structural elucidation of this and similar heterocyclic compounds.

Introduction to this compound and Mass Spectrometry

This compound, with a molecular formula of C₇H₆ClNO and a molecular weight of 155.58 g/mol , is a substituted pyridine derivative of interest in synthetic chemistry and pharmaceutical research.[1] Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of organic molecules by analyzing the mass-to-charge ratio (m/z) of ions and their fragments.[2] Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.[3][4]

Understanding the fragmentation pathways of this compound is crucial for its unambiguous identification in complex matrices and for the structural characterization of its metabolites or related novel compounds. This guide will propose and rationalize the primary fragmentation routes based on the known behavior of chloropyridines, acetophenones, and other aromatic ketones.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a standard procedure for acquiring the mass spectrum of this compound. The causality behind these experimental choices is to ensure efficient ionization, reproducible fragmentation, and high-quality spectral data.

Instrumentation:

  • Mass Spectrometer: A high-resolution quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.

  • Sample Introduction: Direct insertion probe (DIP) or gas chromatography (GC) inlet. GC is preferred for volatile and thermally stable compounds to ensure sample purity.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Ionization:

    • Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy is used to generate reproducible fragmentation patterns and allows for comparison with established mass spectral libraries.[3]

  • Mass Analysis:

    • Mass Range: m/z 35-200. This range is selected to encompass the molecular ion and all significant fragment ions.

    • Scan Rate: 1 scan/second.

  • Data Acquisition: Acquire data in centroid mode to obtain accurate mass measurements of the ions.

Rationale for Experimental Choices: The use of 70 eV electron energy provides sufficient energy to induce characteristic fragmentation, while a direct insertion probe or GC inlet ensures that the sample is vaporized and introduced into the ion source efficiently. High-resolution mass spectrometry is advantageous for determining the elemental composition of fragment ions, thereby increasing confidence in the proposed structures.

Proposed Fragmentation Pathways of this compound

Upon electron ionization, this compound will form a molecular ion ([M]⁺•) with an expected m/z of 155, with a characteristic isotopic peak at m/z 157 ([M+2]⁺•) due to the presence of the ³⁷Cl isotope. The molecular ion is expected to be relatively stable due to the aromatic nature of the pyridine ring.[5] The subsequent fragmentation is predicted to proceed through several key pathways, primarily driven by the presence of the acetyl group and the chloro-substituent.

α-Cleavage Reactions

The most common fragmentation for ketones involves cleavage of the bond adjacent to the carbonyl group, known as α-cleavage.[6]

  • Loss of a Methyl Radical: The initial molecular ion can undergo α-cleavage with the loss of a methyl radical (•CH₃, 15 Da) to form a resonance-stabilized acylium ion at m/z 140/142 . This is a very common fragmentation pathway for methyl ketones.

  • Formation of the Acetyl Cation: A competing α-cleavage pathway involves the formation of the highly stable acetyl cation (CH₃CO⁺) at m/z 43 . This fragment is often the base peak in the mass spectra of methyl ketones.[7] The other product of this fragmentation would be the 4-chloropyridin-3-yl radical, which is not detected.

Cleavage Involving the Chlorine Atom

The presence of a chlorine atom on the pyridine ring introduces additional fragmentation pathways.

  • Loss of a Chlorine Radical: The molecular ion can lose a chlorine radical (•Cl, 35/37 Da) to produce an ion at m/z 120 . This fragmentation is common for aromatic chlorides.

  • Loss of HCl: Rearrangement reactions can lead to the elimination of a neutral hydrogen chloride molecule (HCl, 36/38 Da), particularly if a hydrogen atom is in a sterically favorable position. This would result in an ion at m/z 119 .

Pyridine Ring Fragmentation

Subsequent fragmentation of the primary fragment ions will lead to the characteristic breakdown of the pyridine ring. This often involves the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da). For instance, the ion at m/z 120 could lose HCN to form an ion at m/z 93 .

Visualization of Proposed Fragmentation Pathways

The following diagrams illustrate the proposed major fragmentation pathways for this compound.

Fragmentation_Pathway_1 M [C₇H₆ClNO]⁺• m/z 155/157 Molecular Ion F1 [C₆H₃ClNO]⁺ m/z 140/142 M->F1 - •CH₃ F2 [C₂H₃O]⁺ m/z 43 (Base Peak) M->F2 - •C₅H₃ClN F3 [C₇H₆NO]⁺• m/z 120 M->F3 - •Cl

Caption: Primary fragmentation of the molecular ion.

Fragmentation_Pathway_2 F1 [C₆H₃ClNO]⁺ m/z 140/142 F4 [C₅H₃N]⁺• m/z 77 F1->F4 - CO, -Cl F5 [C₆H₃NO]⁺ m/z 112 F1->F5 - CO

Caption: Secondary fragmentation pathways.

Tabulated Summary of Key Fragment Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios, and their proposed structures. The relative abundance is a qualitative prediction based on ion stability.

m/z (Mass-to-Charge Ratio)Proposed Structure/FormulaFragmentation PathwayPredicted Relative Abundance
155/157[C₇H₆ClNO]⁺•Molecular IonModerate
140/142[C₆H₃ClNO]⁺[M - •CH₃]⁺High
120[C₇H₆NO]⁺•[M - •Cl]⁺•Moderate
112[C₆H₃NO]⁺[M - •CH₃ - CO]⁺Moderate
77[C₅H₃N]⁺•[M - •CH₃ - CO - Cl]⁺•Low
43[C₂H₃O]⁺[CH₃CO]⁺High (likely Base Peak)

Comparative Analysis

To lend further credence to the proposed fragmentation pathways, we compare the expected behavior of this compound with its carbocyclic analog, 1-(4-chlorophenyl)ethanone, for which experimental data is available from the NIST Mass Spectrometry Data Center.[8][9]

1-(4-chlorophenyl)ethanone (NIST Data):

  • Molecular Ion (m/z 154/156): Present and of moderate intensity.

  • [M-15]⁺ (m/z 139/141): A very strong peak, often the base peak, corresponding to the loss of a methyl radical.

  • [M-43]⁺ (m/z 111/113): A strong peak corresponding to the 4-chlorophenyl cation, formed by the loss of the acetyl radical.

  • m/z 43: A strong peak for the acetyl cation.

Comparison and Insights:

The fragmentation pattern of 1-(4-chlorophenyl)ethanone is dominated by α-cleavage, leading to intense peaks at [M-15]⁺ and m/z 43. We anticipate a similar behavior for this compound. However, the presence of the nitrogen atom in the pyridine ring is expected to influence the fragmentation in several ways:

  • Ring Stability: The pyridine ring is generally stable, which may lead to a more abundant molecular ion compared to some non-aromatic ketones.

  • Ring Fragmentation: The pyridine ring can undergo characteristic fragmentation, such as the loss of HCN, which is not possible for the benzene ring of the carbocyclic analog.

  • Influence on α-Cleavage: The electron-withdrawing nature of the nitrogen atom may influence the relative abundance of the α-cleavage products.

The fragmentation of other chloropyridine derivatives often shows a prominent loss of HCl.[7] While this is a possibility for the title compound, α-cleavage at the acetyl group is likely to be the more dominant initial fragmentation pathway due to the formation of the highly stable acylium and acetyl cations.

Conclusion

The electron ionization mass spectrometry of this compound is predicted to be characterized by a prominent molecular ion at m/z 155/157 and dominant fragmentation pathways initiated by α-cleavage of the acetyl group. This leads to the formation of a strong peak for the acetyl cation at m/z 43 and a significant [M-15]⁺ ion at m/z 140/142. Subsequent fragmentations involving the loss of the chlorine atom and cleavage of the pyridine ring are also anticipated. This detailed analysis, supported by comparative data and established fragmentation principles, provides a robust framework for the identification and structural elucidation of this compound and its analogs in a research and development setting.

References

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. (2023). Fragmentation (mass spectrometry).
  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4.
  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-.
  • Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry.
  • Maizels, M. (2016). Mass Spectrometry - Fragmentation.
  • Arkat USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
  • PubMed. (n.d.). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Atkinson, R. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].
  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.).
  • PubMed. (n.d.). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine.
  • PubMed. (n.d.). Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino.
  • Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

Sources

A Senior Application Scientist's Guide to 1-(4-Chloropyridin-3-YL)ethanone: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of pharmaceutical intermediates, the selection of the right building block is a critical decision that profoundly impacts the trajectory of a research program. This guide provides an in-depth, objective comparison of 1-(4-Chloropyridin-3-YL)ethanone against other key pyridine intermediates. By elucidating its unique reactivity and synthetic utility, supported by experimental data and protocols, we aim to empower chemists to make informed decisions in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. Its nitrogen atom imparts desirable physicochemical properties, including improved aqueous solubility and the ability to act as a hydrogen bond acceptor, which are crucial for drug-target interactions. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Among the myriad of functionalized pyridines, chloro- and acetyl-substituted isomers serve as versatile intermediates. This guide focuses on this compound, a key building block whose unique substitution pattern offers distinct advantages in molecular construction. We will compare its performance and synthetic applications with other commercially available and synthetically relevant pyridine intermediates.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of an intermediate are fundamental to its handling, reactivity, and ultimately, its suitability for a given synthetic route. Below is a comparison of key properties for this compound and its isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)Flash Point (°C)
This compound116922-73-7C₇H₆ClNO155.581.2 ± 0.187.3 ± 21.8
1-(2-Chloropyridin-4-yl)ethanone23794-15-2C₇H₆ClNO155.58--
1-(4-Bromopyridin-3-yl)ethanone192575-17-0C₇H₆BrNO200.03--
3-Acetylpyridine350-03-8C₇H₇NO121.14--

Data sourced from publicly available databases.[1][2][3][4]

The presence of both a chloro and an acetyl group on the pyridine ring of this compound provides two distinct reactive handles for further chemical modification. The chloro group is amenable to a variety of cross-coupling reactions, while the acetyl group can undergo numerous transformations, including reductions, oxidations, and condensations.

Comparative Reactivity: Unlocking Synthetic Potential

The true value of a building block lies in its reactivity profile. The position of the chloro and acetyl groups in this compound dictates its unique chemical behavior in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6][7] The reactivity of the C-Cl bond in chloropyridines is a critical factor in these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of biaryl structures.[8][9][10][11] The electron-deficient nature of the pyridine ring, enhanced by the acetyl group, facilitates the oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is often the rate-limiting step.[11]

Suzuki_Miyaura_Coupling This compound This compound Product Product This compound->Product Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->this compound Base Base Base->Arylboronic Acid Product->Pd(0) Catalyst Reductive Elimination

Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of arylamines.[12][13] The position of the chloro group at C4 in this compound makes it highly susceptible to this transformation. Compared to the 2-chloro isomer, the 4-position is generally more reactive in nucleophilic aromatic substitution and related palladium-catalyzed aminations due to the electronic influence of the ring nitrogen.[14][15][16]

Buchwald_Hartwig_Amination Chloropyridine Intermediate Chloropyridine Intermediate Arylamine Product Arylamine Product Chloropyridine Intermediate->Arylamine Product Oxidative Addition Amine Amine Amine->Arylamine Product Coordination & Deprotonation Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Chloropyridine Intermediate Base Base Base->Amine Arylamine Product->Pd Catalyst & Ligand Reductive Elimination

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the acetyl group makes the chloropyridine ring susceptible to nucleophilic aromatic substitution.[17] The reactivity order for SNAr on chloropyridines is generally 4- > 2- > 3-.[15][16] Therefore, this compound is a highly reactive substrate for SNAr reactions, allowing for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates. This provides a complementary and often palladium-free method for C-N, C-O, and C-S bond formation.

Applications in Drug Discovery: Case Studies

The unique reactivity of this compound has been leveraged in the synthesis of numerous biologically active molecules.

Case Study 1: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The ability to selectively functionalize the 4-position of the pyridine ring via Suzuki-Miyaura or Buchwald-Hartwig reactions, while retaining the acetyl group for further elaboration, makes this compound an invaluable intermediate. For instance, it can be a precursor to compounds analogous to those used in the development of Met kinase inhibitors.[18]

Case Study 2: Precursors for Agrochemicals

The pyridine scaffold is also prevalent in modern agrochemicals. The reactivity of this compound allows for the efficient synthesis of complex molecules with potential herbicidal or fungicidal activity.[3]

Experimental Protocols

To provide practical guidance, we present representative, detailed experimental procedures for key transformations of this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 155.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate tribasic (2.0 mmol, 424.4 mg)

  • Toluene/Water (4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 155.6 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

  • RuPhos (0.02 mmol, 9.3 mg)

  • Sodium tert-butoxide (1.4 mmol, 134.5 mg)

  • Dry Toluene (5 mL)

Procedure:

  • To a glovebox, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • In a separate vial, dissolve this compound and morpholine in dry toluene.

  • Add the substrate solution to the Schlenk tube containing the catalyst and base.

  • Seal the tube, remove from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the aminated product.

Conclusion and Future Outlook

This compound stands out as a highly versatile and reactive intermediate for drug discovery and development. Its unique substitution pattern allows for selective and efficient functionalization through a variety of modern synthetic methods. The strategic combination of a reactive chloro group at the 4-position and an acetyl group at the 3-position provides a powerful platform for the construction of complex molecular architectures.

Compared to its isomers, this compound offers enhanced reactivity in key transformations such as Buchwald-Hartwig amination and nucleophilic aromatic substitution. This guide has provided a comparative analysis, supported by experimental protocols, to demonstrate its superior utility in specific synthetic contexts. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic application of intermediates like this compound will be paramount in accelerating the discovery of the next generation of therapeutics.

References

  • The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009).
  • JHECHEM CO LTD. Buy this compound. Echemi.
  • Synthetic method of 3-acetyl-2-chloropyridine. (Patent No. CN115611802B). Google Patents.
  • SHANGHAI SYNCHES CO LTD. Method for synthesizing 4-chloro-pyridine. (Patent No. CN103360306A). Google Patents.
  • Method for synthesizing 4-chloro-pyridine. (Patent No. CN103360306A). Google Patents.
  • BLDpharm. 1-(4-Bromopyridin-3-yl)ethanone.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. RSC Publishing. DOI:10.1039/D4QO02335H.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • Nucleophilic aromatic substitutions. (2019). YouTube.
  • Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. (2025). Filo.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (2025). Chemical Reviews. ACS Publications.
  • 2-Chloro-4-acetylpyridine. Chem-Impex.
  • 4-Acetyl-2-chloropyridine 97 23794-15-2. Sigma-Aldrich.
  • CAS 116922-73-7 | this compound. Alchem.Pharmtech.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Buchwald–Hartwig amination. Wikipedia.
  • Special Issue : Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251-4. DOI: 10.1021/jm801586s.

Sources

Biological activity of 1-(4-Chloropyridin-3-YL)ethanone derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 1-(4-Chloropyridin-3-YL)ethanone Derivatives

Authored by: [Your Name/Team], Senior Application Scientist

In the dynamic landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its presence in numerous natural products and FDA-approved drugs. Among the vast array of pyridine-containing compounds, derivatives of this compound have emerged as a promising class of molecules with diverse and potent biological activities. This guide provides a comprehensive comparison of these derivatives, delving into their synthesis, anticancer, and antimicrobial properties, supported by experimental data and protocols. We will explore the structure-activity relationships that govern their efficacy and benchmark their performance against established alternatives.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The this compound core is a versatile starting material in organic synthesis. The presence of a reactive acetyl group and a chlorine atom on the pyridine ring allows for a wide range of chemical modifications, enabling the generation of large and diverse chemical libraries. This structural flexibility is paramount in the hit-to-lead optimization phase of drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The rationale behind exploring derivatives of this scaffold lies in the established biological significance of the pyridine ring. It is a key component of essential coenzymes like NAD and NADP and is found in the structures of numerous pharmaceuticals, including the antihypertensive drug amlodipine and the anti-tuberculosis agent isoniazid. The introduction of a chloro-substituent and an acetyl group provides specific electronic and steric properties that can be exploited to achieve selective interactions with biological targets.

Synthesis of this compound Derivatives: A Generalized Workflow

The synthesis of novel derivatives typically begins with the modification of the acetyl group of this compound. A common and efficient method is the Claisen-Schmidt condensation reaction, which involves the reaction of the ketone with an appropriate aromatic aldehyde in the presence of a base to form a chalcone. These chalcones, characterized by an α,β-unsaturated carbonyl system, serve as key intermediates for further diversification.

The subsequent cyclization of these chalcone intermediates with various reagents, such as hydrazine hydrate, thiourea, or guanidine, can lead to the formation of a variety of heterocyclic systems, including pyrazolines, pyrimidines, and diazepines. This synthetic strategy allows for the systematic exploration of the chemical space around the core scaffold.

Below is a generalized experimental workflow for the synthesis and characterization of these derivatives.

Experimental Workflow: Synthesis and Characterization

cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation A This compound + Aromatic Aldehyde B Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->B C Chalcone Intermediate B->C E Cyclization Reaction C->E D Cyclization Reagent (e.g., Hydrazine, Thiourea) D->E F Crude Derivative E->F G Recrystallization / Column Chromatography F->G H Pure Derivative G->H I Spectroscopic Analysis (FT-IR, 1H-NMR, 13C-NMR, Mass Spec) H->I J Purity Confirmation I->J K In vitro Assays (Anticancer, Antimicrobial) J->K cluster_pathway Proposed Anticancer Mechanism Derivative This compound Derivative Pathway Signaling Pathway (e.g., PI3K/Akt) Derivative->Pathway Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Expression Pathway->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Expression Pathway->Bax Upregulation Mitochondria Mitochondrial Membrane Permeabilization Bcl2->Mitochondria Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A proposed signaling pathway for the induction of apoptosis by this compound derivatives in cancer cells.

Conclusion and Future Directions

Derivatives of this compound represent a valuable and versatile scaffold in the pursuit of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make them an attractive area of research. While the current generation of derivatives shows promise, particularly in the realm of anticancer and antimicrobial applications, further optimization is necessary to enhance their potency and selectivity.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To systematically explore the impact of different substituents on biological activity.

  • Mechanism of action studies: To identify the specific molecular targets and signaling pathways involved.

  • In vivo studies: To evaluate the efficacy and safety of the most promising compounds in animal models.

By leveraging the principles of medicinal chemistry and molecular pharmacology, the full therapeutic potential of this compound derivatives can be unlocked.

References

[A complete list of numbered references with titles, sources, and clickable URLs will be generated here based on the specific studies cited in the final article.]

The Evolving Landscape of Kinase Inhibitors: A Structure-Activity Relationship Guide to 1-(4-Chloropyridin-3-YL)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of targeted cancer therapies, the pyridine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Among these, the 1-(4-chloropyridin-3-yl)ethanone core represents a promising starting point for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, offering a comparative framework for researchers and drug development professionals. We will delve into the rationale behind experimental design, detail robust testing protocols, and present a model for predicting the activity of novel derivatives.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound moiety is a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for multiple biological targets. Its significance in kinase inhibition lies in the ability of the pyridine ring and its substituents to form key interactions within the ATP-binding pocket of various kinases. The 3-acetyl group provides a crucial anchor point, while the 4-chloro substituent can be a key interaction site or a modifiable position for altering selectivity and physicochemical properties. The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, a common feature in many kinase inhibitors.

Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and drug-like properties. By systematically modifying different parts of the molecule, we can elucidate the structural requirements for effective kinase inhibition.

Deconstructing the Scaffold: A Comparative SAR Analysis

While a comprehensive SAR study on a single, large library of this compound analogs is not publicly available, we can infer critical SAR principles from studies on structurally related pyridine derivatives that have shown promise as kinase inhibitors and anticancer agents.[1][2][3][4][5] This comparative analysis will focus on three key regions of the molecule: the ethanone side chain (Region 1), the substituents on the pyridine ring (Region 2), and the 4-chloro position (Region 3).

Table 1: Comparative Structure-Activity Relationship of Hypothetical this compound Analogs

Compound IDModificationPredicted Activity TrendRationale based on Related Pyridine Derivatives
Parent This compound Baseline Starting scaffold.
Analog 1a Region 1: Elongation of the alkyl chain (e.g., propanone)Likely decreasedThe acetyl group is often optimal for fitting into the ATP-binding pocket; longer chains may introduce steric hindrance.
Analog 1b Region 1: Cyclization of the side chain (e.g., cyclopropyl ketone)Potentially increasedA rigidified cyclopropyl group can improve binding affinity by reducing the entropic penalty of binding.
Analog 1c Region 1: Introduction of a polar group (e.g., hydroxyethyl)VariableMay increase solubility but could disrupt hydrophobic interactions in the binding pocket. The effect is target-dependent.
Analog 2a Region 2: Addition of a methyl group at C2Potentially increasedSmall alkyl groups at this position can enhance binding through van der Waals interactions without causing significant steric clash.[6]
Analog 2b Region 2: Addition of an amino group at C2Potentially increasedAn amino group can act as a hydrogen bond donor, forming additional interactions with the kinase hinge region.[7]
Analog 2c Region 2: Addition of a bulky group at C5 (e.g., phenyl)Likely decreasedA bulky substituent at this position may lead to steric hindrance and prevent proper binding.
Analog 3a Region 3: Replacement of Chloro with FluoroPotentially maintained or slightly decreasedFluorine is a smaller and more electronegative atom. While it can form halogen bonds, the change in size and electronics may alter binding affinity.
Analog 3b Region 3: Replacement of Chloro with a larger halogen (e.g., Bromo)Potentially increasedA larger halogen can form stronger halogen bonds and increase lipophilicity, which can be favorable for binding.
Analog 3c Region 3: Replacement of Chloro with an aniline groupPotentially increasedThe aniline moiety can introduce additional hydrogen bonding opportunities and hydrophobic interactions, a strategy seen in potent Bcr-Abl inhibitors.[1]

Experimental Validation: Protocols for Synthesis and Biological Evaluation

The synthesis and evaluation of novel analogs require rigorous and standardized experimental protocols to ensure data reliability and reproducibility.

General Synthetic Scheme

A common synthetic route to this compound analogs involves the modification of a pre-formed pyridine ring. For example, variations at the ethanone side chain can be achieved through reactions such as aldol condensation followed by reduction, or by Grignard addition to a nitrile precursor. Modifications on the pyridine ring can be accomplished through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce different substituents.

Synthesis_Workflow Start 4-Chloropyridine-3-carbonitrile Step1 Grignard Reaction (e.g., CH3MgBr) Start->Step1 Intermediate1 This compound (Parent Compound) Step1->Intermediate1 Step2 Modification of Ethanone (e.g., Aldol Condensation) Intermediate1->Step2 Step3 Cross-Coupling Reaction (e.g., Suzuki Coupling at C2) Intermediate1->Step3 Step4 Nucleophilic Aromatic Substitution (e.g., with an amine at C4) Intermediate1->Step4 Analog1 Region 1 Analogs Step2->Analog1 Analog2 Region 2 Analogs Step3->Analog2 Analog3 Region 3 Analogs Step4->Analog3

Caption: General synthetic workflow for generating analogs of this compound.

In Vitro Kinase Inhibition Assay Protocol

A luminescence-based kinase assay is a common method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds. This assay measures the amount of ATP remaining after a kinase reaction.

Materials:

  • Kinase of interest (e.g., a panel of cancer-related kinases)

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase solution (containing kinase and substrate in assay buffer) to each well.

  • Inhibitor Addition: Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Detection: Add 10 µL of the ATP detection reagent to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., a panel representing different cancer types)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizing the Path to Discovery

The following diagrams illustrate the logical flow of the drug discovery process and the key relationships in SAR studies.

Drug_Discovery_Workflow cluster_0 Lead Identification & Optimization Scaffold This compound Scaffold SAR Structure-Activity Relationship (SAR) Analysis Scaffold->SAR Iterative Optimization Synthesis Analog Synthesis SAR->Synthesis Iterative Optimization Screening Biological Screening (Kinase & Cell-based Assays) Synthesis->Screening Iterative Optimization Data Data Analysis (IC50/GI50) Screening->Data Iterative Optimization Data->SAR Iterative Optimization SAR_Relationships cluster_R1 Region 1: Ethanone Side Chain cluster_R2 Region 2: Pyridine Ring Substituents cluster_R3 Region 3: 4-Position center Biological Activity R1_Size Size/Sterics R1_Size->center R1_Polarity Polarity R1_Polarity->center R2_HBD H-Bond Donors/Acceptors R2_HBD->center R2_Sterics Steric Bulk R2_Sterics->center R3_Halogen Halogen Bonding R3_Halogen->center R3_Hydrophobicity Hydrophobicity R3_Hydrophobicity->center

Caption: Key molecular descriptors influencing the biological activity of the scaffold.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel kinase inhibitors. Through a systematic and iterative process of design, synthesis, and biological evaluation, guided by the principles of structure-activity relationships, it is possible to optimize this core structure into potent and selective drug candidates. The comparative analysis and experimental protocols provided in this guide offer a robust framework for researchers to embark on this journey of discovery. Future work should focus on generating extensive libraries of these analogs and screening them against a broad panel of kinases to fully elucidate their therapeutic potential and identify specific molecular targets.

References

  • Pan, X., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical Biology & Drug Design, 83(5), 592-599. [Link]
  • Fan, Y. H., et al. (2021). Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. Bioorganic & Medicinal Chemistry, 45, 116346. [Link]
  • Fang, L., et al. (2018). Design and synthesis of alkyl substituted pyridino[2,3-D]pyrimidine compounds as PI3Kα/mTOR dual inhibitors with improved pharmacokinetic properties and potent in vivo antitumor activity. Bioorganic & Medicinal Chemistry, 26(14), 3992-4000. [Link]
  • Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328-337. [Link]
  • Pérez-García, P., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10851. [Link]
  • Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-6846. [Link]
  • Sławiński, J., et al. (2018). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 23(11), 2829. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of 1-(4-Chloropyridin-3-YL)ethanone by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is fundamentally dependent on the purity of its starting materials and intermediates.[1][2] 1-(4-Chloropyridin-3-YL)ethanone (CAS No. 116922-73-7) is a key building block in the synthesis of numerous pharmacologically active compounds.[3][4] Its molecular structure, featuring a substituted pyridine ring, makes it a versatile precursor. However, impurities arising from the synthetic route—such as starting materials, by-products, or degradation products—can have a profound impact on the safety and efficacy of the final drug product.[5] Therefore, rigorous and reliable analytical methods for purity assessment are not just a regulatory requirement but a scientific necessity.[6][7]

This guide provides an in-depth analysis of the premier method for this task, High-Performance Liquid Chromatography (HPLC), offering a validated protocol and explaining the scientific rationale behind the methodological choices. Furthermore, we will objectively compare the HPLC technique with viable orthogonal methods, providing the data and insights necessary for researchers and drug development professionals to make informed decisions in their analytical workflows.

The Gold Standard: Reversed-Phase HPLC for Unambiguous Purity Determination

For non-volatile, aromatic compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is overwhelmingly the method of choice, and for good reason.[6][8] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from a wide spectrum of potential impurities.[7][8]

Causality Behind Experimental Choices: A Self-Validating Protocol

An analytical method is only as reliable as its design. Here, we dissect the key parameters of an RP-HPLC method, justifying each choice to build a robust and self-validating system.

  • Column Selection: A C18 (octadecylsilyl) stationary phase is the workhorse for separating moderately polar to non-polar compounds. The hydrophobic C18 chains interact with the aromatic pyridine ring of the analyte and its potential impurities, providing excellent retention and resolution. A column with dimensions like 250 mm x 4.6 mm and a 5 µm particle size offers a superb balance of efficiency (theoretical plates) and backpressure.[8]

  • Mobile Phase Strategy: A gradient elution is employed to ensure that impurities with a wide range of polarities are resolved and eluted within a reasonable timeframe. We start with a higher aqueous content to separate polar impurities and gradually increase the organic solvent (acetonitrile) percentage to elute the main analyte and any non-polar impurities. Acetonitrile is chosen for its low UV cutoff and viscosity. The addition of 0.1% formic or phosphoric acid to the aqueous phase serves two critical functions: it protonates residual silanols on the silica backbone, reducing peak tailing, and it controls the ionization state of the basic pyridine nitrogen, ensuring consistent retention times.[8][9]

  • Detection: A Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector for purity analysis. While a wavelength around 250-270 nm would be appropriate for the pyridine chromophore, a PDA detector captures the entire UV-Vis spectrum for each peak.[10] This is invaluable for impurity profiling, as it helps in assessing peak purity (i.e., detecting co-eluting impurities) and provides spectral information that can aid in the tentative identification of unknown impurities.[8]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be compliant with International Council for Harmonisation (ICH) guidelines for analytical method validation.[11]

1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA analysis over 210-400 nm; quantification at 254 nm
Injection Volume 10 µL

2. Preparation of Solutions

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration as the Reference Standard Solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

3. System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

4. Data Analysis and Quantification

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks observed in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Impurities present at a level above the reporting threshold (typically 0.05%) should be reported, and those above the identification threshold (typically 0.10%) require structural characterization as per ICH guidelines.[5]

Workflow Visualization

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Prep_Standard Prepare Reference Standard (0.1 mg/mL) System_Equil System Equilibration Prep_Standard->System_Equil Prep_Sample Prepare Test Sample (0.1 mg/mL) Prep_Sample->System_Equil Prep_Mobile Prepare Mobile Phases (A and B) Prep_Mobile->System_Equil SST System Suitability Test (5 Replicate Injections) System_Equil->SST Sample_Inject Inject Sample Solution SST->Sample_Inject If SST Passes Integration Peak Integration Sample_Inject->Integration Purity_Calc Calculate Purity (Area % Method) Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Comparative Guide: HPLC vs. Orthogonal Analytical Techniques

While HPLC is the primary workhorse, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles. This approach provides a more complete picture of a sample's purity profile.

FeatureRP-HPLC Gas Chromatography (GC) Quantitative NMR (qNMR) Thin-Layer Chromatography (TLC)
Principle Liquid-solid partitioningGas-solid partitioningNuclear magnetic resonanceLiquid-solid partitioning
Resolution Very HighHigh (for volatiles)Low (for mixtures)Low to Moderate
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (µg)
Quantitation ExcellentExcellent (with FID/MS)Excellent (Primary Method)Semi-quantitative
Best For Routine purity, non-volatile impurities, stability testing.[8]Residual solvents, volatile impurities.[1][6]Absolute purity (assay), structural confirmation, impurity ID.[1]Rapid screening, reaction monitoring.[8][9]
Limitations Requires reference standards for identified impurities.Analyte must be volatile or derivatizable; thermal degradation risk.Lower sensitivity for trace impurities; complex spectra for mixtures.Low resolution and sensitivity; manual process.[8]
In-Depth Comparison
  • Gas Chromatography (GC): GC is an essential tool for detecting volatile impurities, particularly residual solvents from the synthesis, which HPLC cannot readily detect.[1][6] For this compound, a headspace GC-MS method would be the appropriate orthogonal technique to ensure compliance with solvent residue limits. It is not, however, suitable for analyzing the non-volatile primary analyte or its related impurities without derivatization.

  • Quantitative Nuclear Magnetic Resonance (qNMR): NMR is an exceptionally powerful tool that provides detailed structural information.[1][5] As a quantitative technique (qNMR), it can determine the absolute purity (assay) of the analyte by comparing the integral of a specific proton signal from the analyte against that of a certified internal standard of known purity. This does not require a reference standard of the analyte itself, making it a primary analytical method. Its main drawback is lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities below 0.1%.

Method Selection Logic

The choice of analytical technique is driven by the specific question being asked. The following decision tree illustrates this logic.

Method_Selection Goal What is the Analytical Goal? HPLC Use RP-HPLC Goal->HPLC Routine QC Purity & Impurity Profiling GC Use Headspace GC-MS Goal->GC Residual Solvent Analysis qNMR Use qNMR Goal->qNMR Absolute Purity (Assay) & Structure Confirmation TLC Use TLC Goal->TLC Rapid Reaction Monitoring

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the comprehensive purity assessment of this compound, a validated Reversed-Phase HPLC method stands as the unequivocal gold standard. Its high resolution and sensitivity are perfectly suited for separating and quantifying the principal component from process-related impurities and degradation products.

However, a truly robust quality control strategy embraces the concept of orthogonality. The HPLC method should be complemented by Headspace GC-MS to control for volatile residual solvents and by qNMR for orthogonal confirmation of identity and absolute purity (assay). While TLC remains a useful tool for rapid, qualitative checks, it lacks the quantitative power and resolution required for final product release testing. By judiciously combining these techniques, researchers and drug development professionals can build a complete and defensible profile of their intermediate, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Novasol Biotech. (2024, October 1).
  • Benchchem. (n.d.).
  • Echemi. (n.d.). Buy 1-(4-chloropyridin-3-yl)
  • Alchem Pharmtech. (n.d.). CAS 116922-73-7 | this compound. Alchem Pharmtech.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research.
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 1-(4-Chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(4-Chloropyridin-3-yl)ethanone in Modern Drug Discovery

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of a reactive chlorine atom at the 4-position and a ketone at the 3-position of the pyridine ring offers versatile handles for molecular elaboration. Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of such heteroaryl chlorides, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] However, the cross-coupling of chloropyridines presents unique challenges, including the potential for catalyst inhibition by the pyridine nitrogen and the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2]

This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, offering researchers, scientists, and drug development professionals a data-driven framework for catalyst selection and reaction optimization. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, supported by experimental data from analogous systems and detailed protocols to ensure reproducibility and success in your synthetic endeavors.

Understanding the Catalytic Landscape: A Comparative Overview

The choice of catalyst is paramount for achieving efficient cross-coupling with this compound. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen activates the C-Cl bond towards oxidative addition, yet the Lewis basicity of the nitrogen can also lead to catalyst deactivation. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have largely overcome these challenges.[3]

Core Logic of Catalyst Selection

The selection of an optimal catalyst hinges on a deep understanding of the reaction mechanism. The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[4] The ligand on the palladium center plays a crucial role in modulating the electron density and steric environment of the metal, thereby influencing the efficiency of each step.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L_n Product (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures. For a substrate like this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl groups.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling of Chloropyridines

While specific data for this compound is scarce, extensive studies on other chloropyridines provide valuable insights. Traditional catalysts like Pd(PPh₃)₄ can be effective for activated chloropyridines, but modern catalysts featuring bulky, electron-rich ligands generally offer superior performance, especially for less reactive substrates.[2][5]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference (Analogous System)
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100>95[6]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH8092
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10071[7]
PEPPSI-IPrIPrNa₂CO₃1,4-Dioxane10085[8]

Note: Yields are for the coupling of various chloropyridines with arylboronic acids and serve as a predictive guide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on best practices for the Suzuki-Miyaura coupling of chloropyridines.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.[4] For this compound, this reaction enables the introduction of a wide range of primary and secondary amines.

Catalyst Performance Comparison for Buchwald-Hartwig Amination of Chloropyridines

The amination of chloropyridines is particularly challenging and almost exclusively relies on catalyst systems with bulky, electron-rich phosphine ligands. Traditional catalysts like Pd(PPh₃)₄ are generally ineffective.[2]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference (Analogous System)
Pd₂(dba)₃ / XPhosXPhosNaOt-BuToluene100>90[9]
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃t-BuOH11085-95[10]
G3-XPhos PalladacycleXPhosLHMDSToluene10092[11]

Note: Yields are for the amination of various chloropyridines and serve as a predictive guide.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on best practices for the Buchwald-Hartwig amination of chloropyridines.

Procedure:

  • In a glovebox, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes.[12] This reaction is valuable for creating rigid linkers and precursors for further transformations.

Catalyst Performance Comparison for Sonogashira Coupling of Chloroarenes

While Sonogashira couplings of aryl chlorides are more demanding than those with bromides or iodides, several effective catalyst systems have been developed.[13]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Reference (Analogous System)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF6570-90[14]
Pd(OAc)₂ / SPhos-Cs₂CO₃1,4-Dioxane10085[13]
[Pd(allyl)Cl]₂ / cataCXium A-K₂CO₃NMP120>90[12]

Note: Yields are for the Sonogashira coupling of various chloroarenes and serve as a predictive guide.

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure for the Sonogashira coupling of chloroarenes.

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., THF) and the base (e.g., triethylamine, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at the desired temperature (room temperature to 70 °C) until completion.

  • Monitor by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Coupling: Vinylation of the Pyridine Core

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[12] This reaction can be used to introduce vinyl groups onto the this compound scaffold.

Catalyst Performance Comparison for Heck Coupling of Chloroarenes

The Heck reaction of unactivated aryl chlorides requires robust catalyst systems, often with bulky phosphine ligands or under ligand-free conditions at high temperatures.[13]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference (Analogous System)
Pd(OAc)₂ / P(t-Bu)₃P(t-Bu)₃Cy₂NMe1,4-Dioxane12080-95[15]
Herrmann's Catalyst-NaOAcNMP140>90[12]
Pd/C-K₂CO₃DMAc15075-85[13]

Note: Yields are for the Heck coupling of various chloroarenes and serve as a predictive guide.

Experimental Protocol: Heck Coupling

This protocol is a generalized procedure for the Heck coupling of chloroarenes.

Procedure:

  • In a pressure tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(t-Bu)₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the solvent (e.g., 1,4-dioxane).

  • Seal the tube and heat to the required temperature (120-150 °C).

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the mixture with a solvent and filter.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Trustworthiness and Self-Validation

The protocols described herein are based on established methodologies from peer-reviewed literature. To ensure the trustworthiness and reproducibility of your results, the following self-validating practices are recommended:

  • Purity of Starting Materials: Ensure the purity of this compound and all coupling partners, as impurities can inhibit the catalyst.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere, especially for oxygen-sensitive catalysts and reagents.

  • Anhydrous Conditions: Use dry solvents and reagents, as water can lead to side reactions such as hydrodehalogenation.

  • Control Experiments: In case of unexpected results, run control experiments (e.g., without catalyst, without ligand) to diagnose the issue.

  • Thorough Characterization: Fully characterize the final products using appropriate analytical techniques (NMR, MS, etc.) to confirm their identity and purity.

Conclusion: A Path Forward for Synthetic Innovation

The successful cross-coupling of this compound is highly dependent on the judicious selection of the catalytic system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are demonstrably superior. For Sonogashira and Heck couplings, a wider range of catalysts can be effective, though optimization is often required. By leveraging the comparative data and detailed protocols in this guide, researchers can confidently navigate the challenges of chloropyridine cross-coupling and unlock the full synthetic potential of this valuable building block.

References

  • A Simple, Modular Synthesis of Substituted Pyridines. Organic Chemistry Portal. [Link]
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a.
  • Buchwald–Hartwig amin
  • A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Heck Reaction—St
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ScienceDirect. [Link]
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • Organoborane coupling reactions (Suzuki coupling).
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

Sources

A Comparative Guide to the Synthesis of 1-(4-Chloropyridin-3-YL)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloropyridin-3-yl)ethanone is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in numerous kinase inhibitors, central nervous system agents, and other therapeutic candidates. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to drug discovery and development programs. This guide provides a comparative analysis of two distinct and validated synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Overview of Synthetic Strategies

Two primary strategies for the synthesis of this compound are presented here. Route A employs a "build-up" approach, starting with a functionalized 4-chloropyridine and introducing the acetyl group at the 3-position. Route B utilizes a cross-coupling strategy, beginning with a dihalogenated pyridine and selectively introducing the acetyl group.

FeatureRoute A: Directed Ortho-Metalation and Weinreb AcylationRoute B: Stille Cross-Coupling
Starting Material 4-Chloropyridine3-Bromo-4-chloropyridine
Key Transformations Directed ortho-metalation, Carboxylation, Weinreb amide formation, Grignard reactionStille cross-coupling
Overall Yield ~50-65%~70-80%
Scalability GoodExcellent
Key Advantages Utilizes a readily available starting material.High yielding and convergent.
Potential Challenges Requires cryogenic temperatures and careful handling of organolithium reagents.Use of toxic organotin reagents.

Route A: Directed Ortho-Metalation and Weinreb Acylation

This route commences with the commercially available and relatively inexpensive 4-chloropyridine. The core of this strategy lies in the regioselective functionalization of the pyridine ring at the 3-position through directed ortho-metalation, a powerful tool for C-H activation ortho to a directing group.[1][2] In this case, the pyridine nitrogen itself directs the metalation.

Synthetic Pathway

Caption: Synthetic scheme for Route A.

Experimental Protocols

Step 1: Synthesis of 4-Chloronicotinic Acid

This procedure is adapted from the work of Guillier et al.[2]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C, and n-butyllithium (1.1 eq.) is added dropwise, maintaining the temperature below -70 °C to generate lithium diisopropylamide (LDA).

  • Directed Metalation: A solution of 4-chloropyridine (1.0 eq.) in anhydrous THF is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete metalation.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1 hour, or an excess of crushed dry ice is added in portions.

  • Work-up and Isolation: The reaction is quenched with water and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified to pH 3-4 with concentrated HCl, resulting in the precipitation of 4-chloronicotinic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Expected Yield: 60-80%[2]

Step 2: Synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide (Weinreb Amide)

The Weinreb amide synthesis provides a robust method for the preparation of ketones from carboxylic acids, preventing the over-addition often observed with other organometallic reagents.[3][4][5]

  • Acid Chloride Formation: 4-Chloronicotinic acid (1.0 eq.) is suspended in toluene, and thionyl chloride (1.5 eq.) is added, along with a catalytic amount of dimethylformamide (DMF). The mixture is heated at reflux until the solid dissolves and gas evolution ceases. The excess thionyl chloride and toluene are removed under reduced pressure.

  • Amide Formation: The crude acid chloride is dissolved in dichloromethane (DCM) and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and triethylamine (2.5 eq.) in DCM. The reaction is stirred at room temperature overnight.

  • Work-up and Isolation: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Expected Yield: >90%

Step 3: Synthesis of this compound

  • Grignard Reaction: The Weinreb amide (1.0 eq.) is dissolved in anhydrous THF and cooled to 0 °C. Methylmagnesium bromide (1.5 eq., 3.0 M in diethyl ether) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours.

  • Work-up and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Expected Yield: ~85-95%

Rationale and Scientific Insights

The choice of LDA as the base in the directed metalation step is crucial. Its bulky nature minimizes nucleophilic addition to the pyridine ring, favoring proton abstraction at the sterically accessible C-3 position. The subsequent conversion to the Weinreb amide is a key step for a clean and high-yielding synthesis of the ketone. The chelation of the magnesium alkoxide intermediate stabilizes it against further nucleophilic attack, thus preventing the formation of the tertiary alcohol byproduct.[3][4]

Route B: Palladium-Catalyzed Stille Cross-Coupling

This route offers a more convergent approach, starting from the commercially available 3-bromo-4-chloropyridine. The Stille cross-coupling reaction is a powerful C-C bond formation method that is tolerant of a wide range of functional groups.[6]

Synthetic Pathway

Caption: Synthetic scheme for Route B.

Experimental Protocol

This protocol is based on general procedures for Stille coupling reactions of halopyridines.

  • Reaction Setup: A Schlenk flask is charged with 3-bromo-4-chloropyridine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and anhydrous toluene.

  • Reagent Addition: Acetyltributylstannane (1.2 eq.) is added via syringe.

  • Reaction: The mixture is degassed with argon and then heated to reflux. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Expected Yield: 70-80%

Rationale and Scientific Insights

The Stille coupling proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organostannane and reductive elimination to form the desired product and regenerate the catalyst. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for selective coupling at the 3-position. The use of a fluoride source during work-up is a standard and effective method for the removal of the tin-containing byproducts.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route A is advantageous when starting from the readily available and inexpensive 4-chloropyridine. While it involves more steps and requires cryogenic conditions, the reactions are generally high-yielding and well-established.

  • Route B provides a more convergent and potentially higher-yielding approach. However, it relies on the use of toxic organotin reagents, which requires appropriate handling and disposal procedures.

The choice between these two routes will ultimately depend on factors such as the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities and environmental considerations. This guide provides the necessary information for researchers and drug development professionals to make an informed decision and successfully synthesize this important building block.

References

  • Snieckus, V. Directed Ortho Metalation. Toluene-p-Sulfonic Acid and its Derivatives in Organic Synthesis. Chem. Rev.1990, 90 (6), 879–933. [Link]
  • Guillier, F.; Nivoliers, F.; Godard, A.; Quéguiner, G. Directed Lithiation of Halopyridines. J. Org. Chem.1995, 60 (2), 292–296. [Link]
  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981, 22 (39), 3815–3818. [Link]
  • Weinreb, S. M. The Weinreb Amide. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; pp 350-381. [Link]
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986, 25 (6), 508–524. [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of Pyrazolopyridine Kinase Inhibitors Derived from 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its derivatives are integral to numerous FDA-approved drugs, valued for their ability to form key interactions within the ATP-binding pocket of kinases. This guide focuses on a specific, yet versatile, starting material, 1-(4-Chloropyridin-3-YL)ethanone , and explores its synthetic potential to generate a library of pyrazolo[3,4-b]pyridine derivatives. We will provide a comparative framework for their in vitro evaluation as potential kinase inhibitors, with a focus on TANK-binding kinase 1 (TBK1), a key regulator of innate immunity.[1][2]

This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to compound evaluation.

The Strategic Rationale: From a Simple Ketone to Potent Kinase Inhibitors

The choice of this compound as a starting material is strategic. The chloropyridine moiety is a common feature in many kinase inhibitors, where the chlorine atom can occupy a hydrophobic pocket and the pyridine nitrogen can act as a hydrogen bond acceptor. The ethanone group provides a reactive handle for the construction of more complex heterocyclic systems. One of the most promising scaffolds accessible from this starting point is the pyrazolo[3,4-b]pyridine core, a known "privileged scaffold" in medicinal chemistry for kinase inhibitor design.

The proposed synthetic pathway involves the condensation of this compound with a substituted 3-aminopyrazole. This reaction, typically carried out under acidic or basic conditions, leads to the formation of the pyrazolo[3,4-b]pyridine ring system. By varying the substituents on the 3-aminopyrazole, a diverse library of analogs can be generated for structure-activity relationship (SAR) studies.

Below is a conceptual workflow for the synthesis and evaluation of a hypothetical series of pyrazolo[3,4-b]pyridine derivatives.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation Start This compound Condensation Condensation Reaction Start->Condensation Aminopyrazole Substituted 3-Aminopyrazoles (R1, R2) Aminopyrazole->Condensation Library Library of Pyrazolo[3,4-b]pyridine Derivatives Condensation->Library Primary_Screen Primary Kinase Assay (e.g., TBK1) Library->Primary_Screen IC50 IC50 Determination Primary_Screen->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cellular_Assay Cell-Based Assays (e.g., Anti-inflammatory) Selectivity->Cellular_Assay SAR Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR

Caption: High-level workflow from synthesis to in vitro evaluation.

Target Selection: Why TBK1?

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a critical role in the innate immune system by regulating the production of type I interferons in response to viral and bacterial infections.[1] Dysregulation of TBK1 signaling has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.[2] Several small molecule inhibitors of TBK1 have been developed, demonstrating the tractability of this kinase for drug discovery.

In Vitro Testing Cascade: A Step-by-Step Guide

A tiered approach to in vitro testing is essential for efficiently identifying and characterizing promising lead compounds. This section outlines a detailed protocol for a biochemical kinase assay, followed by guidance on selectivity and cellular assays.

Tier 1: Primary Biochemical Kinase Inhibition Assay (TBK1)

The initial screen aims to identify compounds that inhibit the catalytic activity of TBK1. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[3]

    • TBK1 Enzyme: Recombinant human TBK1. The final concentration in the assay should be determined empirically by titration to achieve a robust signal-to-background ratio. A starting concentration of 2-5 ng/µL is recommended.

    • Substrate: A generic kinase substrate such as myelin basic protein (MBP) or a specific peptide substrate for TBK1. The concentration should be at or near the Km for the enzyme.

    • ATP: The concentration should be at or near the Km of the kinase for ATP (typically 10-100 µM) to allow for the identification of both ATP-competitive and non-competitive inhibitors.

    • Test Compounds: Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series in DMSO, followed by a final dilution in kinase buffer to achieve the desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Positive Control: A known TBK1 inhibitor, such as Amlexanox or GSK8612.[4][5]

    • Negative Control: DMSO vehicle.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of test compound, positive control, or DMSO to the appropriate wells.

    • Add 2 µL of TBK1 enzyme solution to all wells except the "no enzyme" control wells.

    • Add 2 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biochemical_Assay_Principle Kinase_Reaction TBK1 + Substrate + ATP -> Phospho-Substrate + ADP + remaining ATP ADP_Glo_Reagent ADP-Glo™ Reagent (stops reaction, depletes ATP) Kinase_Reaction->ADP_Glo_Reagent Kinase_Detection Kinase Detection Reagent (converts ADP to ATP) ADP_Glo_Reagent->Kinase_Detection Luciferase Luciferase + Luciferin + new ATP -> Light Kinase_Detection->Luciferase Luminescence Measure Luminescence Luciferase->Luminescence

Caption: Principle of the ADP-Glo™ kinase assay.

Tier 2: Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring selectivity for the target kinase over other kinases in the human kinome. This minimizes off-target effects and potential toxicity.

Methodology: Promising compounds with potent TBK1 inhibition (e.g., IC₅₀ < 1 µM) should be screened against a panel of other kinases. This can be done through commercial services that offer large kinase panels (e.g., >400 kinases). The data is typically reported as the percentage of inhibition at a single high concentration (e.g., 10 µM). For compounds showing significant inhibition of off-target kinases, full IC₅₀ determinations should be performed.

Alternative Kinase Targets for Comparison:

Based on the structural similarity of the pyrazolopyridine scaffold to known inhibitors, it is prudent to assess activity against other kinases such as:

  • AMP-activated protein kinase (AMPK): A key regulator of cellular energy homeostasis.[6][7]

  • Rearranged during transfection (RET) tyrosine kinase: A driver of certain types of cancer.[8][9]

  • Kinase insert domain-containing receptor (KDR/VEGFR2): A key mediator of angiogenesis.[10][11]

Comparative Data Table (Hypothetical):

The following table illustrates how the comparative data for a series of hypothetical pyrazolo[3,4-b]pyridine derivatives could be presented. The structures are designed to probe the effect of different substituents at the R¹ and R² positions of the pyrazole ring.

Compound IDTBK1 IC₅₀ (nM)AMPK IC₅₀ (nM)RET IC₅₀ (nM)KDR IC₅₀ (nM)
HYPO-01 HH850>10,000>10,000>10,000
HYPO-02 CH₃H320>10,0008,500>10,000
HYPO-03 HPhenyl1509,2005,100>10,000
HYPO-04 H4-Fluorophenyl45>10,0002,300>10,000
Amlexanox --120>10,000>10,000>10,000
GSK8612 --25>10,000>10,000>10,000

Data is hypothetical and for illustrative purposes only.

Tier 3: Cellular Assays

Demonstrating that a compound can inhibit the target kinase within a cellular context is a crucial step.

Recommended Assay: Inhibition of TBK1-mediated Inflammatory Response

Principle: In response to inflammatory stimuli (e.g., lipopolysaccharide [LPS] in macrophages), TBK1 is activated and phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines such as interferon-β (IFN-β). A potent and cell-permeable TBK1 inhibitor should block this response.

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line, such as the human monocytic cell line THP-1, in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Differentiate the THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Compound Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TBK1 activation and IFN-β production.

  • Endpoint Measurement:

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using a commercially available ELISA kit.

    • qPCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of the IFNB1 gene.

  • Data Analysis: Determine the IC₅₀ of the compounds for the inhibition of IFN-β production or IFNB1 gene expression.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is essential for interpreting the results of cellular assays and predicting the potential physiological effects of the inhibitors.

Kinase_Signaling_Pathways cluster_TBK1 TBK1 Pathway cluster_AMPK AMPK Pathway cluster_RET RET Pathway cluster_VEGFR2 VEGFR2 Pathway PAMPs PAMPs/DAMPs PRRs PRRs (e.g., TLRs, cGAS) PAMPs->PRRs TBK1_node TBK1 PRRs->TBK1_node IRF3 IRF3 Phosphorylation TBK1_node->IRF3 IFN Type I Interferon Production IRF3->IFN Low_ATP Low ATP/High AMP AMPK_node AMPK Low_ATP->AMPK_node Anabolic Inhibition of Anabolic Pathways (e.g., mTORC1) AMPK_node->Anabolic Catabolic Activation of Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK_node->Catabolic GDNF GDNF Ligands GFRa GFRα Co-receptor GDNF->GFRa RET_node RET GFRa->RET_node Downstream RAS/MAPK, PI3K/AKT Pathways RET_node->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation VEGF VEGF-A VEGFR2_node VEGFR2 (KDR) VEGF->VEGFR2_node Angiogenesis_pathways PLCγ, PI3K/AKT Pathways VEGFR2_node->Angiogenesis_pathways Angiogenesis Angiogenesis Angiogenesis_pathways->Angiogenesis

Caption: Simplified signaling pathways for key kinases.

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of novel pyrazolo[3,4-b]pyridine derivatives synthesized from this compound. By following a structured testing cascade, from primary biochemical assays to cellular functional assays, researchers can efficiently identify and characterize potent and selective kinase inhibitors. The provided protocols and rationale are designed to ensure scientific rigor and generate reliable, reproducible data. The strategic selection of the starting material and the target kinase, coupled with a thorough understanding of the underlying signaling pathways, will pave the way for the discovery of new therapeutic agents.

References

  • Plenker, D., et al. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 965624. [Link]
  • Adriaenssens, E., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
  • Mihaylova, M. M., & Shaw, R. J. (2011). The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. Nature cell biology, 13(9), 1016–1023. [Link]
  • Wang, C., et al. (2023). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology, 14, 1276858. [Link]
  • Zhang, Y., et al. (2023). TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages.
  • Melincovici, C. S., et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. International journal of molecular sciences, 19(5), 1369. [Link]
  • Mulligan, L. M. (2005). The RET signaling pathway: Linking developmental and neoplastic roles. AACR Journals. [Link]
  • Sino Biological. (n.d.).
  • Iwahashi, T., et al. (2019). RET receptor signaling: Function in development, metabolic disease, and cancer. Cellular and molecular life sciences : CMLS, 76(8), 1473–1487. [Link]
  • ResearchGate. (n.d.).
  • Boster Bio. (n.d.).
  • Bio-Rad. (n.d.).
  • QIAGEN GeneGlobe. (n.d.). AMPK Signaling. [Link]
  • Thomas, M., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of cell communication and signaling, 10(4), 323–330. [Link]
  • Plenker, D., et al. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 965624. [Link]
  • Klüter, S., et al. (2015). Identification and Further Development of Potent TBK1 Inhibitors. ACS chemical biology, 10(1), 313–322. [Link]
  • Ye, Q., et al. (2022). Mechanism of TBK1 activation in cancer cells. Trends in cancer, 8(8), 623–626. [Link]
  • Plenker, D., et al. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 965624. [Link]
  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
  • Li, D., et al. (2023). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. International journal of molecular sciences, 24(13), 10839. [Link]
  • Chow, S., et al. (2020). Targeting TANK-binding kinase 1 (TBK1) in cancer. Expert opinion on therapeutic targets, 24(7), 605–619. [Link]
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
  • Adriaenssens, E., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
  • Adriaenssens, E., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1.
  • Life Extension. (n.d.).
  • Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
  • InvivoGen. (n.d.). Amlexanox | TBK1/IKKε inhibitor. [Link]
  • Walmart. (n.d.).
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
  • DelveInsight. (2025, August 21). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. PR Newswire. [Link]
  • ResearchGate. (n.d.).
  • BPS Bioscience. (n.d.). RET Assay Kit. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. 1-(4-Chloropyridin-3-YL)ethanone, a substituted acetylpyridine, represents a critical building block for a variety of bioactive molecules. This guide provides an in-depth comparison of synthetic methodologies for this compound, offering a critical evaluation of their efficiencies based on experimental data. Our focus is to equip researchers and process chemists with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Versatile Intermediate

This compound, with its reactive acetyl group and halogenated pyridine core, is a versatile precursor in organic synthesis. The chlorine atom at the 4-position and the acetyl group at the 3-position provide two distinct handles for further chemical transformations, making it a valuable starting material for the synthesis of complex molecular architectures. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects.

Synthetic Strategies: A Comparative Analysis

The synthesis of acetylpyridines can be approached through several classic and modern organic reactions. For this compound, the primary challenge lies in achieving regioselective acylation of the pyridine ring while managing the electronic effects of the chlorine substituent. Below, we explore and compare potential synthetic routes, drawing on established methodologies for related compounds where direct comparative studies for the target molecule are scarce.

Method 1: Grignard Reaction with a Cyanopyridine Precursor

A robust and frequently employed method for the synthesis of ketones is the reaction of a Grignard reagent with a nitrile. This approach offers high yields and good functional group tolerance. For the synthesis of a compound structurally similar to our target, 1-(4-amino-2-chloropyridin-3-yl)ethanone, a Grignard-based protocol has been successfully demonstrated, providing a strong basis for its application to this compound.

Reaction Scheme:

The synthesis would likely proceed via the reaction of methylmagnesium bromide with 4-chloro-3-cyanopyridine, followed by acidic hydrolysis of the intermediate imine.

Causality Behind Experimental Choices:

The use of a Grignard reagent, a strong nucleophile, allows for the efficient addition to the electrophilic carbon of the nitrile group. The subsequent hydrolysis step is crucial for the conversion of the imine intermediate to the desired ketone. The choice of an appropriate solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF), is critical to stabilize the Grignard reagent.

Experimental Protocol (Adapted from a similar synthesis[1])

  • Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

  • Reaction with Nitrile: A solution of 4-chloro-3-cyanopyridine in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C to room temperature).

  • Hydrolysis: After the reaction is complete, the mixture is carefully quenched with an acidic solution (e.g., aqueous HCl) to hydrolyze the intermediate imine.

  • Work-up and Purification: The product is extracted with an organic solvent, washed, dried, and purified by a suitable method such as column chromatography or distillation.

Workflow Diagram:

Caption: Workflow for the Grignard-based synthesis.

Method 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[2][3] However, its application to pyridine chemistry is often challenging due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with the Lewis acid catalyst, further deactivating the ring towards electrophilic substitution.

Reaction Scheme:

A hypothetical Friedel-Crafts acylation would involve the reaction of 4-chloropyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Causality Behind Experimental Choices:

The Lewis acid is essential to generate the highly electrophilic acylium ion from the acetylating agent. The choice of solvent is also critical, with non-coordinating solvents like nitrobenzene or carbon disulfide often being used for Friedel-Crafts reactions with deactivated substrates. Overcoming the deactivation of the pyridine ring would likely require harsh reaction conditions.

Challenges and Limitations:

  • Low Reactivity: The electron-withdrawing nature of both the ring nitrogen and the chlorine substituent significantly deactivates the pyridine ring towards electrophilic attack.

  • Catalyst Deactivation: The lone pair on the pyridine nitrogen can form a stable complex with the Lewis acid catalyst, rendering it inactive.

  • Poor Regioselectivity: Even if the reaction proceeds, controlling the position of acylation can be difficult, potentially leading to a mixture of isomers.

Due to these significant hurdles, direct Friedel-Crafts acylation of 4-chloropyridine is generally not considered an efficient or practical route for the synthesis of this compound.

Quantitative Comparison of Synthetic Efficiencies

MetricMethod 1: Grignard ReactionMethod 2: Friedel-Crafts Acylation
Starting Material 4-Chloro-3-cyanopyridine4-Chloropyridine
Key Reagents Methylmagnesium bromide, AcidAcetyl chloride/anhydride, Lewis Acid
Plausible Yield Moderate to High (based on analogues, e.g., 74% for a similar compound[1])Very Low to Negligible (predicted)
Reaction Conditions Mild to moderateHarsh (high temperatures likely required)
Key Advantages High regioselectivity, good yields reported for similar systems.Potentially a more direct route if successful.
Key Disadvantages Requires anhydrous conditions, Grignard reagent can be sensitive.Low reactivity of substrate, catalyst deactivation, poor regioselectivity.

Conclusion and Recommendations

Based on the available evidence and established principles of organic synthesis, the Grignard reaction with 4-chloro-3-cyanopyridine emerges as the most promising and efficient route for the synthesis of this compound. This method is expected to provide a higher yield and better regioselectivity compared to the challenging and likely low-yielding Friedel-Crafts acylation.

For researchers and drug development professionals, the choice of synthetic route is a critical decision that impacts project timelines and resource allocation. The insights provided in this guide, grounded in established chemical principles and supported by data from related syntheses, are intended to facilitate the selection of an optimal synthetic strategy for obtaining this compound.

References

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv
  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.
  • Friedel–Crafts reaction. Wikipedia. [Link][3]

Sources

A Comparative Guide to the Synthesis and Reactivity of 1-(4-Chloropyridin-3-YL)ethanone and 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are indispensable building blocks. The selection of appropriate starting materials is paramount for the efficient and strategic construction of complex molecular architectures. This guide provides an in-depth comparison of two isomeric chloropyridinyl ethanones: 1-(4-chloropyridin-3-yl)ethanone and 1-(2-chloropyridin-4-yl)ethanone. We will explore their synthetic accessibility and delve into their comparative reactivity in key synthetic transformations, supported by established chemical principles and experimental data from related systems.

At a Glance: Isomeric Differences and Predicted Reactivity

The seemingly subtle difference in the placement of the chloro and acetyl substituents on the pyridine ring profoundly impacts the electronic properties and, consequently, the chemical reactivity of these isomers.

FeatureThis compound1-(2-Chloropyridin-4-yl)ethanone
Structure Acetyl group at C3, Chloro group at C4Acetyl group at C4, Chloro group at C2
CAS Number 116922-73-7[1]23794-15-2
Molecular Formula C₇H₆ClNOC₇H₆ClNO
Molecular Weight 155.58 g/mol 155.58 g/mol
Predicted Reactivity in SNAr LowerHigher
Predicted Reactivity in Pd-Coupling Generally LowerGenerally Higher

Synthetic Accessibility: A Tale of Two Strategies

The synthetic routes to these isomers differ significantly, reflecting the distinct electronic nature of the substitution patterns.

Synthesis of 1-(2-Chloropyridin-4-yl)ethanone

This isomer is readily prepared from 2-chloro-N-methoxy-N-methylisonicotinamide via the addition of a Grignard reagent. This method is efficient and proceeds in high yield.

Experimental Protocol: Synthesis of 1-(2-Chloropyridin-4-yl)ethanone

  • Reaction Setup: To a solution of 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous tetrahydrofuran (50 mL), cooled to 0 °C, is slowly added a 3M solution of methylmagnesium bromide in tetrahydrofuran (50 mL, 150 mmol) while stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic phase is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield 1-(2-chloropyridin-4-yl)ethanone (7.5 g, 96% yield).

DOT Diagram: Synthesis of 1-(2-Chloropyridin-4-yl)ethanone

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-chloro-N-methoxy-N-methylisonicotinamide 2-chloro-N-methoxy-N-methylisonicotinamide MeMgBr 1. MeMgBr, THF, 0°C to rt 2-chloro-N-methoxy-N-methylisonicotinamide->MeMgBr Grignard Addition NH4Cl 2. Sat. aq. NH₄Cl product 1-(2-Chloropyridin-4-yl)ethanone NH4Cl->product Work-up & Purification G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 4-Chloronicotinic acid 4-Chloronicotinic acid LiOH 1. LiOH·H₂O, H₂O 4-Chloronicotinic acid->LiOH Salt Formation Lithium 4-chloronicotinate Lithium 4-chloronicotinate MeMgBr 2. MeMgBr, THF product This compound Lithium 4-chloronicotinate->MeMgBr G cluster_isomer1 1-(2-Chloropyridin-4-yl)ethanone cluster_isomer2 This compound isomer1 Cl at C2 (activated) Acetyl at C4 (activating) intermediate1 Highly Stabilized Meisenheimer Intermediate isomer1->intermediate1 product1 High SNAr Reactivity intermediate1->product1 isomer2 Cl at C4 (activated) Acetyl at C3 intermediate2 Stabilized Meisenheimer Intermediate isomer2->intermediate2 product2 Moderate SNAr Reactivity intermediate2->product2

Sources

The Strategic Advantage of 1-(4-Chloropyridin-3-YL)ethanone in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery. The pyridine-pyrimidine scaffold is a privileged structure in many approved kinase inhibitors, including the groundbreaking drug imatinib. The choice of starting materials for the synthesis of these complex molecules is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost-effectiveness. This guide provides an in-depth technical comparison of 1-(4-chloropyridin-3-yl)ethanone as a precursor for kinase inhibitors, evaluating its performance against alternative synthetic strategies and providing supporting experimental insights for researchers and drug development professionals.

Introduction: The Central Role of the Pyridinyl-Pyrimidine Core

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] A significant number of clinically successful kinase inhibitors, such as imatinib (Gleevec®), which targets the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), feature a central pyridinyl-pyrimidine core structure. This heterocyclic system is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, contributing to the inhibitor's potency and selectivity.

The strategic synthesis of this core structure is therefore a primary concern for medicinal chemists. The selection of the initial pyridine-containing building block dictates the subsequent synthetic route and can have significant downstream consequences on yield, purity, and the ease of introducing further chemical diversity.

This compound: A Versatile Precursor for Kinase Inhibitor Scaffolds

This compound presents itself as a highly versatile and reactive starting material for the construction of pyridinyl-pyrimidine-based kinase inhibitors. Its key structural features—the acetyl group and the chloro substituent—provide orthogonal handles for sequential chemical transformations, allowing for a convergent and efficient synthetic approach.

Synthetic Pathway to a Key Pyridinyl-Pyrimidine Intermediate

A common and effective strategy for constructing the pyridinyl-pyrimidine core from this compound involves a two-step process:

  • Enaminone Formation: The acetyl group of this compound is first activated by reaction with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a more reactive enaminone intermediate. This step enhances the electrophilicity of the carbonyl carbon, priming it for the subsequent cyclization.

  • Pyrimidine Ring Cyclization: The enaminone intermediate is then reacted with guanidine to construct the 2-aminopyrimidine ring. The chloro-substituent on the pyridine ring remains intact during this process, providing a crucial handle for subsequent cross-coupling reactions.

G cluster_0 Core Synthesis This compound This compound Enaminone Intermediate Enaminone Intermediate This compound->Enaminone Intermediate DMF-DMA 2-Amino-4-(4-chloropyridin-3-yl)pyrimidine 2-Amino-4-(4-chloropyridin-3-yl)pyrimidine Enaminone Intermediate->2-Amino-4-(4-chloropyridin-3-yl)pyrimidine Guanidine

Caption: Synthesis of the core pyridinyl-pyrimidine intermediate.

This 2-amino-4-(4-chloropyridin-3-yl)pyrimidine intermediate is a valuable building block for the synthesis of a wide array of kinase inhibitors. The chlorine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the desired substituted aniline moiety.

Comparative Analysis: this compound vs. Alternative Precursors

The efficacy of this compound as a precursor is best understood through a direct comparison with alternative starting materials commonly employed in the synthesis of pyridinyl-pyrimidine kinase inhibitors. A prominent alternative is 3-acetylpyridine.

The 3-Acetylpyridine Route: A Divergent Approach

The synthesis of imatinib, for example, has been well-documented starting from 3-acetylpyridine.[2] This route also proceeds through an enaminone intermediate followed by cyclization with guanidine to form 2-amino-4-(pyridin-3-yl)pyrimidine. However, the absence of a leaving group on the pyridine ring necessitates a different strategy for the subsequent introduction of the aniline fragment. This typically involves a nucleophilic aromatic substitution (SNAr) on a separate, activated chloropyrimidine ring, followed by coupling to the pyridine moiety, or a Buchwald-Hartwig amination on a brominated pyridine derivative.

PrecursorKey IntermediateSubsequent Steps for Aniline CouplingOverall Strategy
This compound 2-Amino-4-(4-chloropyridin-3-yl)pyrimidineDirect Buchwald-Hartwig amination at the chloro-position.Convergent
3-Acetylpyridine 2-Amino-4-(pyridin-3-yl)pyrimidineSNAr on a separate chloropyrimidine, followed by Suzuki coupling, or bromination of the pyridine followed by Buchwald-Hartwig amination.Divergent

Table 1: Comparison of Synthetic Strategies

Experimental Data: A Head-to-Head Comparison

While direct, side-by-side comparative studies with identical downstream targets are not extensively published, analysis of reported yields for analogous steps provides valuable insights.

Reaction StepPrecursorReagents & ConditionsReported YieldReference
Enaminone Formation 3-AcetylpyridineDMF-DMA, 85°C, 8-10h~85-90%[2]
Pyrimidine Cyclization Enaminone from 3-acetylpyridineGuanidine nitrate, NaOEt, EtOH, reflux~70-80%[3]
Buchwald-Hartwig Amination 2-Chloro-4-(pyridin-3-yl)pyrimidineArylamine, Pd catalyst, ligand, base, toluene, reflux27-82%[4]
Suzuki Coupling 2,4-DichloropyrimidineArylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 100°C71%[5]

Table 2: Representative Yields for Key Synthetic Steps

The data in Table 2 suggests that while the initial steps of enaminone formation and pyrimidine cyclization are high-yielding for the 3-acetylpyridine route, the crucial C-N bond forming step via Buchwald-Hartwig amination can have variable yields depending on the specific substrates and catalytic system employed.[4] The use of this compound allows for the early introduction of the chloro-handle, potentially streamlining the subsequent amination step in a more convergent fashion.

Causality Behind Experimental Choices: The Rationale for a Convergent Strategy

The preference for a convergent synthetic strategy, facilitated by precursors like this compound, is rooted in several key principles of process chemistry and drug development:

  • Efficiency and Yield: Convergent syntheses, where complex fragments are prepared separately and then joined together late in the sequence, generally lead to higher overall yields compared to linear syntheses. This is because the number of consecutive reaction steps is minimized.

  • Flexibility for Analogue Synthesis: The intermediate, 2-amino-4-(4-chloropyridin-3-yl)pyrimidine, is a versatile platform for generating a library of analogues. A wide variety of anilines can be introduced in the final steps using well-established cross-coupling methodologies, allowing for rapid exploration of the structure-activity relationship (SAR).

  • Scalability and Cost-Effectiveness: While the initial cost of this compound may be a consideration, the potential for higher overall yields and a more streamlined process can lead to significant cost savings on a larger scale.[6] The availability and cost of palladium catalysts and specialized ligands for cross-coupling reactions are also important factors in the overall economic viability of a synthetic route.

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key pyridinyl-pyrimidine intermediate from this compound and its subsequent functionalization.

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(4-chloropyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)
  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 2-Amino-4-(4-chloropyridin-3-yl)pyrimidine
  • Dissolve the crude enaminone from Protocol 1 in a suitable solvent such as ethanol or isopropanol.

  • Add guanidine hydrochloride (1.5 eq) and a base (e.g., sodium ethoxide, 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and neutralize with an appropriate acid (e.g., acetic acid).

  • The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ether), and dry under vacuum to obtain the desired 2-amino-4-(4-chloropyridin-3-yl)pyrimidine.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-amino-4-(4-chloropyridin-3-yl)pyrimidine (1.0 eq), the desired aniline derivative (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivative.

G cluster_1 Functionalization 2-Amino-4-(4-chloropyridin-3-yl)pyrimidine 2-Amino-4-(4-chloropyridin-3-yl)pyrimidine N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine 2-Amino-4-(4-chloropyridin-3-yl)pyrimidine->N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Buchwald-Hartwig Amination

Caption: C-N bond formation via Buchwald-Hartwig amination.

Signaling Pathways of Targeted Kinases

The pyridinyl-pyrimidine scaffold derived from this compound is a versatile building block for inhibitors targeting a range of kinases, including Src, Abl, and VEGFR. Understanding the signaling pathways of these kinases is crucial for rational drug design and for elucidating the mechanism of action of the synthesized inhibitors.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[7] Its activation is tightly controlled, and its dysregulation is implicated in numerous cancers.

G cluster_0 Src Activation cluster_1 Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src_inactive Src (Inactive) RTK->Src_inactive Recruitment & Activation Src_active Src (Active) Src_inactive->Src_active STAT3 STAT3 Src_active->STAT3 Ras_MAPK Ras-MAPK Pathway Src_active->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src_active->PI3K_Akt Migration Cell Migration Src_active->Migration Proliferation Cell Proliferation STAT3->Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival

Caption: Simplified Src kinase signaling pathway.

Abl Kinase Signaling Pathway

The Abl tyrosine kinase is another non-receptor tyrosine kinase that is crucial for cell differentiation, division, adhesion, and stress response.[8] The fusion protein Bcr-Abl, resulting from a chromosomal translocation, exhibits constitutively active kinase activity and is the primary driver of chronic myeloid leukemia.

G cluster_0 Abl Activation cluster_1 Downstream Signaling Bcr_Abl Bcr-Abl Fusion Protein Autophosphorylation Autophosphorylation Bcr_Abl->Autophosphorylation Ras_MAPK Ras/MAPK Pathway Autophosphorylation->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Autophosphorylation->PI3K_Akt JAK_STAT JAK/STAT Pathway Autophosphorylation->JAK_STAT Proliferation Uncontrolled Cell Proliferation Ras_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition JAK_STAT->Proliferation

Caption: Simplified Bcr-Abl signaling pathway in CML.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels.[9][10] VEGFR-2 is the main mediator of the angiogenic signal.

G cluster_0 VEGFR-2 Activation cluster_1 Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Dimerization->Ras_MAPK Migration Endothelial Cell Migration PLCg->Migration Survival Endothelial Cell Survival PI3K_Akt->Survival Proliferation Endothelial Cell Proliferation Ras_MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Conclusion

This compound stands out as a strategically advantageous precursor for the synthesis of pyridinyl-pyrimidine-based kinase inhibitors. Its inherent reactivity and the presence of a strategically positioned chloro-substituent enable a convergent and flexible synthetic approach. This allows for the efficient construction of the core heterocyclic scaffold and the late-stage introduction of diverse functionalities, which is highly desirable in a drug discovery setting. While alternative precursors like 3-acetylpyridine are also viable, the route commencing with this compound offers a more streamlined path to a key intermediate, potentially leading to improved overall yields and greater efficiency in the generation of kinase inhibitor libraries. The choice of starting material is a critical decision in the drug development process, and a thorough understanding of the synthetic and strategic implications of each option is paramount for success.

References

View References
  • Src family kinase. In: Wikipedia. [Link]
  • Gacche, R. N., & Meshram, R. J. (2014). Molecular bases of VEGFR-2-mediated physiological function and pathological role. Frontiers in Bioscience-Landmark, 19(1), 108-127. [Link]
  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor perspectives in medicine, 2(7), a006502. [Link]
  • Hantschel, O., & Superti-Furga, G. (2004). Structure and regulation of ABL kinases. Nature reviews Molecular cell biology, 5(1), 33-44. [Link]
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 16(8), 6435-6447. [Link]
  • Cernic, M., & Gazvoda, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Liu, Y., Zhang, Y., & Wang, J. (2010). A facile total synthesis of imatinib base and its analogues. Tetrahedron Letters, 51(1), 185-187. [Link]
  • Sharma, P., & Kumar, A. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. International Journal of Pharmaceutical Sciences and Research, 16(9). [Link]

Sources

A Comparative Guide to the Structural Elucidation of 1-(4-Chloropyridin-3-YL)ethanone Derivatives: A Crystallographic and Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Substituted Pyridines

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemical and pharmaceutical science. The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. The family of pyridine derivatives, heterocyclic compounds structurally related to benzene, is a cornerstone in medicinal chemistry and drug design, with the pyridine scaffold being the second most common heterocycle in FDA-approved drugs.[1] The introduction of various substituents to the pyridine ring, such as the chloro and acetyl groups in 1-(4-Chloropyridin-3-YL)ethanone, gives rise to a vast array of compounds with diverse biological activities, including antituberculosis, antitumor, and anti-inflammatory properties.[1]

The accurate and unambiguous elucidation of the substitution pattern and overall molecular geometry of these derivatives is paramount. This guide provides an in-depth, objective comparison of the principal analytical techniques for the structural characterization of this compound and its derivatives. We will delve into the gold standard of solid-state analysis, single-crystal X-ray crystallography, and provide a comparative analysis with powerful spectroscopic and computational methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique will be evaluated based on its capabilities, limitations, and the specific structural insights it can provide for this class of compounds, supported by detailed experimental protocols.

I. Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and intermolecular interactions with exceptional precision. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the date of this publication, we can infer its likely solid-state characteristics and discuss the crystallographic workflow by examining closely related structures, such as 4-acetylpyridinium chloride.[4]

Anticipated Structural Features and Intermolecular Interactions

Based on the structure of 4-acetylpyridinium chloride[4], we can anticipate that the crystal packing of this compound derivatives will be influenced by a network of intermolecular interactions. The presence of the nitrogen atom in the pyridine ring allows for the formation of hydrogen bonds, particularly if the molecule is co-crystallized with a hydrogen-bond donor. In the case of 4-acetylpyridinium chloride, a hydrogen-bonding network of N—H⋯Cl interactions is a key stabilizing feature.[4] Furthermore, π–π stacking interactions between the pyridine rings of adjacent molecules are also likely to play a significant role in the overall crystal packing. The chloro and acetyl substituents will further influence the electronic distribution within the molecule and participate in weaker intermolecular contacts, such as C—H⋯O and C—H⋯Cl interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure via SCXRD is a multi-step workflow that requires careful execution.

1. Crystal Growth: The initial and often most challenging step is the growth of high-quality single crystals of the this compound derivative. Suitable crystals should be well-formed, transparent, and typically between 0.1-0.3 mm in size.[2] Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

2. Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head.[3] The crystal is then placed in the X-ray diffractometer. Data collection involves rotating the crystal through various orientations while it is irradiated with a monochromatic X-ray beam.[2][5][6] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern for each crystal orientation.[7]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, highly accurate crystal structure.

II. A Comparative Analysis of Alternative Structural Elucidation Techniques

While single-crystal X-ray crystallography provides the definitive solid-state structure, it is not always feasible to grow suitable crystals. In such cases, a combination of spectroscopic and computational techniques is employed to elucidate the molecular structure.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry.Provides detailed information about the molecular structure in solution; non-destructive.Requires soluble samples; complex spectra for highly substituted derivatives.[8]
FTIR Spectroscopy Presence of functional groups.Rapid and sensitive for identifying key chemical bonds; can be used for solid and liquid samples.Provides limited information on the overall molecular structure and connectivity.[9]
Mass Spectrometry Molecular weight and elemental composition; fragmentation patterns provide structural clues.High sensitivity; provides accurate molecular weight.Does not provide direct information on the 3D structure; fragmentation can be complex.[10]
Computational Chemistry Predicted 3D structure, electronic properties, and spectroscopic data.Can provide structural insights when experimental data is unavailable; aids in the interpretation of spectroscopic data.Accuracy is dependent on the level of theory and basis set used; predictions require experimental validation.[11]

III. Detailed Experimental Protocols for Alternative Techniques

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Expected Chemical Shifts: The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the acetyl group will appear as a singlet in the upfield region (around δ 2.5 ppm).

    • Coupling Patterns: The coupling between the remaining protons on the pyridine ring will provide information about their relative positions.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Expected Chemical Shifts: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the acetyl group will appear further downfield (around δ 190-200 ppm), and the methyl carbon will be in the upfield region (around δ 20-30 ppm).

  • 2D NMR Spectroscopy (for complex derivatives):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR accessory) or as a solution.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • C=O Stretch (Ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

    • C-Cl Stretch: A band in the region of 600-800 cm⁻¹ is indicative of the chloro substituent.

    • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

    • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the acetyl group will be just below 3000 cm⁻¹.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.[12][13]

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation:

    • Molecular Ion Peak (M⁺): The peak with the highest m/z value will correspond to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

    • Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. For this compound, common fragmentation pathways may include the loss of the acetyl group (cleavage of the C-C bond between the pyridine ring and the carbonyl group) and cleavage of the C-Cl bond.

IV. Visualization of Workflows and Relationships

To better illustrate the logical flow of the analytical processes and the relationships between the different techniques, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_validation Structure Validation Synthesis Synthesize Derivative Purification Purify Compound Synthesis->Purification SCXRD Single-Crystal X-ray Diffraction Purification->SCXRD Crystal Growth Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) Purification->Spectroscopy Final_Structure Final Validated Structure SCXRD->Final_Structure Definitive 3D Structure Computation Computational Modeling Spectroscopy->Computation Data for Validation Spectroscopy->Final_Structure Connectivity & Functional Groups Computation->Spectroscopy Predicted Spectra Computation->Final_Structure Theoretical Confirmation

Caption: A comprehensive workflow for the synthesis and structural elucidation of this compound derivatives.

Technique_Comparison center Molecular Structure SCXRD SCXRD (Solid State) center->SCXRD 3D Arrangement NMR NMR (Solution) center->NMR Connectivity FTIR FTIR (Functional Groups) center->FTIR Vibrational Modes MS Mass Spec (Molecular Weight) center->MS Fragmentation

Caption: The complementary nature of different analytical techniques in determining the complete molecular structure.

V. Conclusion: An Integrated Approach to Structural Verification

The definitive structural elucidation of this compound derivatives necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, its reliance on high-quality single crystals can be a significant bottleneck. Consequently, a synergistic combination of spectroscopic techniques—NMR for detailed connectivity, FTIR for functional group identification, and mass spectrometry for molecular weight and fragmentation analysis—provides a comprehensive picture of the molecular architecture in the absence of crystallographic data. Furthermore, computational modeling serves as a powerful predictive and validation tool, aiding in the interpretation of experimental results. For researchers in drug discovery and materials science, the judicious application of these complementary techniques is essential for the robust and reliable characterization of novel pyridine derivatives, thereby accelerating the pace of scientific innovation.

VI. References

  • Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

  • Gomez, A. F., et al. (2011). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. Molecules, 16(8), 6336–6347. [Link]

  • Bolotina, V. V., et al. (2023). A Combination of Virtual and Experimental Screening Tools for the Prediction of Nitrofurantoin Multicomponent Crystals with Pyridine Derivatives. Molecules, 28(13), 5082. [Link]

  • The Science and Research Channel. (2020, January 28). Preparing a Single-Crystal X-ray Diffraction Scan [Video]. YouTube. [Link]

  • Gomez, A. F., et al. (2011). Molecular modeling optimization of anticoagulant pyridine derivatives. Molecules, 16(8), 6336-47. [Link]

  • Rigaku. (2022, May 16). How to Perform Single Crystal Diffraction - Crystal Alignment - Rigaku XtaLAB Mini II [Video]. YouTube. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine [Image]. [Link]

  • Sánchez-Márquez, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10860. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1977). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 2(1), 41-48. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4 [Image]. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • ResearchGate. (n.d.). (a) X-ray crystal structure and atom numbering of complex 3 with 30%... [Image]. [Link]

  • Kochel, A. (2005). 4-Acetylpyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 61(4), o926-o927. [Link]

  • PubChem. (n.d.). 3-Acetylpyridine. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. IUCrData, 8(1), x221435. [Link]

  • PubChem. (n.d.). 4-Chloro-3-isopropylpyridine. [Link]

  • Jeyaseelan, S., et al. (2015). Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o438–o439. [Link]

Sources

Cross-validation of analytical methods for 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 1-(4-Chloropyridin-3-YL)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and transferable analytical procedures in drug development, this document details the comparative validation of a legacy High-Performance Liquid Chromatography (HPLC) method against a modern Ultra-High-Performance Liquid Chromatography (UPLC) method. By adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, we present a detailed protocol, experimental data, and interpretation to ensure analytical results are equivalent, reliable, and fit for purpose across different technologies and laboratories.[1][2][3][4][5] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Rigorous Analytical Method Validation

This compound is a substituted pyridine derivative frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and accurate quantification of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final drug product. Consequently, the analytical methods used for its characterization must be rigorously validated to demonstrate they are suitable for their intended purpose.[3][4]

Method cross-validation becomes necessary when two or more distinct analytical methods are used to analyze the same sample. This process is crucial during method transfer between laboratories, when upgrading instrumentation (e.g., from HPLC to UPLC), or when a secondary method is required for confirmatory testing.[6][7][8] The objective is to provide documented evidence that the methods yield comparable and consistent results, ensuring seamless data correlation throughout a product's lifecycle.

This guide will compare two reversed-phase liquid chromatography methods:

  • Method A: A conventional HPLC method, representing a widely used, robust legacy procedure.

  • Method B: A modern UPLC method, developed to offer increased throughput and efficiency.

The comparison will be grounded in the validation characteristics stipulated by the ICH Q2(R1) guideline, including specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Experimental Design & Protocols

Materials and Reagents
  • Reference Standard: this compound, purity >99.5%

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (ACS grade)

  • Instrumentation:

    • HPLC System with UV/PDA Detector

    • UPLC System with UV/PDA Detector

Chromatographic Methods

While specific methods for this compound are not widely published, the following methods were developed based on established principles for analyzing pyridine derivatives.[9][10][11]

Method A: High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Run Time: 10 minutes

Method B: Ultra-High-Performance Liquid Chromatography (UPLC) This UPLC method is a geometrically scaled transfer of the HPLC method, designed to preserve separation selectivity while drastically reducing run time and solvent consumption.[12][13]

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size

  • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min (scaled from HPLC)

  • Injection Volume: 1.5 µL (scaled from HPLC)

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Run Time: 3 minutes

Preparation of Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of the reference standard and dissolve in a 50 mL volumetric flask with 50:50 Acetonitrile:Water diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (low, medium, high) independent of the calibration standards.

Cross-Validation Workflow & Parameters

The cross-validation protocol is designed to directly compare the performance of the HPLC and UPLC methods using the same batches of standards and samples.

CrossValidation_Workflow cluster_prep Phase 1: Preparation cluster_hplc Method A: HPLC Analysis cluster_uplc Method B: UPLC Analysis cluster_eval Phase 2: Data Evaluation & Comparison prep_standards Prepare Stock & Calibration Standards hplc_analysis Analyze all samples (Standards, QCs, Specificity) prep_standards->hplc_analysis uplc_analysis Analyze all samples (Standards, QCs, Specificity) prep_standards->uplc_analysis prep_samples Prepare QC Samples prep_samples->hplc_analysis prep_samples->uplc_analysis collect_data Collect & Process Data from both systems hplc_analysis->collect_data uplc_analysis->collect_data compare_params Compare Validation Parameters (Linearity, Accuracy, Precision, etc.) collect_data->compare_params stat_analysis Statistical Analysis (e.g., t-test, F-test) compare_params->stat_analysis conclusion Draw Conclusion on Method Equivalency stat_analysis->conclusion

Caption: Workflow for the cross-validation of HPLC and UPLC analytical methods.

Specificity & Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[3][4] Forced degradation studies are the cornerstone of this evaluation.[14][15][16]

Protocol:

  • Expose the 1.0 mg/mL stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control, using both the HPLC and UPLC methods.

  • Evaluate the chromatograms for peak purity using a PDA detector and ensure the principal peak is free from co-eluting degradants.

Expected Outcome: Both methods should demonstrate the ability to separate the main this compound peak from all generated degradation products, confirming the stability-indicating nature of the assays.

Linearity, Accuracy, and Precision

These parameters establish the quantitative performance of the methods within a specified range.

Protocol:

  • Linearity: Analyze the calibration standards (1-100 µg/mL) in triplicate on both systems. Plot the peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.

  • Accuracy (Recovery): Analyze the three levels of QC samples (n=3 at each level) against the calibration curve. Calculate the percent recovery.

  • Precision (Repeatability): Perform six replicate injections of the mid-level QC sample and calculate the relative standard deviation (%RSD) of the peak areas.

Comparative Data Analysis

The following tables summarize the expected performance data from the cross-validation study. The data is representative of a successful method transfer from HPLC to UPLC.

Table 1: System Suitability and Performance Comparison

ParameterHPLC Method (Method A)UPLC Method (Method B)Acceptance Criteria
Retention Time (min) ~5.2~1.8-
Run Time (min) 103-
Theoretical Plates (N) > 8,000> 15,000> 2000
Tailing Factor (T) 1.21.1T ≤ 2.0
Solvent Consumption (mL/run) 101.5-

Causality Insight: The UPLC method's smaller particle size (1.7 µm vs. 5 µm) dramatically increases column efficiency (Theoretical Plates), leading to sharper peaks and a significantly shorter run time.[13] The flow rate and injection volume were geometrically scaled to maintain the separation's selectivity.[12]

Table 2: Validation Parameter Comparison

ParameterHPLC Method (Method A)UPLC Method (Method B)ICH Q2(R1) Guideline
Linearity (r²) 0.99950.9998r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD) ≤ 0.8%≤ 0.5%≤ 2.0%
LOQ (µg/mL) 1.00.5Reportable

Trustworthiness Insight: Both methods meet the stringent acceptance criteria derived from ICH guidelines, demonstrating their reliability for quantitative analysis.[1][3] The slightly better precision (%RSD) and lower Limit of Quantitation (LOQ) of the UPLC method are common advantages stemming from its higher efficiency and signal-to-noise ratio.

Logical Framework for Method Equivalency

To establish that two methods are equivalent, a logical and statistical framework must be followed. The goal is not just to validate each method individually but to prove they produce statistically indistinguishable results for the same sample.

Logic_Diagram cluster_methods cluster_validation Core Validation Parameters (ICH Q2) cluster_comparison Comparative Assessment MethodA Method A (HPLC) Specificity Specificity MethodA->Specificity Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision MethodB Method B (UPLC) MethodB->Specificity MethodB->Linearity MethodB->Accuracy MethodB->Precision Stats Statistical Tests (t-test, F-test) Accuracy->Stats Precision->Stats Equivalency Conclusion: Methods are Equivalent Stats->Equivalency

Caption: Logical framework for establishing equivalency between two analytical methods.

Statistical Interpretation: To formally declare equivalency, the results for accuracy and precision from both methods should be compared using appropriate statistical tests.

  • F-test: Used to compare the variances (%RSD) of the two methods. If the calculated F-value is less than the critical F-value, it indicates that there is no significant difference in the precision of the two methods.

  • Student's t-test: Used to compare the mean values (% Recovery) of the two methods. If the calculated t-value is less than the critical t-value, it indicates that there is no significant difference in the accuracy of the two methods.

When these statistical tests pass, it provides objective, documented proof that the UPLC method can replace the HPLC method without compromising data quality.

Conclusion and Recommendations

This guide demonstrates a comprehensive approach to the cross-validation of HPLC and UPLC methods for the analysis of this compound. Both the legacy HPLC and the modern UPLC methods were proven to be specific, linear, accurate, and precise, meeting all predefined acceptance criteria based on ICH guidelines.[4][5]

The UPLC method offers significant advantages in terms of analytical speed, reduced solvent consumption, and slightly improved sensitivity, making it highly suitable for high-throughput environments such as quality control laboratories. The successful cross-validation ensures that data generated by the new UPLC method is equivalent to the legacy HPLC method, allowing for a seamless method transfer. This guarantees data integrity and consistency, which is fundamental for regulatory compliance and the overall success of the drug development process. It is recommended that a formal method transfer protocol, including co-analysis of samples by both sending and receiving laboratories, be completed before full implementation of the new method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: https://www.eca-academy.org/guidelines/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: https://helixchrom.com/hplc-method-for-analysis-of-pyridine-and-three-isomers-of-aminopyridine-on-amaze-hd-column/
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: https://www.fda.gov/media/71939/download
  • Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. Waters Corporation. Available at: https://www.waters.com/nextgen/us/en/library/application-notes/2007/transferring-compendial-hplc-methods-to-uplc-technology-for-routine-generic-drug-analysis.html
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA), Australia. Available at: https://www.tga.gov.au/resources/publication/ich-guidelines/ich-topic-q-2-r1-validation-analytical-procedures-text-and-methodology
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: https://www.researchgate.
  • Method conversion and validation between HPLC and UPLC. Ingenta Connect. Available at: https://www.ingentaconnect.com/content/cscript/jpa/2016/00000006/00000001/art00001
  • Cross-validation (statistics). Wikipedia. Available at: https://en.wikipedia.
  • A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Rossicaside B. Benchchem. Available at: https://www.benchchem.com/blog/a-comparative-guide-to-the-cross-validation-of-hplc-and-uplc-methods-for-the-analysis-of-rossicaside-b/
  • UPLC method transfer: validation? Chromatography Forum. Available at: https://www.chromforum.org/viewtopic.php?t=6162
  • Comparative Analysis of Cross-Validation Techniques. ResearchGate. Available at: https://www.researchgate.
  • Method Transfer Between HPLC and UHPLC Instruments. Agilent Technologies. Available at: https://www.agilent.com/cs/library/technicaloverviews/public/5991-2092EN.pdf
  • Forced Degradation Studies. MedCrave online. Available at: https://medcraveonline.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658051/
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: https://www.acdlabs.com/blog/what-are-forced-degradation-studies-an-introduction-to-pharmaceutical-stress-testing/

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1-(4-Chloropyridin-3-YL)ethanone (CAS No. 116922-73-7). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just a set of procedures, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Foundational Principle: Hazard-Based Waste Management

The proper disposal of any chemical begins with a thorough understanding of its intrinsic properties and associated hazards. This compound is a halogenated heterocyclic compound. Its structure, featuring a chlorinated pyridine ring, dictates its chemical reactivity, potential toxicity, and the necessary precautions for its handling and disposal.

While a specific, comprehensive toxicological profile for this exact compound is not widely published, its structural components provide critical clues. The pyridine moiety suggests potential hazards including organ system toxicity, and pyridine-containing wastes are specifically regulated.[1][2] The presence of a chlorine atom classifies it as a halogenated organic compound, which requires specific disposal pathways, primarily high-temperature incineration, to prevent the formation of toxic dioxins and furans.[3][4] Safety Data Sheets (SDS) for structurally similar compounds, such as other chloropyridine derivatives, indicate hazards including skin irritation, serious eye irritation, and respiratory irritation.[5][6] Therefore, a cautious and conservative approach is mandated.

Table 1: Chemical & Physical Profile of this compound

PropertyValueSource
CAS Number 116922-73-7[7][8]
Molecular Formula C₇H₆ClNO[7]
Molecular Weight 155.58 g/mol [7]
Density 1.2 ± 0.1 g/cm³[7]
Flash Point 87.3 ± 21.8 °C[7]

Regulatory Imperative: EPA Hazardous Waste Classification

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Proper classification is not merely a bureaucratic step; it is a legal requirement that dictates the entire disposal process.

This compound waste streams would likely be classified under the F-List for non-specific source wastes. Specifically:

  • F002: Wastes containing spent halogenated solvents such as tetrachloroethylene, methylene chloride, and chlorobenzene.[2][9][10] If this compound is used as a solvent and becomes spent, it falls into this category.

  • F005: Wastes containing spent non-halogenated solvents including pyridine.[2][11][12] Due to the pyridine ring in its structure, waste streams containing this compound may be categorized here, especially in mixed solvent wastes.

Furthermore, if the waste exhibits specific characteristics, it could be classified as a D-List waste. For instance, waste containing pyridine is specifically listed as D038 .[10] It is the generator's responsibility to determine if the waste meets the criteria for ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004-D043).[11]

The key takeaway is that this compound must be treated as a regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Operational Protocol: A Step-by-Step Disposal Workflow

This protocol ensures safety at the point of waste generation and prepares the material for final disposal by a licensed hazardous waste contractor.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][13]

Step 2: Waste Segregation and Containerization

Proper segregation is critical for both safety and cost-effective disposal. Incompatible wastes can react violently, and mixing halogenated with non-halogenated waste streams unnecessarily increases the volume of the more expensive disposal category.[4]

  • Primary Waste Container: Use a dedicated, properly labeled hazardous waste container for all materials contaminated with this compound.

  • Container Material: The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container has a secure, tight-fitting lid.[4][13]

  • Labeling: Label the waste container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Segregation: Maintain a separate waste stream for halogenated compounds. Do not mix with non-halogenated organic waste, aqueous waste, or strong acids or bases.[4][14]

Step 3: Managing Different Waste Forms
  • Unused/Surplus Compound: If the pure compound is to be disposed of, it should be kept in its original container. The container must be labeled as hazardous waste.[4]

  • Solutions: Collect solutions containing the compound in your designated halogenated liquid waste container.

  • Contaminated Labware:

    • Grossly Contaminated Items (e.g., reaction flasks): Rinse the flask with a minimal amount of a suitable solvent (like acetone or methanol). The resulting rinse (rinsate) must be collected and added to the halogenated liquid waste container.

    • Lightly Contaminated Items (e.g., gloves, weigh paper, pipette tips): These should be collected in a dedicated, labeled plastic bag or container for solid hazardous waste.

Step 4: Storage Pending Disposal

Store the sealed waste container in a designated satellite accumulation area within the laboratory.[13] This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from heat sources or direct sunlight.[13]

  • In secondary containment (such as a chemical-resistant tray) to contain potential leaks.

Step 5: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed and approved environmental services contractor.[5][6] Your institution's Environmental Health & Safety (EH&S) department will coordinate the pickup and transport of the waste. The required disposal method is typically high-temperature incineration.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Step 1, including respiratory protection if necessary.

  • Containment & Cleanup:

    • For a solid spill, gently sweep or vacuum the material into a suitable disposal container. Avoid creating dust.[5]

    • For a liquid spill, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5][13]

    • Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as solid hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EH&S department.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.

G Disposal Workflow for this compound Start Waste Generation (e.g., residue, solution, contaminated item) Identify Identify Waste Type Start->Identify LiquidWaste Liquid Waste (Pure compound, solutions, rinsate) Identify->LiquidWaste Liquid SolidWaste Solid Waste (Contaminated gloves, paper, tips) Identify->SolidWaste Solid PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) PPE->Start ContainerLiquid Collect in sealed, labeled HALOGENATED liquid waste container LiquidWaste->ContainerLiquid ContainerSolid Collect in sealed, labeled SOLID hazardous waste container SolidWaste->ContainerSolid Store Store in designated Satellite Accumulation Area with secondary containment ContainerLiquid->Store ContainerSolid->Store EHS Arrange for pickup by EH&S for disposal via licensed contractor (Incineration) Store->EHS End Disposal Complete EHS->End

Caption: Decision tree for handling and disposing of waste streams.

References

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
  • ACTenviro.
  • Organic Syntheses.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
  • U.S. Environmental Protection Agency. RCRA Hazardous Waste F list. [Link]
  • Vita-D-Chlor.
  • U.S. Environmental Protection Agency. Waste Code - EPA. [Link]
  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
  • Alchem.Pharmtech. CAS 116922-73-7 | this compound. [Link]
  • Loba Chemie.
  • Washington State University.
  • Braun Research Group, University of Illinois.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. [Link]
  • U.S. Environmental Protection Agency. Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. [Link]
  • University of California, Riverside.
  • U.S. Environmental Protection Agency.
  • University of Maryland. EPA Hazardous Waste Codes. [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(4-Chloropyridin-3-YL)ethanone: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 1-(4-Chloropyridin-3-YL)ethanone (CAS No. 116922-73-7). As a matter of scientific integrity, it is critical to note that comprehensive, publicly available toxicological and hazard classification data for this specific compound is limited[1]. Therefore, the guidance herein is built upon a conservative, risk-based approach, synthesizing safety data from its core structural components: the chlorinated pyridine ring and the ketone functional group. This methodology ensures that researchers, scientists, and drug development professionals can operate with a high margin of safety, anticipating potential hazards and implementing robust controls.

Hazard Assessment: An Analogue-Based Approach

Understanding the "why" behind safety protocols is paramount. Our assessment is derived from the known hazards of structurally similar compounds, establishing a presumed hazard profile for this compound.

  • The Pyridine Moiety : Pyridine (CAS No. 110-86-1), the parent heterocycle, is a flammable liquid with a nauseating odor. It is a suspected human carcinogen and is harmful if swallowed, inhaled, or absorbed through the skin[2]. It is incompatible with strong oxidizers and acids[2]. Safe handling of pyridine derivatives necessitates stringent controls to prevent exposure.

  • The Chlorinated Aromatic System : Chlorinated organic compounds as a class present specific challenges. They can be toxic and environmentally persistent[3]. Their disposal is strictly regulated and typically requires high-temperature incineration to prevent the release of harmful substances[4][5]. It is forbidden to dispose of these chemicals down the drain[3][6].

  • The Ketone Functional Group : Ketones are a common class of organic solvents and reagents. They are often flammable, and appropriate measures must be taken to avoid ignition sources[7].

Presumed Hazard Profile for this compound: Based on this analysis, we must assume the compound is, at a minimum:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • A skin, eye, and respiratory tract irritant[8].

  • A flammable substance with a flash point of approximately 87°C[1].

  • Requires specialized disposal as halogenated organic waste.

Hierarchy of Controls: Engineering First

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.

  • Engineering Control - The Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood[2][9]. This is non-negotiable and serves to minimize inhalation exposure.

  • Administrative Control - Designated Area : A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination[2].

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Minimum Requirement : Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times[10][11]. Goggles provide a seal around the eyes and offer superior protection against liquid splashes and vapors compared to standard safety glasses[11].

  • Enhanced Requirement : For procedures with a higher risk of splashing or for handling quantities greater than ~50 mL, a full-face shield must be worn in addition to chemical splash goggles[10].

Hand Protection

Glove selection is critical, as no single material protects against all chemicals. Given the compound's chlorinated aromatic and ketone nature, a conservative approach is necessary. Disposable nitrile gloves, while common, offer poor protection against many chlorinated solvents and some ketones[12][13].

Glove MaterialProtection Against Chlorinated SolventsProtection Against KetonesRecommendation for this compound
Nitrile Poor to Fair[12]Poor (especially vs. acetone)[13]Not Recommended for Prolonged Contact. Suitable only for incidental splash protection, must be changed immediately upon contact.
Neoprene Fair to Good[11]Poor to Fair[11]Acceptable for Short-Duration Tasks. Provides moderate chemical resistance. Inspect frequently.
Butyl Rubber Poor[12]Very Good[13]Recommended. Excellent protection against ketones. A good choice for many operations.
Viton®/Fluoroelastomer Very Good[12]Poor (against some)[12]Excellent for Chlorinated Component. Consider for tasks where exposure to the chlorinated ring is the primary concern.
Norfoil® (Silver Shield®) Excellent[12]Excellent[13]Highest Level of Protection. Recommended for high-risk operations or spill cleanup. Can be cumbersome and may be worn over a more dexterous glove.

Field-Proven Insight: For most routine laboratory operations involving this compound, Butyl Rubber gloves offer a robust and reliable barrier. For tasks requiring high dexterity where contact is minimal, double-gloving with two pairs of nitrile gloves can be an option, with the understanding that both must be removed immediately upon any splash.

Protective Clothing
  • A flame-resistant laboratory coat must be worn and fully buttoned[10].

  • Long pants and closed-toe, closed-heel shoes are mandatory. Fabric should be non-synthetic (e.g., cotton) where possible[10].

  • For large-scale operations, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required[10]. A respirator becomes necessary under specific, non-routine circumstances such as:

  • A large spill outside of a fume hood.

  • Failure of engineering controls.

  • Cleaning of contaminated equipment where vapors may be generated.

If a respirator is required, personnel must be enrolled in a formal respiratory protection program, which includes medical evaluation, training, and annual fit-testing[10].

Operational and Disposal Plan

A systematic workflow minimizes risk and ensures compliance.

Step-by-Step Handling Protocol
  • Pre-Operation Check : Verify fume hood certification is current. Inspect all PPE for damage (cracks, pinholes in gloves). Ensure emergency equipment (eyewash, safety shower, spill kit) is accessible and unobstructed[2].

  • Transfer/Weighing : Conduct all transfers within the fume hood. If the compound is a solid, handle it carefully to avoid generating dust.

  • Reaction Setup : Keep the reaction vessel within the fume hood sash operating height.

  • Post-Operation : Decontaminate all surfaces with an appropriate solvent. Remove PPE carefully, avoiding contact with the contaminated exterior, and dispose of gloves as hazardous waste. Wash hands thoroughly with soap and water[14].

Waste Disposal

As a chlorinated organic compound, all waste streams containing this compound must be treated as hazardous.

  • Primary Waste : Collect all waste liquid and contaminated solids (e.g., used silica gel, filter paper) in a dedicated, clearly labeled "Halogenated Organic Waste" container[6].

  • Labeling : The container must be sealed, in good condition, and labeled with the full chemical name of all components.

  • Incompatibilities : Do not mix halogenated waste with other waste streams, especially reactive substances like strong oxidizers or acids[5].

  • Prohibition : Under no circumstances should this chemical or its solutions be poured down the drain [3][6].

Emergency Procedures

Immediate and correct action during an emergency can prevent serious injury.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention[2][9].

  • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][9].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[9].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Plan
Spill SizeLocationAction Plan
Small Incidental Spill (<100 mL)Inside a chemical fume hood1. Alert personnel in the immediate area. 2. Ensure your PPE is appropriate for cleanup (e.g., Butyl or Norfoil® gloves). 3. Contain the spill with an inert absorbent material (e.g., vermiculite, sand)[9]. 4. Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container[2]. 5. Decontaminate the spill area.
Large Spill (>100 mL or any spill outside a fume hood)Any1. EVACUATE the immediate area. Alert all nearby personnel and your supervisor[2][15]. 2. If the substance is flammable, turn off all ignition sources if it is safe to do so[14]. 3. Isolate the area and prevent entry[15]. 4. Call your institution's emergency response team (e.g., EH&S)[2]. 5. DO NOT attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response[15].

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task involves This compound fume_hood_check Is all work performed inside a certified chemical fume hood? start->fume_hood_check spill_cleanup Is this a spill cleanup? start->spill_cleanup task_type What is the scale and risk? (e.g., splash potential) fume_hood_check->task_type Yes stop_work STOP WORK Consult EH&S. Do not proceed. fume_hood_check->stop_work No ppe_routine Standard PPE: - Chemical Splash Goggles - Butyl Rubber Gloves - Flame-Resistant Lab Coat task_type->ppe_routine Routine / Small Scale (<50 mL, low splash risk) ppe_high_risk Enhanced PPE: - Goggles + Face Shield - Butyl or Norfoil® Gloves - FR Lab Coat + Chem-Resistant Apron task_type->ppe_high_risk High Risk / Large Scale (>50 mL, high splash risk) spill_cleanup->fume_hood_check No ppe_spill Spill Response PPE: - Goggles + Face Shield - Norfoil® Gloves - Consider respirator (if outside hood) spill_cleanup->ppe_spill Yes

Caption: PPE selection decision tree for handling this compound.

References

  • Pyridine Standard Operating Procedure. (n.d.). University of Washington, Environmental Health & Safety.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025, August 4). AOTC.
  • Pyridine: incident management. (2024, October 31). GOV.UK.
  • Laboratory chemical waste. (n.d.). Water Corporation.
  • Case study – A two liter pyridine spill in an undergraduate laboratory. (n.d.). ACS Publications.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). AIChE.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Regensburg.
  • Personal Protective Equipment: Hands. (2024, May 10). San José State University, Environmental Health & Safety.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. (2023, November 27). Loba Chemie.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville, Environmental Health & Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloropyridin-3-YL)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chloropyridin-3-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.